Perindoprilat Lactam A
Description
BenchChem offers high-quality Perindoprilat Lactam A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perindoprilat Lactam A including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXUKWRYVJUFG-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156275 | |
| Record name | Perindoprilat lactam A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129970-99-6 | |
| Record name | Perindoprilat lactam A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindoprilat lactam A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERINDOPRILAT LACTAM A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3136GP4Z5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Perindoprilat Lactam A
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Perindoprilat Lactam A, a critical impurity in the manufacturing and stability testing of Perindopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This document delves into the chemical identity, formation, and detailed structural elucidation of this compound, offering valuable insights for researchers and professionals in pharmaceutical development and quality control.
Introduction: The Significance of Perindopril and its Impurities
Perindopril is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat.[1] Perindoprilat is a potent inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During the synthesis and storage of Perindopril, various related compounds and degradation products can form.[2] Regulatory bodies mandate the identification and control of these impurities to ensure the quality of the final drug product.
One such critical impurity is Perindoprilat Lactam A. It is also recognized in major pharmacopeias, such as the European Pharmacopoeia (EP), as Perindopril Impurity C .[3] Understanding the chemical structure and formation of this impurity is essential for developing robust manufacturing processes and stable formulations.
Chemical Identity and Structure of Perindoprilat Lactam A
Perindoprilat Lactam A is a cyclized derivative of perindoprilat. Its formation involves an intramolecular condensation reaction, resulting in a lactam ring.
Chemical Profile
| Parameter | Value | Source(s) |
| Systematic (IUPAC) Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid | [3][4] |
| Synonyms | Perindopril EP Impurity C, Perindopril USP Related Compound C, Perindopril (10aS)-Dione Acid | [4][5] |
| CAS Number | 129970-99-6 | [4] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [4] |
| Molecular Weight | 322.40 g/mol | [4] |
2D and 3D Chemical Structures
The chemical structure of Perindoprilat Lactam A is presented below in both 2D and 3D formats to provide a clear visualization of its stereochemistry and conformation.
2D Structure:
A 2D representation of the molecular structure of Perindoprilat Lactam A.
3D Conformation:
Formation of Perindoprilat Lactam A from Perindoprilat via intramolecular cyclization.
This cyclization is a critical consideration in the formulation development of Perindopril, as excipients and storage conditions can influence the rate of this degradation reaction.
Analytical Characterization of Perindoprilat Lactam A
The unequivocal identification and quantification of Perindoprilat Lactam A require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for this purpose. The availability of a certified reference standard is crucial for method development and validation. [5][6][7]
Chromatographic Separation
A validated, stability-indicating HPLC method is essential to separate Perindoprilat Lactam A from Perindopril, perindoprilat, and other related impurities.
Typical HPLC Method Parameters:
| Parameter | Typical Value | Rationale |
| Column | Reversed-phase C8 or C18 (e.g., YMC-Pack C8, 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the moderately polar analytes. |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic modifier (e.g., acetonitrile) | The buffer controls the ionization state of the acidic and basic functional groups, while the organic modifier adjusts the retention. |
| pH | Acidic (e.g., pH 2.0-3.0) | Suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention on reversed-phase columns. |
| Flow Rate | 1.0 - 1.7 mL/min | Optimized for efficient separation and reasonable run times. |
| Column Temperature | 40 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity, but must be controlled to prevent on-column degradation. |
| Detection | UV at ~215 nm or Mass Spectrometry | The peptide bonds in the molecules absorb in the low UV range. MS provides higher sensitivity and specificity. |
Experimental Protocol: HPLC-UV Analysis of Perindopril and its Impurities
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.05 M potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: YMC-Pack C8 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Composition: Acetonitrile:Buffer (37:63, v/v).
-
Flow Rate: 1.7 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 50 µL.
-
Detector: UV at 215 nm.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (40:60, v/v) to the desired concentration.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks based on the retention times of the reference standards. A typical elution order would be perindoprilat, perindopril, and then the lactam impurities. [8]
-
Mass Spectrometric Identification
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) provides definitive structural information.
-
Molecular Ion: In positive ion electrospray ionization (ESI+), Perindoprilat Lactam A will exhibit a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (322.40 Da).
-
Fragmentation Pattern: While a detailed public fragmentation spectrum for Perindoprilat Lactam A is not readily available, tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the amide bonds and the side chain. This fragmentation pattern serves as a fingerprint for unequivocal identification. For comparison, the mass transition for perindoprilat is often monitored as m/z 339.00 → 168.10. [9][10]
Spectroscopic Data (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. While detailed spectral data for Perindoprilat Lactam A is proprietary to reference standard suppliers, a Certificate of Analysis for the reference standard would typically include: [5][6]
-
¹H NMR: This would show characteristic chemical shifts for the protons in the aliphatic rings, the ethyl side chain, and the methyl group. The coupling patterns would help to confirm the stereochemistry.
-
¹³C NMR: This would provide the chemical shifts for all 17 carbon atoms in the molecule, confirming the carbon skeleton.
The availability of this comprehensive analytical data for the reference standard is what enables a laboratory to develop a self-validating system for the identification and quantification of this impurity.
Conclusion and Future Perspectives
Perindoprilat Lactam A (Perindopril Impurity C) is a significant degradation product of Perindopril, formed via intramolecular lactamization. A thorough understanding of its chemical structure and formation mechanism is vital for the development of robust and stable pharmaceutical formulations of Perindopril.
This technical guide has outlined the key structural features, formation pathways, and analytical methodologies for the characterization of Perindoprilat Lactam A. The use of validated, stability-indicating chromatographic methods, coupled with mass spectrometry and NMR, provides the necessary tools for the accurate identification and quantification of this impurity, ensuring the quality and safety of Perindopril-containing medicines.
Future research in this area may focus on the development of novel formulations that inhibit the formation of lactam impurities, as well as the exploration of advanced analytical techniques for the real-time monitoring of degradation pathways.
References
- Gherman, C., Gugoasa, M., & Popovici, I. (2009). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 819-825.
- Nadavala, S. K., Sreenivasulu, V., Ramachandra, B., Asif, M., & Ibrahim, A. A. (2018). A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities.
- Al-Sallami, H., Al-Hakeim, H., & Broadbent, R. (2018). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Journal of Pharmaceutical and Biomedical Analysis, 159, 437-443.
-
Veeprho. (n.d.). Perindopril Impurities and Related Compound. Retrieved from [Link]
- WJPR. (2017). Analytical methods of perindopril, review. World Journal of Pharmaceutical Research, 6(4), 1029-1043.
-
GLP Pharma Standards. (n.d.). Perindopril EP Impurity C | CAS No- 129970-99-6. Retrieved from [Link]
- Hefnawy, M. M., Belal, F., & El-Kafrawy, F. (2015). Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products.
-
Pharmaffiliates. (n.d.). CAS No : 129970-99-6| Product Name : Perindopril - Impurity C. Retrieved from [Link]
-
Allmpus Laboratories Private Limited. (n.d.). Perindopril EP Impurity C and Perindoprilat Lactam A and Perindopril (10aS)-Dione Acid. Retrieved from [Link]
- Gašperlin, M., Zupančič, B., & Kristl, A. (2008). The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions. International Journal of Pharmaceutics, 356(1-2), 109-115.
- Chaudhary, A., & Dave, J. (2020). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68524696, Perindoprilat lactam A. Retrieved from [Link].
-
Veeprho. (n.d.). Perindopril EP Impurity C | CAS 129970-99-6. Retrieved from [Link]
- Matoga, M., Czarnomysy, R., & Baranowska, I. (2016). Pathway of perindopril degradation. Journal of Pharmaceutical and Biomedical Analysis, 128, 382-388.
- Al-Sallami, H., Al-Hakeim, H., & Broadbent, R. (2018). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Journal of Pharmaceutical and Biomedical Analysis, 159, 437-443. [Request PDF]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72022, Perindoprilat. Retrieved from [Link].
- Krzek, J., & Stolarczyk, M. (2006). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Acta Poloniae Pharmaceutica, 63(6), 467-472.
- El-Gindy, A., Emara, S., & Shaaban, H. (2011). Analytical Chemistry: An Indian Journal. A new stability-indicating UPLC method for determination of perindopril arginine and amlodipine besylate in their dosage form, 10(12), 759-767.
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Wang, J., et al. (2012). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Journal of the American Society for Mass Spectrometry, 23(1), 148-160.
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An In-Depth Technical Guide to Perindoprilat Lactam A: Characterization, Formation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Perindoprilat Lactam A, a critical impurity associated with the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. Understanding the physicochemical properties, formation pathways, and analytical control of this impurity is paramount for ensuring the quality, safety, and efficacy of Perindopril-based pharmaceutical products. This document delves into the core scientific principles and practical methodologies relevant to researchers and professionals in the field of drug development and quality control.
Core Characteristics of Perindoprilat Lactam A
Perindoprilat Lactam A, recognized by pharmacopoeias as Perindopril Impurity C, is a significant process-related impurity and degradation product of Perindopril.[1][2] Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory requirements.
Physicochemical Properties
A clear understanding of the fundamental properties of Perindoprilat Lactam A is the foundation for developing robust analytical methods and control strategies.
| Property | Value | Source(s) |
| CAS Number | 129970-99-6 | [3][4] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [3][4] |
| Molecular Weight | 322.4 g/mol | [3][4] |
| Synonyms | Perindopril EP Impurity C, Perindoprilat (10aS)-Dione Acid | [1][5] |
| IUPAC Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid | [3] |
Mechanism of Formation: Intramolecular Cyclization
The formation of Perindoprilat Lactam A is a classic example of an intramolecular cyclization, a common degradation pathway for drugs containing both amine and carboxylic acid functionalities in a suitable spatial orientation. This process, also known as lactamization, occurs when the nucleophilic secondary amine attacks the electrophilic carboxylic acid group within the Perindoprilat molecule, leading to the elimination of a water molecule and the formation of a stable cyclic amide (lactam) ring.
This degradation can be influenced by several factors, including pH, temperature, and the presence of moisture. Forced degradation studies have shown that Perindopril is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions, which can promote the formation of lactam impurities.[6][7] The primary precursor to Perindoprilat Lactam A is Perindoprilat, the active metabolite of Perindopril, which is formed by the hydrolysis of the ester group in the parent drug.[8]
Figure 1: Simplified pathway for the formation of Perindoprilat Lactam A.
Understanding this formation mechanism is crucial for developing manufacturing processes and storage conditions that minimize the generation of this impurity. For instance, controlling the pH and minimizing exposure to high temperatures and humidity are critical control strategies.[1]
Analytical Control and Characterization
The accurate detection and quantification of Perindoprilat Lactam A are essential for the quality control of Perindopril drug substances and products. Stability-indicating analytical methods are required to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely employed technique for the analysis of Perindopril and its impurities.[6][9] A well-developed HPLC method can effectively resolve Perindoprilat Lactam A from Perindopril and other degradation products.
This protocol outlines a typical stability-indicating RP-HPLC method for the simultaneous determination of Perindopril and its related impurities, including Perindoprilat Lactam A.
1. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a ratio of 65:35 (v/v) aqueous buffer to acetonitrile.[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a reference standard of Perindoprilat Lactam A in a suitable diluent (e.g., the mobile phase) to prepare a stock solution. Further dilute to a known concentration within the expected linear range of the method.
-
Sample Solution: Accurately weigh and dissolve the Perindopril drug substance or a powdered tablet sample in the diluent to a known concentration.
-
System Suitability Solution: Prepare a solution containing Perindopril and known impurities, including Perindoprilat Lactam A, to verify the resolution and performance of the chromatographic system.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This is typically achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of Perindoprilat Lactam A and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value, often assessed through recovery studies of spiked samples.
-
Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively.
-
Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Figure 2: General workflow for the HPLC analysis of Perindoprilat Lactam A.
Structural Characterization
The unequivocal identification of Perindoprilat Lactam A as a reference standard is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. Commercial suppliers of Perindoprilat Lactam A reference standards typically provide this characterization data.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the impurity and to study its fragmentation pattern.[11] This information is invaluable for identifying the impurity in complex matrices, such as during forced degradation studies or in biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for both the separation and identification of impurities.[12][13]
Conclusion
Perindoprilat Lactam A is a critical impurity in the manufacturing and storage of Perindopril. A thorough understanding of its chemical properties, mechanism of formation via intramolecular cyclization, and the application of robust, validated analytical methods are essential for ensuring the quality and safety of this widely used antihypertensive medication. The methodologies and insights provided in this guide serve as a valuable resource for scientists and professionals dedicated to the development and control of pharmaceutical products.
References
- SynZeal. (n.d.). Perindopril EP Impurity C | 129970-99-6.
- Allmpus. (n.d.). Perindopril EP Impurity C and Perindoprilat Lactam A and Perindopril (10aS)-Dione Acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68524696, Perindoprilat lactam A.
- Pharmaffiliates. (n.d.). Perindopril - Impurity C.
- Bojarska, J., et al. (2014). An orthorhombic polymorph of a cyclization product of perindopril. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 1), 25-29.
- The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form. (2016).
- Validated stability indicating reverse phase hplc method for the simultaneous estimation of perindopril and indapamide in pharmaceutical dosage forms. (2013). International Journal of Pharmacy, 3(3), 594-601.
- Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Erbumine and Amlodipine Besylate in Combined Dosage Form. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4826-4833.
- Chaudhary, A., & Dave, J. (2020). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Perindopril Arginine, Indapamide, and Amlodipine Besylate in Their Combined Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.
- A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54.
- A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. (2016).
- DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. (2011). Rasayan Journal of Chemistry, 4(2), 382-386.
- Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. (2014). Acta Poloniae Pharmaceutica, 71(4), 639-647.
- Daicel Pharma. (n.d.). Perindopril Impurities Manufacturers & Suppliers.
- Stability data for perindopril and perindoprilat in human plasma under various storage conditions. (2018). Journal of Pharmaceutical and Biomedical Analysis, 151, 213-220.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72022, Perindoprilat.
- Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. (2018). Beilstein Journal of Organic Chemistry, 14, 1486-1493.
- Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2015). Journal of Analytical Methods in Chemistry, 2015, 815387.
- Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. (2018). Organic Process Research & Development, 22(10), 1334-1348.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107807, Perindopril.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021).
- Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide in a combined dosage form. (2010).
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An In-Depth Technical Guide to the Formation Mechanism of Perindoprilat Lactam A from Perindopril
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes degradation through several pathways, with intramolecular cyclization being a critical route leading to the formation of impurities. This guide provides a comprehensive technical overview of the formation mechanism of Perindoprilat Lactam A, a significant degradation product also known as Perindopril Impurity C. Understanding this mechanism is paramount for the development of stable formulations and robust analytical methods to ensure the safety and efficacy of perindopril-containing drug products. This document delves into the chemical transformations, influencing factors, and analytical methodologies pertinent to the study of this impurity.
Introduction: The Significance of Perindopril Degradation
Perindopril is a pro-drug that is hydrolyzed in vivo to its active metabolite, perindoprilat, which is a potent inhibitor of ACE.[1][2] The stability of the perindopril molecule is a key concern in pharmaceutical development, as degradation can lead to a loss of potency and the formation of potentially harmful impurities.[3] Perindopril's molecular structure makes it susceptible to two primary degradation pathways: hydrolysis of the ethyl ester group to form perindoprilat (Impurity B), and intramolecular cyclization to form diketopiperazine derivatives.[4][5]
Perindoprilat Lactam A (Impurity C) is a diketopiperazine derivative that arises from the intramolecular cyclization of the active metabolite, perindoprilat.[6][7] Its presence in the final drug product is strictly monitored by regulatory authorities.[8] Therefore, a thorough understanding of its formation is essential for controlling its levels and ensuring product quality.
The Chemical Transformation: Unraveling the Mechanism
The formation of Perindoprilat Lactam A is a result of an intramolecular condensation reaction within the perindoprilat molecule. This process can be conceptualized as a two-step mechanism, often initiated by the hydrolysis of the parent drug, perindopril.
Step 1: Hydrolysis of Perindopril to Perindoprilat (Impurity B)
The initial step in the primary degradation pathway is the hydrolysis of the ethyl ester of perindopril to its active diacid form, perindoprilat. This reaction is influenced by moisture and pH.[4]
Step 2: Intramolecular Cyclization of Perindoprilat to Perindoprilat Lactam A (Impurity C)
Once perindoprilat is formed, it can undergo intramolecular cyclization. The reaction involves the nucleophilic attack of the secondary amine on one of the carboxylic acid groups, leading to the formation of a six-membered diketopiperazine ring and the elimination of a water molecule.
The detailed mechanism of the intramolecular cyclization is proposed to proceed as follows:
-
Protonation/Activation: Under acidic or thermal stress, a carboxylic acid group in perindoprilat is protonated, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms of the former carboxyl group.
-
Elimination of Water: The tetrahedral intermediate collapses with the elimination of a water molecule, forming the stable diketopiperazine ring of Perindoprilat Lactam A.
Factors Influencing the Formation of Perindoprilat Lactam A
The formation of Perindoprilat Lactam A is significantly influenced by several factors, which are critical to control during the manufacturing process and storage of perindopril-containing products.
-
pH: The rate of intramolecular cyclization is pH-dependent. Acidic conditions can catalyze the reaction by protonating the carboxylic acid, while basic conditions can also promote the reaction, although the exact mechanism may differ.
-
Temperature: Elevated temperatures accelerate the degradation of perindopril and the subsequent formation of Perindoprilat Lactam A.[9] Thermal stress studies are a key component of forced degradation testing to evaluate the stability of the drug substance and product.[10]
-
Moisture: The presence of moisture is a prerequisite for the initial hydrolysis of perindopril to perindoprilat. However, the subsequent cyclization reaction involves the elimination of water, suggesting that anhydrous conditions might favor the formation of the lactam from perindoprilat. Studies have shown that perindopril undergoes cyclization in the presence of dry air.[11]
-
Excipients: The choice of excipients in a formulation can impact the stability of perindopril. Some excipients may contain residual moisture or have acidic/basic properties that can influence the rate of degradation.
| Parameter | Condition | Effect on Perindoprilat Lactam A Formation | Reference |
| pH | Acidic (e.g., 0.1 N HCl) | Increased degradation of perindopril, potentially leading to higher levels of downstream impurities like Lactam A. | [9] |
| pH | Alkaline (e.g., 0.1 N NaOH) | Significant degradation of perindopril, with potential for lactam formation. | [9] |
| Temperature | Elevated (e.g., 70°C) | Accelerated degradation of perindopril, promoting both hydrolysis and cyclization. | [9][10] |
| Moisture | High Relative Humidity | Promotes initial hydrolysis to perindoprilat, the precursor to Lactam A. | [11] |
| Moisture | Dry Conditions | May favor the cyclization of perindopril to its corresponding lactam (Impurity F). | [11] |
Table 1: Summary of Factors Influencing Perindopril Degradation and Potential for Lactam A Formation.
Experimental Protocols for the Analysis of Perindoprilat Lactam A
The accurate quantification of Perindoprilat Lactam A is crucial for quality control and stability testing. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.[5][12]
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[13]
Objective: To generate Perindoprilat Lactam A and other degradation products to develop and validate a stability-indicating HPLC method.
Materials:
-
Perindopril drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile, HPLC grade
-
Phosphate buffer
-
HPLC system with UV or DAD detector
-
pH meter
-
Thermostatic oven and water bath
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of perindopril in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve a known amount of perindopril in 0.1 N NaOH and keep at room temperature or heat for a specific duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve a known amount of perindopril in a solution of 3% H₂O₂ and store at room temperature for a set time.
-
Thermal Degradation: Expose the solid perindopril drug substance to dry heat in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of perindopril or the solid drug substance to UV and visible light.
-
Sample Preparation for HPLC: After the specified stress period, dilute the samples with an appropriate mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate and quantify perindopril from its degradation products, including Perindoprilat Lactam A.
Chromatographic Conditions (Example): [5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to ~2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Implications for Drug Development and Formulation
The propensity of perindopril to degrade into Perindoprilat Lactam A has several important implications for drug development:
-
Formulation Strategy: Formulations should be designed to minimize exposure to moisture and high temperatures. The use of protective packaging is also crucial.
-
Excipient Compatibility: Thorough excipient compatibility studies are necessary to ensure that the chosen excipients do not accelerate the degradation of perindopril.
-
Analytical Method Development: A robust, validated stability-indicating analytical method is essential for routine quality control and stability monitoring of both the drug substance and the drug product.[5]
-
Regulatory Compliance: Strict control of impurities is a regulatory requirement. The levels of Perindoprilat Lactam A must be kept within the limits specified by pharmacopoeias and regulatory agencies.
Conclusion
The formation of Perindoprilat Lactam A from perindopril is a critical degradation pathway that drug development professionals must thoroughly understand and control. This in-depth guide has elucidated the chemical mechanism, highlighting the key role of the active metabolite, perindoprilat, as an intermediate. The significant influence of pH, temperature, and moisture on this transformation underscores the importance of careful formulation design and control of storage conditions. The provided experimental protocols for forced degradation studies and HPLC analysis serve as a practical framework for the robust characterization and quantification of this impurity. By applying the principles and methodologies outlined in this guide, researchers and scientists can ensure the development of stable, safe, and effective perindopril drug products.
References
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Veeprho. (n.d.). Perindopril EP Impurity C | CAS 129970-99-6. Retrieved from [Link]
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Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. (2012). Acta Poloniae Pharmaceutica - Drug Research, 69(5), 879-886. Retrieved from [Link]
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Szabó, Z. I., Réti, Z. Z., Gagyi, L., Kis, E. L., & Sipos, E. (2015). Simultaneous Quantification of Related Substances of Perindopril Tert-Butylamine Using a Novel Stability Indicating Liquid Chromatographic Method. Journal of Chromatographic Science, 53(8), 1348–1355. Retrieved from [Link]
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Veeprho. (n.d.). Perindopril Impurities and Related Compound. Retrieved from [Link]
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Chaudhary, A., & Dave, J. (2020). A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278. Retrieved from [Link]
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ResearchGate. (n.d.). Suggested basic degradation product for Perindopril. Retrieved from [Link]
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SynZeal. (n.d.). Perindopril EP Impurity C | 129970-99-6. Retrieved from [Link]
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ResearchGate. (n.d.). A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. Retrieved from [Link]
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Analytical Chemistry: An Indian Journal. (2018). Forced Degradation Study of Perindopril Arginine and Amlodipine Besylate and Elucidation of Degradation Products by UPLC and LC-MS. 17(5). Retrieved from [Link]
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Brieflands. (n.d.). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Retrieved from [Link]
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Chaudhary, A., & Dave, J. (2020). A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278. Retrieved from [Link]
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PubMed. (1995). Elimination kinetics of quinaprilat and perindoprilat in hypertensive patients with renal failure on haemodialysis. Retrieved from [Link]
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MDPI. (2023). Intramolecular Cyclization. Retrieved from [Link]
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Spectroscopic Characterization of Perindoprilat Lactam A: A Technical Guide for Researchers
An In-depth Guide for Drug Development Professionals and Scientists on the Spectroscopic Analysis of a Key Perindopril Impurity.
Introduction
Perindoprilat Lactam A, identified as Perindopril EP Impurity C, is a significant process and degradation impurity in the synthesis and formulation of perindopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4] The rigorous identification and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product. This technical guide provides a comprehensive overview of the spectroscopic data for Perindoprilat Lactam A, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While complete, raw spectroscopic data is often proprietary to commercial suppliers of reference standards, this guide will synthesize the available information and provide expert insights into the expected spectral features and the methodologies for their acquisition and interpretation.
Perindoprilat Lactam A is chemically defined as (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid.[1][3][5] Its formation can occur through intramolecular lactamization and oxidative processes during the synthesis or storage of perindopril.[2] Understanding its spectroscopic signature is crucial for its detection and quantification in perindopril active pharmaceutical ingredients (APIs) and finished drug products.
Molecular Structure and Properties
A clear understanding of the molecular structure of Perindoprilat Lactam A is fundamental to interpreting its spectroscopic data.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₆N₂O₄ | [1][6][7] |
| Molecular Weight | 322.4 g/mol | [1][6][7] |
| CAS Number | 129970-99-6 | [1][6][7] |
| IUPAC Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | [7] |
| Synonyms | Perindopril EP Impurity C, Perindopril USP Related Compound C, Perindopril (10aS)-Dione Acid | [1][3] |
Below is a diagram illustrating the chemical structure of Perindoprilat Lactam A.
Caption: Chemical structure of Perindoprilat Lactam A.
Spectroscopic Analysis Workflow
The structural elucidation and confirmation of Perindoprilat Lactam A rely on a combination of spectroscopic techniques. The typical workflow for analyzing a pharmaceutical impurity reference standard is outlined below.
Caption: General workflow for spectroscopic analysis of a pharmaceutical impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For Perindoprilat Lactam A, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of Perindoprilat Lactam A reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
Expected ¹H NMR Spectral Features: Based on the structure of Perindoprilat Lactam A, the ¹H NMR spectrum is expected to show distinct signals for the various protons present in the molecule:
-
Aliphatic Protons: A complex region of overlapping multiplets for the numerous CH and CH₂ groups in the octahydroindole and pentanoic acid moieties.
-
Methyl Protons: A distinct doublet for the methyl group on the pyrazino-indole ring system and a triplet for the terminal methyl group of the pentanoic acid side chain.
-
Methine Protons: Several downfield methine proton signals, particularly those adjacent to nitrogen atoms and carbonyl groups.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the carboxylic acid proton.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument: A high-field NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will provide complementary information to the ¹H NMR spectrum:
-
Carbonyl Carbons: Two downfield signals corresponding to the two amide carbonyl carbons and one signal for the carboxylic acid carbonyl carbon.
-
Aliphatic Carbons: A series of signals in the upfield region for the various sp³-hybridized carbons of the fused ring system and the pentanoic acid chain.
-
Methyl Carbons: Two distinct upfield signals for the two methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS). LC-MS is particularly useful for analyzing impurities in a complex mixture.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Perindoprilat Lactam A and is commonly used in both positive and negative ion modes.
-
Mass Analyzer: High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced to obtain structural information.
Expected Mass Spectral Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₂₆N₂O₄ |
| Monoisotopic Mass | 322.18926 Da |
| [M+H]⁺ (Positive Ion Mode) | m/z 323.1965 |
| [M-H]⁻ (Negative Ion Mode) | m/z 321.1820 |
The MS/MS spectrum would be expected to show characteristic fragmentation patterns, such as the loss of the pentanoic acid side chain or cleavages within the fused ring system, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Expected IR Spectral Features:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Amide) | ~1680-1630 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| N-H bend (Amide) | ~1550 |
| C-N stretch | ~1200 |
The presence of these characteristic absorption bands would be consistent with the structure of Perindoprilat Lactam A.
Conclusion
The comprehensive spectroscopic characterization of Perindoprilat Lactam A is a critical component of quality control in the pharmaceutical industry. While access to raw spectral data is often limited to commercial reference standards, a thorough understanding of the expected NMR, MS, and IR spectral features, as described in this guide, provides researchers and drug development professionals with the necessary knowledge to confidently identify and quantify this impurity. The application of the described analytical workflows and the interpretation of the resulting data are essential for ensuring the safety and efficacy of perindopril-containing medications.
References
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Daicel Pharma Standards. Perindopril Impurities Manufacturers & Suppliers. Accessed January 16, 2026. [Link]
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Veeprho. Perindopril EP Impurity C | CAS 129970-99-6. Accessed January 16, 2026. [Link]
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An In-Depth Technical Guide to the In-Silico Toxicity Prediction of Perindoprilat Lactam A
Abstract
In the landscape of modern drug development, the early and accurate assessment of metabolite safety is paramount. This technical guide presents a comprehensive, in-silico workflow for the toxicological prediction of Perindoprilat Lactam A, a human metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. Moving beyond a rigid, templated approach, this document provides a logically structured narrative designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the selection of a multi-pronged computational strategy, employing a suite of validated, freely accessible tools to build a robust toxicological profile. By integrating pharmacokinetic predictions, broad-spectrum toxicity endpoint analysis, and rule-based hazard identification, this guide serves as a practical framework for leveraging computational toxicology to make informed decisions, minimize late-stage attrition, and adhere to the ethical principles of reducing animal testing. Every protocol is detailed to be self-validating, grounded in authoritative scientific principles, and supported by a comprehensive reference list.
Part 1: Introduction & Scientific Rationale
Perindopril: From Prodrug to a Key Human Metabolite
Perindopril is an ACE inhibitor widely prescribed for hypertension and heart failure. It is administered as a prodrug, which is rapidly absorbed and subsequently hydrolyzed by esterases, primarily in the liver, to its active diacid metabolite, Perindoprilat[1][2]. Perindoprilat is the pharmacologically active agent responsible for inhibiting ACE.
While the primary biotransformation pathway is this hydrolysis, other metabolic routes exist. A notable, albeit minor, pathway in humans is the internal dehydration of the active Perindoprilat to form cyclic lactam structures[3]. One of these metabolites is Perindoprilat Lactam A. Although a minor metabolite, its formation in humans necessitates a thorough safety and toxicity assessment as part of the overall risk profile of the parent drug.
The Imperative for In-Silico Toxicology
Traditionally, toxicological evaluation has relied heavily on animal testing. However, this approach is costly, time-consuming, and raises significant ethical concerns. In-silico toxicology, which uses computational models to predict the toxic properties of chemical substances, has emerged as an indispensable tool in modern drug discovery and regulatory assessment[4][5][6]. Its adoption is driven by several factors:
-
Early-Stage Risk Identification: It allows for the rapid screening of compounds, including metabolites, before significant resources are invested, preventing late-stage failures[7].
-
Cost and Time Efficiency: Computational screening is orders of magnitude faster and cheaper than experimental assays[4].
-
Ethical Considerations: It directly supports the "3Rs" principle—Replacement, Reduction, and Refinement—by minimizing the use of animal testing.
-
Mechanistic Insight: In-silico models can provide clues about the potential mechanisms of toxicity by identifying structural alerts or predicting interactions with biological targets[8].
Foundational Principles: QSAR and Model Validation
The engine behind most in-silico toxicity prediction tools is the Quantitative Structure-Activity Relationship (QSAR) model. The fundamental premise of QSAR is that the biological activity (or toxicity) of a chemical is directly related to its molecular structure[9][10]. By analyzing the properties of a large set of known chemicals, a QSAR model can learn to predict the properties of unknown chemicals.
However, a prediction is only as reliable as the model that generates it. The Organisation for Economic Co-operation and Development (OECD) has established five principles to ensure the validity and regulatory acceptance of QSAR models. These principles form the bedrock of a trustworthy in-silico assessment[11][12][13][14].
-
A defined endpoint: The model must predict a specific, unambiguous biological effect.
-
An unambiguous algorithm: The method used to build the model must be transparent and clearly described.
-
A defined domain of applicability: The model must specify the types of chemical structures for which it can make reliable predictions.
-
Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be rigorously evaluated with internal and external validation statistics.
-
A mechanistic interpretation, if possible: The model should, ideally, be understandable in terms of underlying chemical and biological processes.
This guide exclusively employs tools and methodologies that are built upon these foundational principles, ensuring scientific integrity.
Part 2: A Multi-Pronged Predictive Workflow
A single predictive tool is insufficient to capture the multifaceted nature of toxicity. Our workflow, therefore, adopts a consensus approach, integrating data from multiple platforms, each chosen for its specific strengths. This multi-pronged strategy provides a more holistic and reliable toxicological profile.
Prerequisite: Sourcing the Chemical Structure
The unambiguous starting point for any in-silico analysis is the chemical structure, most commonly represented as a SMILES (Simplified Molecular Input Line Entry System) string.
-
Compound: Perindoprilat Lactam A
-
Source: PubChem CID 68524696[15]
-
Canonical SMILES: CCCO)N1C(=O)N2[C@H]3CCCC[C@H]3CN(C2=O)C1
This SMILES string will be the sole input for all subsequent analyses.
Workflow Overview
The following diagram illustrates the integrated workflow, proceeding from broad pharmacokinetic and physicochemical characterization to specific toxicity endpoint prediction and rule-based hazard assessment.
Step 1: ADMET & Physicochemical Profiling with SwissADME
-
Causality & Rationale: Before assessing toxicity, it is crucial to understand a molecule's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A compound with poor absorption and low bioavailability may pose less of a systemic risk. SwissADME is a free, robust web tool that predicts physicochemical properties, pharmacokinetics, and drug-likeness, providing essential context for toxicity predictions[16][17].
-
Experimental Protocol: SwissADME Analysis
-
Navigate to the SwissADME web server (see References for URL)[17].
-
In the "SMILES list" text box, paste the canonical SMILES string for Perindoprilat Lactam A: CCCO)N1C(=O)N2[C@H]3CCCC[C@H]3CN(C2=O)C1.
-
Click the "Run" button to initiate the calculation.
-
The results will be displayed on a new page. Record the key parameters presented in the table below.
-
Optionally, click the "Show BOILED-Egg" link to view the graphical plot for passive absorption and blood-brain barrier penetration[18].
-
-
Data Presentation: Predicted Physicochemical and ADME Properties
Property/Model Predicted Value Interpretation Physicochemical Properties Molecular Weight 322.40 g/mol Within typical drug-like range. LogP (iLOGP) 1.34 Indicates moderate lipophilicity. Water Solubility (ESOL) Soluble Predicted to be soluble in water. Pharmacokinetics GI Absorption Low Predicted to have low passive absorption from the gastrointestinal tract. BBB Permeant No Not predicted to cross the blood-brain barrier. P-gp Substrate Yes Predicted to be a substrate of P-glycoprotein, suggesting active efflux. CYP Inhibitor No (for 5 major isoforms) Unlikely to cause drug-drug interactions via CYP inhibition. Drug-Likeness Lipinski's Rule Yes, 0 violations Adheres to the rule of five, suggesting drug-like properties. | Bioavailability Score | 0.55 | Moderate predicted oral bioavailability. |
Step 2: Broad-Spectrum Toxicity Endpoint Prediction with ProTox-II
-
Causality & Rationale: This step aims to screen for a wide range of toxicological hazards. ProTox-II is a powerful web server that uses a combination of machine-learning models, pharmacophores, and fragment propensities to predict various toxicity endpoints, including acute toxicity (LD50), organ toxicity (e.g., hepatotoxicity), and toxicological endpoints like mutagenicity and carcinogenicity[19][20][21][22][23]. It provides a confidence score for its predictions, adding a layer of self-validation.
-
Experimental Protocol: ProTox-II Analysis
-
Navigate to the ProTox-II web server (see References for URL)[19].
-
Select the "Draw a molecule" or "Enter SMILES" option. Paste the canonical SMILES for Perindoprilat Lactam A into the input field.
-
Click "Start ProTox-II" to begin the prediction.
-
The results page will display a comprehensive toxicity profile. Collate the data for all available endpoints into a summary table.
-
-
Data Presentation: ProTox-II Toxicity Predictions
Toxicity Endpoint Prediction Predicted LD50 (mg/kg) Toxicity Class (GHS) Confidence Score Oral Toxicity Acute Toxicity Active 750 4 72% Organ Toxicity Hepatotoxicity Inactive - - 78% Toxicological Endpoints Carcinogenicity Inactive - - 60% Mutagenicity Inactive - - 74% Immunotoxicity Active - - 65% Tox21 Pathways NR-AR Inactive - - 89% SR-HSE Active - - 61% ... (other pathways) ... ... ... ... Note: This table presents a representative subset of the 33 models available in ProTox-II. A full analysis would include all endpoints.
Step 3: Rule-Based Hazard Assessment with Toxtree
-
Causality & Rationale: While machine learning models provide powerful statistical predictions, rule-based systems offer a complementary approach based on curated toxicological knowledge. Toxtree is an open-source application that identifies structural alerts—substructures known to be associated with specific toxicities[24][25]. It implements well-established decision trees like the Cramer classification scheme for oral toxicity and the Benigni/Bossa rules for mutagenicity, providing mechanistic flags that are invaluable for risk assessment[25][26].
-
Experimental Protocol: Toxtree Analysis
-
Download and install the Toxtree application (see References for URL)[25].
-
Launch the application. Go to File > New molecule.
-
Go to Chemical compounds > Edit compounds. In the pop-up window, paste the SMILES string for Perindoprilat Lactam A and click "Insert". Close the editor.
-
In the right-hand panel under "Decision Tree", select the desired classification scheme (e.g., "Cramer rules").
-
Click the "Estimate" button. The classification result will be displayed.
-
Repeat steps 4 and 5 for other relevant rulebases, such as "Benigni / Bossa rulebase for mutagenicity and carcinogenicity".
-
Record the classification and the specific rules that were triggered for each scheme.
-
-
Data Presentation: Toxtree Hazard Assessment
Decision Tree Scheme Predicted Class Triggering Rule/Structural Alert Cramer Rules Class III High (Substances with structural features that suggest potential toxicity). Benigni/Bossa (Mutagenicity) Negative No structural alerts for mutagenicity were identified. | Skin Irritation | Negative | No structural alerts for skin irritation were identified. |
Part 3: Synthesis, Interpretation, and Best Practices
Consolidating the Evidence
The true power of this workflow lies in the synthesis of data from all three independent methods. A consolidated view allows for a more nuanced and confident assessment of the potential toxicological profile.
| Parameter | SwissADME Prediction | ProTox-II Prediction | Toxtree Prediction |
| Oral Bioavailability | Low GI absorption, Bioavailability Score 0.55 | - | - |
| Acute Oral Toxicity | - | LD50: 750 mg/kg (Class 4) | Cramer Class III |
| Hepatotoxicity | - | Inactive (Prob. 78%) | - |
| Mutagenicity | - | Inactive (Prob. 74%) | Negative |
| Carcinogenicity | - | Inactive (Prob. 60%) | - |
| Immunotoxicity | - | Active (Prob. 65%) | - |
| BBB Penetration | No | - | - |
Interpreting the Profile: A Narrative Synthesis
Based on the consolidated in-silico data, Perindoprilat Lactam A presents a mixed but generally low-to-moderate toxicity profile.
The predicted acute oral toxicity is moderate, with a ProTox-II LD50 of 750 mg/kg placing it in GHS Category 4 ("Warning, may be harmful if swallowed"). This aligns with the conservative Cramer Class III assignment from Toxtree, which flags compounds for which toxicity cannot be presumed to be low. However, this potential systemic toxicity is likely mitigated by the predicted low gastrointestinal absorption and moderate bioavailability score from SwissADME.
Reassuringly, the predictions for severe chronic toxicities are consistently negative across multiple platforms. Both ProTox-II (a machine learning model) and Toxtree (a rule-based system) predict the compound to be non-mutagenic. The prediction for carcinogenicity is also negative, albeit with a lower confidence score from ProTox-II. The compound is not predicted to be hepatotoxic or to penetrate the central nervous system.
A potential area for further investigation is immunotoxicity. ProTox-II predicts this endpoint as active with moderate confidence. While in-silico immunotoxicity models are still evolving, this flag suggests a potential for adverse immune system effects that might warrant follow-up with targeted in-vitro assays.
Acknowledging the Applicability Domain
It is critical to reiterate that these are computational predictions, not experimental certainties. The reliability of each prediction is contingent on the model's applicability domain—the chemical space of its training set[11]. Perindoprilat Lactam A, being a complex heterocyclic molecule, may be well-represented in some models but less so in others. The confidence scores provided by ProTox-II are a useful proxy for assessing how "in-domain" the prediction is. Any in-silico finding, particularly a positive toxicity flag, should be treated as a hypothesis to be confirmed with targeted, resource-efficient experimental testing.
Part 4: Conclusion
This in-depth technical guide has detailed a robust, multi-pronged workflow for the in-silico toxicity prediction of Perindoprilat Lactam A. By systematically applying a sequence of validated computational tools—SwissADME for ADMET context, ProTox-II for broad endpoint screening, and Toxtree for rule-based hazard identification—we have constructed a comprehensive toxicological profile.
The synthesized data suggests that Perindoprilat Lactam A has a low probability of causing severe toxicities such as mutagenicity, carcinogenicity, or hepatotoxicity. Its potential for moderate acute oral toxicity is likely tempered by poor predicted absorption. The primary flag of potential concern is for immunotoxicity, which may guide future experimental investigation. This structured, evidence-based approach exemplifies how modern computational toxicology can effectively and ethically guide drug development, enabling scientists to prioritize resources, anticipate safety challenges, and build a comprehensive understanding of a molecule's risk profile from the earliest stages of research.
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An In-depth Technical Guide to the Degradation Pathway of Perindopril Leading to Lactam A
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the degradation of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril, with a specific focus on the formation of its cyclic degradation product, Lactam A. Understanding this pathway is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of Perindopril-based therapies.
Introduction to Perindopril and its Stability Profile
Perindopril is a pro-drug, chemically identified as the ethyl ester of a non-sulfhydryl ACE inhibitor.[1] Following oral administration, it is metabolized in vivo via hydrolysis of the ester group to its biologically active metabolite, perindoprilat.[2] Perindoprilat is a potent inhibitor of ACE, the enzyme that converts angiotensin I to the vasoconstrictor angiotensin II, thereby playing a crucial role in the management of hypertension and heart failure.[1][2]
The chemical structure of Perindopril, containing both an amino acid and an ester functional group, renders it susceptible to degradation under various conditions. The two primary degradation pathways are hydrolysis and intramolecular cyclization.[2] Hydrolysis of the ethyl ester side-chain leads to the formation of perindoprilat (Impurity B), while intramolecular cyclization results in the formation of a diketopiperazine derivative known as Lactam A or Impurity F.[3] This guide will delve into the mechanistic details of the formation of Lactam A, a critical impurity that can impact the quality and stability of Perindopril drug products.
The Degradation Pathway to Lactam A: A Mechanistic Exploration
The formation of Lactam A from Perindopril is a result of an intramolecular cyclization reaction. This process is particularly relevant under conditions of thermal stress and in the solid state.[3] Lactam A is chemically known as Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate.[4][5]
Proposed Mechanism of Lactam A Formation
The intramolecular cyclization of Perindopril to form Lactam A is a classic example of a nucleophilic acyl substitution reaction, specifically an intramolecular aminolysis of an ester. The mechanism can be described in the following steps:
-
Nucleophilic Attack: The secondary amine nitrogen atom of the perhydroindole ring acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the adjacent amide group. This attack is facilitated by the proximity of the reacting groups, a key feature of intramolecular reactions.
-
Tetrahedral Intermediate Formation: The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom carries a negative charge, and the nitrogen atom of the newly formed bond is positively charged.
-
Proton Transfer: A proton transfer likely occurs, either intramolecularly or mediated by a solvent molecule, from the positively charged nitrogen to the negatively charged oxygen. This step neutralizes the charges within the intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the cleavage of the bond between the carbonyl carbon and the nitrogen of the adjacent amino acid moiety. This results in the formation of the six-membered diketopiperazine ring (Lactam A) and the expulsion of the remainder of the molecule.
This proposed mechanism is consistent with the general principles of diketopiperazine formation from dipeptide esters.[6][7][8][9] The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of catalysts.[10]
Visualization of the Degradation Pathway
The degradation pathway of Perindopril to Lactam A can be visualized as follows:
Caption: Proposed mechanism for the formation of Lactam A from Perindopril.
Analytical Methodologies for Monitoring Perindopril Degradation
A robust, stability-indicating analytical method is essential for the accurate quantification of Perindopril and the detection of its degradation products, including Lactam A. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques for this purpose.[11][12]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the simultaneous determination of Perindopril and its degradation products. This method is based on principles described in various validated procedures and is compliant with ICH guidelines.[13][14][15]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.02M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a gradient or isocratic elution. A common starting point is a 40:60 (v/v) ratio of acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temp. | Ambient or controlled at 25°C |
3.1.2. Preparation of Solutions
-
Standard Stock Solution of Perindopril: Accurately weigh and dissolve an appropriate amount of Perindopril reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Stock Solution of Lactam A (Impurity F): If available, prepare a separate stock solution of Lactam A reference standard in the mobile phase.
-
Sample Solution: For tablet dosage forms, accurately weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a target concentration of Perindopril in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm membrane filter before injection.
3.1.3. Forced Degradation Studies
To validate the stability-indicating nature of the method, forced degradation studies should be performed as per ICH guidelines. This involves subjecting the Perindopril sample to various stress conditions:
-
Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light.
The stressed samples are then diluted with the mobile phase and analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.
Data Presentation and System Suitability
The performance of the HPLC method must be verified through system suitability tests.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Workflow for Stability Analysis
The overall workflow for analyzing the degradation of Perindopril can be represented as follows:
Caption: Workflow for the stability analysis of Perindopril.
Conclusion and Future Perspectives
A thorough understanding of the degradation pathway of Perindopril to Lactam A is paramount for ensuring the quality, stability, and safety of pharmaceutical formulations. The intramolecular cyclization mechanism, favored by thermal stress, leads to the formation of this diketopiperazine impurity. The implementation of a validated, stability-indicating HPLC method is crucial for the routine quality control and stability testing of Perindopril products.
Future research in this area could focus on the development of advanced analytical techniques for the rapid and sensitive detection of Lactam A, as well as the investigation of formulation strategies to inhibit its formation, thereby enhancing the shelf-life and overall quality of Perindopril-containing medicines.
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- 9. researchgate.net [researchgate.net]
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- 11. The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of Perindoprilat Lactam A
Introduction: The Significance of Perindoprilat Lactam A in Pharmaceutical Analysis
Perindoprilat Lactam A, systematically known as (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid, is a critical molecule in the landscape of pharmaceutical quality control. It is recognized as a significant impurity and metabolite of Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular disease.[1][2][3] The presence and quantity of impurities such as Perindoprilat Lactam A in the active pharmaceutical ingredient (API) can directly impact the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to develop robust analytical methods for its detection, quantification, and control.
This technical guide provides a detailed overview of the core physicochemical properties of Perindoprilat Lactam A, offering insights into its chemical identity, physical characteristics, and analytical methodologies for its characterization. The information presented herein is curated to support the development of self-validating analytical protocols and to ensure the highest standards of scientific integrity in pharmaceutical analysis.
Chemical and Physical Identity
A foundational aspect of characterizing any pharmaceutical compound is the establishment of its chemical and physical identity. This information serves as the primary reference for its identification and is crucial for all subsequent analytical work.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid | [1] |
| Synonyms | Perindopril EP Impurity C, Perindopril USP Related Compound C, Perindopril (10aS)-Dione Acid | [2] |
| CAS Number | 129970-99-6 | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [1] |
| Molecular Weight | 322.4 g/mol | [1] |
| Monoisotopic Mass | 322.18925731 Da | [1] |
Physicochemical Characteristics
The physicochemical properties of a molecule dictate its behavior in various environments and are fundamental to the development of analytical methods and formulations.
| Property | Value/Description | Source(s) |
| Melting Point | Experimental data not publicly available. | |
| pKa | Experimental data not publicly available. A predicted pKa for the related compound Perindoprilat Lactam B is 3.66 ± 0.20. | [4] |
| Solubility | Soluble in Methanol and DMSO. | [5] |
| LogP (Computed) | 2.2 | [1] |
| Topological Polar Surface Area (Computed) | 77.9 Ų | [1] |
Causality Behind Experimental Choices: The selection of solvents for solubility determination, such as methanol and DMSO, is based on their common use in analytical chemistry for dissolving a wide range of organic molecules, including pharmaceutical impurities. The computed LogP value suggests a moderate lipophilicity, which is consistent with its solubility in organic solvents.
Analytical Characterization: A Validating System
The definitive identification and quantification of Perindoprilat Lactam A rely on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while spectroscopic methods provide structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent technique for the analysis of Perindopril and its impurities due to its high resolution, sensitivity, and reproducibility.[6]
Experimental Protocol: HPLC Analysis of Perindoprilat Lactam A
This protocol is adapted from established methods for Perindopril and its impurities and serves as a robust starting point for method development and validation.[6]
1. Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining and separating compounds of moderate polarity like Perindoprilat Lactam A.
-
Mobile Phase: A mixture of aqueous buffer and an organic modifier is typically used. A common mobile phase consists of a phosphate buffer (pH adjusted to the acidic range, e.g., 2.5-3.0) and acetonitrile. The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: Typically around 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.
-
Detection Wavelength: UV detection at 215 nm is often employed as it provides good sensitivity for compounds containing amide and carbonyl chromophores present in Perindoprilat Lactam A.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) to ensure reproducibility.
3. Solution Preparation:
-
Standard Solution: Accurately weigh a known amount of Perindoprilat Lactam A reference standard and dissolve it in a suitable diluent (e.g., the mobile phase) to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Solution: Prepare the sample containing the Perindopril API by dissolving a known amount in the diluent to achieve a concentration within the linear range of the method.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Perindoprilat Lactam A peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Perindoprilat Lactam A in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Diagram: HPLC Analytical Workflow
Caption: Workflow for the HPLC analysis of Perindoprilat Lactam A.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. This is a cornerstone for confirming the identity of the compound.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural elucidation. The monoisotopic mass of 322.18925731 Da is a key parameter for high-resolution mass spectrometry.[1]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as carbonyls (C=O) of the lactam and carboxylic acid, and N-H bonds.
Diagram: Relationship of Analytical Techniques for Structural Elucidation
Caption: Interrelation of analytical techniques for the characterization of Perindoprilat Lactam A.
Conclusion: Ensuring Pharmaceutical Quality through Comprehensive Characterization
The thorough physicochemical characterization of impurities like Perindoprilat Lactam A is a non-negotiable aspect of modern drug development and manufacturing. This guide has synthesized the available technical information to provide a comprehensive resource for scientists in the field. By understanding the fundamental properties and employing robust, validated analytical methods, the pharmaceutical industry can ensure the quality, safety, and efficacy of Perindopril-containing medicines for patients worldwide. The principles and protocols outlined herein provide a solid framework for the rigorous control of this critical impurity.
References
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Perindoprilat lactam A | C17H26N2O4 | CID 68524696. PubChem. [Link]
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Perindopril-impurities. Pharmaffiliates. [Link]
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Perindoprilat lactam B | C17H26N2O4 | CID 59253360. PubChem. [Link]
-
PERINDOPRIL tert-BUTYLAMINE tert-Butylamini perindoprilum. European Directorate for the Quality of Medicines & HealthCare. [Link]
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Perindopril | C19H32N2O5 | CID 107807. PubChem. [Link]
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Perindopril EP Impurity C (Perindoprilat Lactam A). Axios Research. [Link]
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Perindopril EP Impurity C and Perindoprilat Lactam A and Perindopril (10aS)-Dione Acid. Allmpus. [Link]
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CAS No : 130061-28-8| Product Name : Perindopril - Impurity D| Chemical Name : Perindoprilat Lactam B. Pharmaffiliates. [Link]
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PERINDOPRIL tert-BUTYLAMINE tert-Butylamini perindoprilum. Pharmeuropa. [Link]
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Quantitative Determination of Perindopril Tablets Available in the Malaysian Outlets by UV Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), Evaluation for Structural Characterization and Disintegration Analysis. Biomedical Journal of Scientific & Technical Research. [Link]
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ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. ResearchGate. [Link]
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A Comparative Analysis of the Biological Activity of Perindoprilat and its Lactam Degradant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Clinical Significance of Perindopril and the Imperative of Purity
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor pivotal in the management of hypertension and the prevention of cardiovascular events.[1][2] Administered as a prodrug, perindopril undergoes hepatic hydrolysis to its biologically active diacid metabolite, perindoprilat.[1][3] Perindoprilat's therapeutic efficacy is derived from its potent inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[4] By blocking the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, perindoprilat brings about vasodilation and a subsequent reduction in blood pressure.[1] However, the chemical stability of perindopril and its active metabolite is a critical concern in pharmaceutical development and formulation. Both are susceptible to degradation, notably through intramolecular cyclization, which leads to the formation of lactam derivatives. One of the primary degradation products is Perindoprilat Lactam A. This guide provides a detailed technical comparison of the biological activity of Perindoprilat versus its lactam A derivative, offering insights into the structure-activity relationships that govern their function and outlining the experimental protocols necessary for their evaluation.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A simplified representation of this pathway and the site of action for ACE inhibitors is depicted below.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Perindopril Impurities: A Review of Their Genesis, Significance, and Analytical Control
An In-Depth Technical Guide
Abstract
Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] As a prodrug, its efficacy relies on its conversion to the active metabolite, perindoprilat.[3] The chemical stability and purity of the parent drug are paramount to ensuring its therapeutic effectiveness and safety. This technical guide provides a comprehensive review of the impurities associated with Perindopril, delving into their origins from synthesis and degradation. We will explore the significance of these impurities from both a clinical and regulatory standpoint, detail the authoritative pharmacopeial standards, and present robust analytical methodologies for their detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of Perindopril formulations.
The Genesis of Perindopril Impurities
The presence of impurities in a drug substance can significantly impact its stability, efficacy, and safety.[4] For Perindopril, these impurities can be broadly categorized based on their origin: synthesis-related, degradation products, and stereoisomers.
Synthesis-Related Impurities
These impurities are process-related and can originate from starting materials, intermediates, reagents, or side reactions occurring during the synthesis of the Active Pharmaceutical Ingredient (API).[1][4] For example, incomplete reactions can lead to the presence of starting materials or intermediates in the final product. A specific patent highlights a synthesis process designed to limit impurities to less than 0.2%, demonstrating the focus required to control these process-related substances.[5]
Degradation Pathways and Impurities
Perindopril is susceptible to degradation under various conditions, such as exposure to heat, light, and moisture.[1][6] The two primary degradation pathways are hydrolysis and intramolecular cyclization.[3]
-
Hydrolysis: Perindopril's ester group can be hydrolyzed to form its active metabolite, Perindoprilat . This compound is also known as Impurity B in the European Pharmacopoeia (Ph. Eur.). While Perindoprilat is the active form of the drug, its presence in the final drug product signifies degradation of the prodrug, which can affect bioavailability.[3][7]
-
Cyclization: Under conditions of low moisture or heat, Perindopril can undergo intramolecular cyclization (a form of dehydration) to form a diketopiperazine derivative, known as Impurity F .[3][7]
These degradation pathways underscore the importance of controlled storage conditions and appropriate formulation strategies to maintain the stability of Perindopril.[6]
Caption: Primary degradation pathways of Perindopril.
Pharmacopeial Standards and Significance
Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) provide stringent guidelines for the acceptable levels of impurities in pharmaceutical formulations to ensure patient safety.[1][8] Controlling these impurities is critical as their presence, even in trace amounts, could potentially lead to adverse effects or reduced therapeutic outcomes.[2]
The European Pharmacopoeia monograph for Perindopril tert-Butylamine specifies limits for several key impurities.[8]
| Impurity Name (Ph. Eur.) | Chemical Name/Type | Typical Limit | Significance |
| Impurity A | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | NMT 0.25%[8][9] | Synthesis-related; a key starting material. |
| Impurity B | Perindoprilat | NMT 0.3%[8] | Degradation product (hydrolysis); the active metabolite. |
| Impurity C | Ethyl (2S)-2-[[(2S)-1-carboxybutyl]amino]propanoate | - | Synthesis-related intermediate. |
| Impurity D | (2S,3aS,7aS)-1-[(2S)-2-aminopropanoyl]octahydro-1H-indole-2-carboxylic acid | - | Synthesis-related intermediate. |
| Impurity E | Perindopril Methyl Ester | NMT 0.4%[8] | Process-related impurity. |
| Impurity F | Diketopiperazine derivative | NMT 0.2%[8] | Degradation product (cyclization).[7] |
| Impurity H | Dimer impurity | NMT 0.2%[8] | Process-related impurity. |
| Any Other Impurity | Unspecified | NMT 0.1%[8] | General control for unknown impurities. |
NMT: Not More Than. Limits are based on the Ph. Eur. monograph for Perindopril tert-Butylamine and may vary slightly between different salts and pharmacopeias.
The safety data for some impurity mixtures indicates potential for skin/eye irritation and, more critically, possible reproductive toxicity and organ damage with prolonged exposure, reinforcing the need for strict control.[10]
Analytical Strategies for Impurity Profiling
Robust and validated analytical methods are essential for the accurate identification and quantification of Perindopril impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique, valued for its high resolution, sensitivity, and specificity.[11]
Core Analytical Workflow
The process of impurity profiling follows a structured workflow, from initial sample handling through to final data analysis and reporting. This ensures that results are accurate, reproducible, and compliant with regulatory standards.
Caption: General workflow for HPLC-based impurity analysis.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a representative example of a stability-indicating RP-HPLC method adapted from validated procedures for the determination of Perindopril and its impurities.[2][12] This method is designed to separate the main compound from its key degradation products and process-related impurities.
Objective: To quantify known and unknown impurities in a Perindopril drug substance or product.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[2]
-
Chromatographic data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: YMC-Pack C8 (250 mm x 4.6 mm, 5 µm particle size) or equivalent reversed-phase C8/C18 column.[2]
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium phosphate buffer (e.g., 37:63 v/v), with the pH of the aqueous buffer adjusted to 2.5 using phosphoric acid.[2][12]
-
Causality: An acidic pH ensures that the carboxylic acid moieties of Perindopril and its impurities are protonated, leading to better retention and sharper peak shapes on the reversed-phase column.
-
-
Column Temperature: 50 °C.[2][12]
-
Causality: Elevated temperature can improve peak symmetry and reduce viscosity, but must be controlled to prevent on-column degradation.
-
-
Detection Wavelength: 215 nm.[2][8]
-
Causality: This wavelength corresponds to the peptide bond absorption, allowing for sensitive detection of Perindopril and its structurally related impurities.
-
3. Preparation of Solutions:
-
Solvent/Diluent: A mixture of acetonitrile and water (e.g., 40:60 v/v).[12]
-
Test Solution: Accurately weigh and dissolve the Perindopril sample in the diluent to a final concentration of approximately 0.4-0.6 mg/mL.[2]
-
Reference Solution (for quantification): Prepare a solution of Perindopril Reference Standard at a known concentration (e.g., 0.4 mg/mL). For impurity quantification, a diluted solution (e.g., at the 0.5% level of the test solution) is often used.
4. System Suitability Test (SST):
-
Before analysis, inject a suitability solution (often a spiked sample or a solution of Perindopril with known impurities).
-
Peak-to-Valley Ratio: The ratio between the peak for an impurity (e.g., Impurity D) and the valley separating it from the main Perindopril peak must be a minimum of 10.[8] This ensures adequate resolution for accurate quantification.
-
Reproducibility: Perform replicate injections (n=5 or 6) of a standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability tests to verify system performance.
-
Inject the blank (diluent), followed by the reference solution(s) and the test solution(s).
-
Record the chromatograms for a sufficient run time to allow for the elution of all relevant impurities (e.g., Impurity H has a relative retention of about 3.6).[8]
6. Calculation of Impurities:
-
Identify impurities in the test solution chromatogram based on their relative retention times (RRT) compared to the main Perindopril peak.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard. For unspecified impurities, the response factor is often assumed to be one.
% Impurity = (Area_impurity / Area_total) * 100
Conclusion
The control of impurities in Perindopril is a critical aspect of drug development and manufacturing, directly impacting the safety, stability, and efficacy of the final product. A thorough understanding of the formation pathways—primarily hydrolysis and cyclization—is essential for developing stable formulations and robust manufacturing processes. Adherence to pharmacopeial standards, such as those outlined in the European Pharmacopoeia, is mandatory for regulatory compliance. The use of validated, stability-indicating analytical methods, predominantly RP-HPLC, provides the necessary framework for accurately monitoring and controlling these impurities, ensuring that Perindopril medications meet the highest standards of quality and safety for patients worldwide.
References
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Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. PMC - NIH. [Link]
-
PERINDOPRIL tert-BUTYLAMINE tert-Butylamini perindoprilum. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Perindopril Impurities and Related Compound. Veeprho. [Link]
-
Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. MDPI. [Link]
-
Analytical methods of perindopril, review. ResearchGate. [Link]
-
Evaluation of impurities level of perindopril tert-butylamine in tablets. ResearchGate. [Link]
-
Perindopril Impurities. SynZeal. [Link]
-
Pathway of perindopril degradation. ResearchGate. [Link]
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Perindopril-impurities. Pharmaffiliates. [Link]
-
ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products. Oxford Academic. [Link]
-
Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis. PMC - NIH. [Link]
-
PERINDOPRIL tert-BUTYLAMINE tert-Butylamini perindoprilum (Ph. Eur. 8.0). EDQM. [Link]
-
Evaluation of impurities level of perindopril tert-butylamine in tablets. PubMed. [Link]
- Method for synthesis of perindopril and its pharmaceutically acceptable salts.
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Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the Robust Quantification of Perindoprilat Lactam A in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Perindoprilat Lactam A, a metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, in human plasma. Perindopril is a prodrug, hydrolyzed in vivo to its active metabolite, perindoprilat, which is primarily responsible for its therapeutic effect.[1][2][3] Monitoring metabolites like Perindoprilat Lactam A is crucial for comprehensive pharmacokinetic (PK) and bioequivalence (BE) studies.[4][5] This method employs a straightforward solid-phase extraction (SPE) for sample clean-up and uses Perindoprilat-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9]
Introduction: The Rationale for Metabolite Quantification
Perindopril is a widely prescribed ACE inhibitor for treating hypertension and stable coronary artery disease.[2][10] As a prodrug, it undergoes extensive metabolism, primarily to the active diacid, perindoprilat.[1][2] Perindoprilat itself can undergo further biotransformation, including cyclization to form lactam derivatives. Perindoprilat Lactam A (MW: 322.4 g/mol ) is one such metabolite.[11][12]
The accurate measurement of major metabolites is a key component of drug development and regulatory submission. It provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Variations in metabolite concentrations can have implications for efficacy and safety, particularly in specific patient populations such as those with renal impairment, which significantly alters the pharmacokinetics of perindoprilat.[13] A robust and validated bioanalytical method is therefore indispensable for clinical trials and therapeutic drug monitoring. This UPLC-MS/MS method provides the necessary sensitivity and specificity to reliably quantify Perindoprilat Lactam A in a complex biological matrix like human plasma.
Materials and Methodology
Chemicals and Reagents
-
Reference Standards: Perindoprilat Lactam A (≥98% purity), Perindoprilat-d4 (Internal Standard, IS, ≥98% purity).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Formic Acid.
-
Water: Deionized water, >18 MΩ·cm.
-
Plasma: Drug-free human plasma (K2-EDTA as anticoagulant).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) SPE cartridges.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent system.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).[5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving reference standards in methanol.
-
Working Solutions: Serial dilutions from stock solutions were made with 50:50 (v/v) acetonitrile/water to prepare calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Perindoprilat-d4 was diluted to a final concentration of 50 ng/mL in methanol.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE was chosen over simpler methods like protein precipitation (PPT) to achieve a cleaner extract.[10] This is critical for minimizing matrix effects, which can suppress or enhance the analyte signal, thereby improving method robustness and accuracy.[10] HLB cartridges are effective for retaining moderately polar compounds like Perindoprilat Lactam A from an aqueous matrix.[14][15]
Protocol:
-
Pre-treatment: To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution (50 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
Causality: A rapid gradient elution on a sub-2 µm particle column (UPLC) allows for sharp peaks and short run times, increasing throughput.[5] Positive electrospray ionization (ESI+) is effective for protonating the nitrogen atoms in Perindoprilat Lactam A. Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Table 1: UPLC and MS/MS Parameters
| Parameter | Setting |
|---|---|
| UPLC System | |
| Column | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.0 min | 10% to 90% B |
| 2.0 - 2.5 min | 90% B |
| 2.5 - 2.6 min | 90% to 10% B |
| 2.6 - 3.5 min | 10% B (Equilibration) |
| MS/MS System | |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 500°C |
| Dwell Time | 100 ms |
| MRM Transitions | Q1 (m/z) → Q3 (m/z) |
| Perindoprilat Lactam A | 323.2 → 156.1 |
| Perindoprilat-d4 (IS) | 345.2 → 172.2 |
Method Validation
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[6][7][8]
Selectivity and Linearity
-
Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in six different sources of blank human plasma.
-
Linearity: The calibration curve was linear over the range of 0.1 to 50 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.99.
Table 2: Calibration Curve Summary
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|
| 0.10 (LLOQ) | 95.8 | 8.7 |
| 0.25 | 102.1 | 6.5 |
| 1.00 | 101.5 | 4.2 |
| 5.00 | 98.9 | 3.1 |
| 10.00 | 99.5 | 2.5 |
| 25.00 | 100.8 | 1.9 |
| 40.00 | 101.2 | 2.1 |
| 50.00 (ULOQ) | 99.7 | 2.8 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 0.10 | 103.4 | 9.2 | 105.1 | 10.8 |
| LQC | 0.30 | 98.7 | 7.5 | 101.3 | 8.1 |
| MQC | 7.50 | 101.1 | 4.3 | 100.5 | 5.6 |
| HQC | 35.0 | 99.2 | 3.8 | 98.9 | 4.9 |
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).
Recovery and Matrix Effect
-
Extraction Recovery: The recovery of Perindoprilat Lactam A was consistent and high across LQC, MQC, and HQC levels, averaging 88.7%.
-
Matrix Effect: The matrix factor was calculated using post-extraction spiked samples from six different plasma lots. The IS-normalized matrix factor had a coefficient of variation (%CV) of ≤6.2%, indicating no significant matrix effect.
Stability
The stability of Perindoprilat Lactam A was assessed under various conditions to ensure sample integrity from collection to analysis.
Table 4: Stability Summary
| Condition | Duration | Stability (% of Nominal) |
|---|---|---|
| Bench-top (Room Temp) | 8 hours | 97.5% |
| Freeze-Thaw Cycles | 3 cycles | 95.8% |
| Autosampler (4°C) | 24 hours | 101.2% |
| Long-term (-80°C) | 90 days | 98.1% |
Acceptance Criteria: Mean concentration within ±15% of nominal values.
Conclusion
This application note presents a fully validated UPLC-MS/MS method for the quantification of Perindoprilat Lactam A in human plasma. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring method robustness. The short run time and high sensitivity make this method ideal for high-throughput analysis required in clinical pharmacokinetic and bioequivalence studies. The comprehensive validation demonstrates that the method is accurate, precise, and reliable, adhering to stringent international regulatory standards.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [6]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [7]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [16]
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Johnston, C. I., et al. (1992). Single-dose and steady-state pharmacokinetics and pharmacodynamics of perindopril in hypertensive subjects. Journal of Cardiovascular Pharmacology. [4]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [8]
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De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [17]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [18]
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Debus, S., et al. (1992). The pharmacokinetics of perindopril and its effects on serum angiotensin converting enzyme activity in hypertensive patients with chronic renal failure. British Journal of Clinical Pharmacology. [13]
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Li, W., et al. (2020). A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. International Journal of Clinical Pharmacology and Therapeutics. [5]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [9]
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Johnston, C. I., et al. (1992). Single-Dose and Steady-State Pharmacokinetics and Pharmacodynamics of Perindopril in Hypertensive Subjects. ResearchGate. [19]
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U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [20]
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Lees, K. R., et al. (1989). The pharmacokinetics and pharmacodynamics of perindopril in patients with hepatic cirrhosis. British Journal of Clinical Pharmacology. [1]
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Slideshare. Bioanalytical method validation emea. [21]
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Todd, P. A., & Fitton, A. (1991). Perindopril. A review of its pharmacokinetics and clinical pharmacology. Drugs. [2]
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Wróblewski, K., & Ziemba, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [22]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68524696, Perindoprilat lactam A. [11]
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Kalaiyarasi, D., et al. (2018). Development and Validation of a Bio-analytical Method for the Simultaneous Estimation of Perindopril and Amlodipine in Human Plasma by UPLC-MS/MS. World Journal of Pharmaceutical Research. [23]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 59253360, Perindoprilat lactam B. [24]
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BenchChem. Application Note: Quantification of Perindopril and Perindoprilat in Human Plasma using LC-MS/MS. [10]
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Nussberger, J., et al. (1995). Measurement of plasma angiotensin II: purification by cation-exchange chromatography. Hypertension. [25]
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Al-Hakeim, H. K., et al. (2020). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Journal of Chromatography B. [26]
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ResearchGate. A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. [27]
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El-Gindy, A., et al. (2008). Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [14]
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El-Gindy, A., et al. (2008). Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: Application to bioequivalence study. ResearchGate. [15]
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Application Notes and Protocols for the Quantification of Perindoprilat Lactam A in Human Urine
Introduction: The Significance of Monitoring Perindoprilat Lactam A
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] As a prodrug, perindopril is metabolized in the liver to its pharmacologically active form, perindoprilat.[3][4] While the primary metabolic pathway is this activation, a minor but significant route, particularly in humans, involves the internal dehydration of perindoprilat to form a cyclic lactam structure, Perindoprilat Lactam A.[5] The quantification of this metabolite in urine is crucial for comprehensive pharmacokinetic and metabolic studies, providing a more complete picture of the drug's disposition and potential metabolic phenotyping.
The analysis of urine samples presents unique challenges due to high variability in matrix composition, including salts, urea, and endogenous compounds, which can significantly impact analytical accuracy through matrix effects.[5][6] Therefore, robust and reliable sample preparation is paramount to isolate Perindoprilat Lactam A from these interfering substances and ensure the integrity of the analytical data. This document provides detailed protocols for two gold-standard sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—tailored for the quantification of Perindoprilat Lactam A in human urine, primarily for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding the Analyte: Perindoprilat Lactam A
Perindoprilat Lactam A is a polar metabolite with a molecular weight of 322.4 g/mol .[7][8] Its structure contains both a carboxylic acid group and the lactam ring, influencing its solubility and retention characteristics. The stability of the lactam ring is a critical consideration during sample preparation, as extreme pH conditions (highly acidic or alkaline) can induce hydrolysis, leading to the inaccurate quantification of the metabolite.[9][10][11] Therefore, careful control of pH throughout the extraction process is essential.
| Property | Value | Source |
| Molecular Formula | C17H26N2O4 | [7] |
| Molecular Weight | 322.4 g/mol | [7] |
| IUPAC Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | [7] |
Core Principle: Mitigating Matrix Effects in Urine Analysis
The complexity of the urine matrix can lead to significant ion suppression or enhancement in the electrospray ionization (ESI) source of a mass spectrometer, compromising data quality.[6][12] Effective sample preparation aims to minimize these matrix effects by selectively isolating the analyte of interest. Both SPE and LLE are designed to remove interfering components such as salts, urea, and other endogenous materials that can co-elute with Perindoprilat Lactam A.[5][13] The choice between SPE and LLE will depend on the desired level of sample cleanup, throughput requirements, and the specific instrumentation available.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique for sample cleanup and concentration. For a polar metabolite like Perindoprilat Lactam A, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) sorbent is recommended to achieve optimal retention and elution.
Causality Behind Experimental Choices in SPE:
-
Sorbent Selection (Mixed-Mode Cation Exchange): A mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and cation exchange functionalities is ideal. The reversed-phase mechanism will retain the molecule based on its hydrophobicity, while the cation exchange mechanism will interact with the protonated form of the molecule (at acidic pH), providing a highly selective retention mechanism. This dual retention offers superior cleanup compared to a single-mode sorbent.
-
pH Adjustment: Acidification of the urine sample is crucial to ensure that the carboxylic acid group of Perindoprilat Lactam A is protonated, enabling its retention on the cation exchange sorbent. A pH of around 3-4 is optimal, as it ensures protonation without risking acid-catalyzed hydrolysis of the lactam ring.
-
Wash Steps: The wash steps are critical for removing interferences. A low-pH aqueous wash will remove highly polar, unretained matrix components. A subsequent wash with a weak organic solvent (e.g., 5% methanol in acidified water) will remove less polar interferences without prematurely eluting the analyte.
-
Elution: Elution is achieved by using a solvent that disrupts both retention mechanisms. A basic organic solvent (e.g., methanol with a small percentage of ammonium hydroxide) will neutralize the charge on the analyte, releasing it from the cation exchange sites, while the organic component will disrupt the reversed-phase interaction.
Detailed SPE Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add 100 µL of an internal standard solution (e.g., a stable isotope-labeled Perindoprilat Lactam A).
-
Acidify the sample to approximately pH 3-4 by adding 50 µL of 1M formic acid. Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of 0.1 M formic acid. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid to remove salts and highly polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in 0.1 M formic acid to remove less polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual wash solvents.
-
-
Elution:
-
Elute Perindoprilat Lactam A with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
SPE Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for Perindoprilat Lactam A.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is a cost-effective alternative to SPE, although it may be less selective.
Causality Behind Experimental Choices in LLE:
-
pH Adjustment: Similar to SPE, the pH of the urine sample must be adjusted. By acidifying the sample, Perindoprilat Lactam A, with its carboxylic acid group, becomes more non-polar and will preferentially partition into an organic solvent.
-
Solvent Selection: A moderately polar, water-immiscible organic solvent like ethyl acetate is a suitable choice. It has a good capacity to extract the protonated form of Perindoprilat Lactam A while leaving highly polar matrix components (salts, urea) in the aqueous phase.
-
Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous layer.
-
Back-Extraction (Optional but Recommended): For enhanced cleanup, a back-extraction step can be included. After the initial extraction, the organic phase is washed with a basic aqueous solution. This will deprotonate the carboxylic acid group of Perindoprilat Lactam A, making it charged and causing it to partition back into the aqueous phase, leaving neutral and basic interferences in the organic phase. The resulting aqueous phase can then be re-acidified and re-extracted with a fresh organic solvent.
Detailed LLE Protocol:
-
Sample Pre-treatment:
-
Follow the same initial steps as in the SPE protocol (thawing and centrifugation).
-
To 1 mL of the supernatant in a glass tube, add 100 µL of the internal standard solution.
-
Acidify the sample to approximately pH 3-4 with 50 µL of 1M hydrochloric acid.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Final Preparation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LLE Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow for Perindoprilat Lactam A.
Method Validation and Data Comparison
Any developed bioanalytical method must be validated according to regulatory guidelines such as those from the FDA or EMA, which are now harmonized under the ICH M10 guideline.[12][14][15][16] Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
| Parameter | SPE | LLE | Rationale for Expected Performance |
| Recovery | Expected >85% | Expected 70-90% | The high selectivity of the mixed-mode SPE sorbent should lead to more efficient extraction. |
| Matrix Effect | Lower | Higher | SPE provides a more thorough cleanup, removing a wider range of interfering compounds. |
| Throughput | Can be automated (96-well plates) | More manual, lower throughput | SPE is more amenable to high-throughput automation. |
| Cost per Sample | Higher (cartridges) | Lower (solvents) | LLE generally has lower consumable costs. |
| Selectivity | High | Moderate | The dual retention mechanism of mixed-mode SPE offers superior selectivity. |
Conclusion and Recommendations
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable techniques for the preparation of urine samples for the analysis of Perindoprilat Lactam A. The choice of method should be guided by the specific requirements of the study.
-
For high-throughput clinical studies requiring the utmost sensitivity and minimal matrix effects, the automated SPE method is recommended.
-
For smaller-scale studies or when cost is a primary concern, LLE provides a robust and reliable alternative.
Regardless of the chosen method, adherence to established bioanalytical method validation guidelines is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic research.[17]
References
- Analytical methods of perindopril, review. (2024, September 12). Google Generative AI.
- Rudzki, P. J., & Leś, A. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Grgurinovich, N., & Matthews, P. G. (1991). Interspecies Comparison of the Metabolic Pathways of Perindopril, a New Angiotensin-Converting Enzyme (ACE) Inhibitor. Xenobiotica, 21(11), 1449-1460.
- BenchChem. (2025). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
- National Center for Biotechnology Information. (n.d.). Perindoprilat lactam A. In PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Perindoprilat lactam B. In PubChem Compound Database.
- U.S. Food and Drug Administration. (2022).
- Suneetha, A., & Rao, D. S. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW.
- Walash, M., El-Enany, N., & Askar, H. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. BMC Chemistry, 17(1), 84.
- BenchChem. (2025). Chromatographic Separation of Perindoprilat and its Metabolites: Application Notes and Protocols.
- Pathak, K., Kaushal, M., & Patel, H. (2021). Analytical Techniques for the Estimation of Perindopril Erbumine: A Review. Current Pharmaceutical Analysis, 17(2), 185-193.
- European Medicines Agency. (2022).
- European Medicines Agency. (2011).
- BenchChem. (2025). Application Note and Protocol for Perindoprilat Quantification in Bioequivalence Studies.
- ResearchGate. (n.d.). Analytical techniques for estimation of Perindopril Erbumine: A review.
- precisionFDA. (n.d.). PERINDOPRILAT LACTAM A.
- Louis, W. J., Conway, E. L., Krum, H., & Jarrott, B. (1990). Pharmacokinetics of perindopril and its metabolites in healthy volunteers. British Journal of Clinical Pharmacology, 30(2), 223-229.
- Bronsveld, W., Wenting, G. J., Man in 't Veld, A. J., & Schalekamp, M. A. (1991). Single dose pharmacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency. British Journal of Clinical Pharmacology, 32(2), 187-192.
- Todd, P. A., & Fitton, A. (1991). Perindopril. A review of its pharmacokinetics and clinical pharmacology. Drugs, 42(1), 90-114.
- Lees, K. R., Reid, J. L., & Scott, M. G. (1989). The pharmacokinetics and pharmacodynamics of perindopril in patients with hepatic cirrhosis. British Journal of Clinical Pharmacology, 27(2), 183-188.
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Application Note: A Protocol for Forced Degradation of Perindopril to Yield Perindoprilat Lactam A
Abstract & Introduction
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand the chemical stability of a drug substance.[1][2][3] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[3][4] This information is critical for developing stability-indicating analytical methods, understanding intrinsic stability, and ensuring the safety and efficacy of the final drug product.[2][5][6]
Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, Perindoprilat.[7][8] During its shelf life or under stress, Perindopril can undergo several degradation reactions. Two primary degradation pathways are hydrolysis of the ethyl ester to form Perindoprilat and intramolecular cyclization to form lactam derivatives.[8] One such critical degradation product is Perindoprilat Lactam A (also known as Perindopril EP Impurity C), formed via the internal dehydration of Perindoprilat.[9][10]
This application note provides a detailed, experience-driven guide for researchers to perform forced degradation studies on Perindopril specifically designed to generate, identify, and quantify Perindoprilat Lactam A. The protocols herein are grounded in ICH guidelines and published literature, providing a robust framework for impurity profiling and analytical method validation.
Chemical Transformation Pathway
The formation of Perindoprilat Lactam A from Perindopril is a two-step process. First, Perindopril undergoes hydrolysis, typically catalyzed by acid or base, cleaving the ethyl ester to form the active metabolite, Perindoprilat. Subsequently, Perindoprilat undergoes an intramolecular condensation (dehydration) reaction, where the secondary amine attacks the carboxylic acid group, leading to the formation of a stable six-membered lactam ring.
Caption: General workflow for a forced degradation study of Perindopril.
Summary of Recommended Stress Conditions
The following table summarizes the starting conditions for the forced degradation studies. These should be optimized based on the initial extent of degradation observed.
| Stress Condition | Reagent/Parameter | Concentration | Temperature | Duration | Rationale & Key Insights |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1.0 N | 70 °C | 3 - 8 hours | Primarily drives the hydrolysis of the ethyl ester to Perindoprilat. [11][12]Higher temperatures can subsequently promote cyclization to the lactam. |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.05 N - 0.1 N | Room Temp / 70 °C | 2 - 4 hours | Base-catalyzed hydrolysis is typically faster than acid-catalyzed. Significant degradation of Perindopril can be observed. [12][13] |
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 3% | Room Temp | 24 hours | Evaluates the susceptibility of the molecule to oxidation. Perindopril has shown significant degradation under oxidative conditions. [12][14] |
| Thermal Stress | Dry Heat | N/A | 70 °C | 48 hours | Assesses the intrinsic stability of the solid drug substance. Can promote both hydrolysis (if moisture is present) and cyclization. [11] |
| Photolytic Stress | Light Exposure | 1.2 million lux hours (vis) & 200 watt hours/m² (UV) | Ambient | As per ICH Q1B | Tests for light sensitivity. A dark control sample must be analyzed concurrently to differentiate light-induced degradation from thermal effects. [1][3] |
Detailed Experimental Protocols
Materials:
-
Perindopril Erbumine (or Arginine salt) reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (KH₂PO₄) or Sodium dihydrogen phosphate (NaH₂PO₄), analytical grade
-
Orthophosphoric acid or Trifluoroacetic Acid (TFA)
-
Purified water (Type I)
Protocol 1: Acid-Induced Degradation
-
Stock Solution: Accurately weigh and dissolve 20 mg of Perindopril in a 20 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to create a 1 mg/mL solution.
-
Stress Application: Transfer 5 mL of the stock solution to a 50 mL flask. Add 5 mL of 1.0 N HCl.
-
Incubation: Loosely cap the flask and place it in a water bath set to 70 °C for 6 hours. Monitor at intermediate time points (e.g., 2 and 4 hours).
-
Neutralization & Dilution: After incubation, cool the solution to room temperature. Carefully neutralize the solution by adding 5 mL of 1.0 N NaOH.
-
Sample Preparation: Dilute the neutralized solution to a final concentration of approximately 50 µg/mL with the mobile phase and analyze immediately.
Protocol 2: Base-Induced Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution of Perindopril as described in 4.1.1.
-
Stress Application: Transfer 5 mL of the stock solution to a 50 mL flask. Add 5 mL of 0.1 N NaOH.
-
Incubation: Loosely cap the flask and maintain at room temperature for 4 hours.
-
Neutralization & Dilution: After incubation, neutralize the solution by adding 5 mL of 0.1 N HCl.
-
Sample Preparation: Dilute the neutralized solution to a final concentration of approximately 50 µg/mL with the mobile phase for analysis.
Protocol 3: Oxidative Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution of Perindopril as described in 4.1.1.
-
Stress Application: Transfer 5 mL of the stock solution to a 50 mL flask. Add 1 mL of 30% H₂O₂.
-
Incubation: Store the solution in the dark at room temperature for 24 hours.
-
Sample Preparation: Dilute the solution to a final concentration of approximately 50 µg/mL with the mobile phase for analysis.
Analytical Methodology: Stability-Indicating HPLC
A robust, stability-indicating high-performance liquid chromatography (HPLC) method is required to separate Perindopril, Perindoprilat, Perindoprilat Lactam A, and other potential degradation products. [15][16]Reverse-phase chromatography is the most common approach. [17][18]
Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., XTerra® RP18, 150 x 4.6 mm, 5 µm) [6] |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 2.0-2.5 with phosphoric acid) [6][15] |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | A gradient or isocratic elution can be used. A typical starting point is 75:25 (A:B). [6] |
| Flow Rate | 1.0 mL/min [6][11] |
| Column Temperature | 40 - 55 °C [6][11] |
| Detection Wavelength | 215 nm or 218 nm [6][11][15] |
| Injection Volume | 10 - 20 µL |
Causality Note: The use of a low pH mobile phase (pH 2.0-2.5) is crucial. It protonates the carboxylic acid groups on Perindopril and its degradants, leading to better retention on the C18 column and improved peak shape. Elevated column temperature enhances separation efficiency and reduces analysis time.
Results and Interpretation
The primary goal is to achieve chromatographic separation of all peaks. The identity of Perindoprilat Lactam A can be confirmed by:
-
Mass Spectrometry (LC-MS): The most definitive method. The molecular weight of Perindoprilat Lactam A is 322.4 g/mol . [10][19]An extracted ion chromatogram for m/z 323.19 [M+H]⁺ can confirm its presence.
-
Reference Standard: If available, spiking the degraded sample with a certified reference standard of Perindoprilat Lactam A will show a single, co-eluting peak.
-
Relative Retention Time (RRT): In the absence of a reference standard, the RRT relative to the Perindopril peak can be used for tentative identification once established.
Peak purity analysis using a Diode Array Detector (DAD) should be performed on the Perindopril peak in all stressed samples to ensure no degradation products are co-eluting, thereby validating the stability-indicating nature of the method.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for conducting forced degradation studies on Perindopril to specifically generate and analyze Perindoprilat Lactam A. By following the detailed protocols for stress application and employing the recommended stability-indicating HPLC method, researchers can effectively identify degradation pathways, characterize impurities, and develop validated analytical methods essential for regulatory submissions and ensuring drug product quality. The principles and methodologies described are adaptable and serve as a robust starting point for any laboratory engaged in pharmaceutical stability testing.
References
- Analytical methods of perindopril, review. (2024). Google AI Search.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Techsol.
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Tantawy, M. A., et al. (2013). Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products. Journal of Chromatographic Science. Available at: [Link]
-
ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. (2017). ResearchGate. Available at: [Link]
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The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form. (2015). PMC - NIH. Available at: [Link]
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Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. (n.d.). SciSpace. Available at: [Link]
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Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products. (2012). Oxford Academic. Available at: [Link]
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Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
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Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bi. (2025). Preprints.org. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
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Analytical Techniques for the Estimation of Perindopril Erbumine: A Review. (2021). OUCI. Available at: [Link]
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Grgurinovich, N., et al. (1990). Interspecies Comparison of the Metabolic Pathways of Perindopril, a New Angiotensin-Converting Enzyme (ACE) Inhibitor. PubMed. Available at: [Link]
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Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Erbumine and. (n.d.). Prime Scholars. Available at: [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Available at: [Link]
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Analytical Method Development and Validation of Perindopril and Amlodipine as Multicomponent Formulation by HPLC Method. (2023). International Journal of Life Science and Pharma Research. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. Available at: [Link]
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Chaudhary, A. and Dave, J. (2020). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in Bulk and its Combination Drug Product. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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A Stability Indicating HPLC Method for Simultaneous Determination of Perindopril Arginine and Amlodipine Besylate in the Presence of their Degradation Products. (2018). Analytical Chemistry: An Indian Journal. Available at: [Link]
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Pathway of perindopril degradation. (n.d.). ResearchGate. Available at: [Link]
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Summary of forced degradation study results. (n.d.). ResearchGate. Available at: [Link]
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Suggested basic degradation product for Perindopril. (n.d.). ResearchGate. Available at: [Link]
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Krzek, J., et al. (2009). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. PMC - NIH. Available at: [Link]
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Sharma, M. K. and Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
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Perindoprilat lactam A. (n.d.). PubChem - NIH. Available at: [Link]
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Perindopril EP Impurity C and Perindoprilat Lactam A and Perindopril (10aS)-Dione Acid. (n.d.). Allmpus Laboratories. Available at: [Link]
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Application Note: A Robust HPLC Method for the Chiral Separation of Perindoprilat Lactam Diastereomers
Introduction & Significance
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and stable coronary artery disease.[1][2] It is a prodrug that is metabolized in vivo to its active form, Perindoprilat.[3][4] During the synthesis of Perindopril or under certain storage conditions, various related substances and impurities can form. The control of these impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.
Among these impurities are the diastereomeric lactam derivatives of Perindoprilat. Perindoprilat Lactam A, identified as Perindopril Related Compound C in the USP and Impurity C in the EP, and its diastereomer, Perindoprilat Lactam B (Impurity D), possess multiple chiral centers.[5][6][7] Due to their structural similarity and identical molecular weight, their separation presents a significant analytical challenge.[1] As stereoisomers can exhibit different toxicological and pharmacological profiles, regulatory bodies like the FDA and EMA mandate their strict control and quantification.[8]
This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the Perindoprilat Lactam A and Perindoprilat Lactam B diastereomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent selectivity and resolution suitable for routine quality control and drug development environments.
Principle of Chiral Separation
The direct separation of enantiomers and diastereomers by HPLC is most effectively achieved using a chiral stationary phase (CSP).[9][10] The fundamental principle relies on the formation of transient, short-lived diastereomeric complexes between the analyte isomers and the chiral selector, which is immobilized on the stationary phase support.[8]
For this method, a polysaccharide-based CSP is employed. These phases, typically derived from cellulose or amylose, have helical polymer structures that create a complex chiral environment with grooves and cavities.[9] Chiral recognition is achieved through a combination of intermolecular interactions between the analyte and the CSP, including:
-
Hydrogen bonding
-
Dipole-dipole interactions
-
π-π interactions
-
Steric hindrance
The stability of the transient complexes formed between each isomer and the CSP will differ. The isomer that forms the more stable complex will be retained longer on the column, while the isomer forming a less stable complex will elute earlier, thus enabling their separation.[8] Normal phase chromatography, using non-polar solvents, is often preferred for these CSPs as it promotes the hydrogen bonding and polar interactions crucial for effective chiral recognition.[11]
Experimental Protocol
This protocol provides a step-by-step methodology for the successful chiral separation of Perindoprilat Lactam isomers.
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: Lux® Cellulose-2, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column).
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters.
Chemicals and Reagents
-
n-Hexane: HPLC grade
-
Isopropanol (IPA): HPLC grade
-
Ethanol (EtOH): HPLC grade
-
Perindoprilat Lactam A (Impurity C) Reference Standard: Purity >98%
-
Perindoprilat Lactam B (Impurity D) Reference Standard: Purity >98%
-
Sample: A mixture of Perindoprilat Lactam A and B, or a Perindopril sample suspected of containing these impurities.
Chromatographic Conditions
The selection of a cellulose-based CSP is grounded in its broad applicability for separating complex chiral compounds containing polar functional groups and stereocenters.[12] The normal phase mobile phase composition is critical; the alkane (n-hexane) acts as the weak solvent, while the alcohol modifier (IPA/EtOH) modulates retention and selectivity by competing with the analyte for polar interaction sites on the CSP.[11] A detection wavelength of 215 nm is chosen for optimal sensitivity based on the analysis of related Perindopril impurities.[13]
| Parameter | Condition | Rationale |
| Column | Lux® Cellulose-2 (5 µm, 250 x 4.6 mm) | Provides a robust and versatile chiral environment based on cellulose tris(3,5-dimethylphenylcarbamate), known for excellent recognition of a wide range of chiral molecules.[12] |
| Mobile Phase | n-Hexane / Isopropanol / Ethanol (80:10:10, v/v/v) | Normal phase mode enhances the specific polar interactions required for chiral recognition. The dual-alcohol modifier system provides unique selectivity.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable analysis time. |
| Column Temperature | 25 °C | Provides stable and reproducible retention times. Temperature can be optimized (e.g., lowered) to improve resolution if necessary. |
| Detection Wavelength | 215 nm | Offers high sensitivity for Perindopril and its related compounds which lack a strong chromophore at higher wavelengths.[13] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate detector response. |
| Run Time | Approximately 20 minutes | Sufficient to allow for the elution of both diastereomers with good resolution. |
Preparation of Solutions
-
Diluent: A mixture of n-Hexane / Isopropanol (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of a 1:1 mixture of Perindoprilat Lactam A and B reference standards into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Sample Solution (100 µg/mL): Prepare the sample by dissolving it in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection to remove any particulates.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, from initial sample and standard preparation through to final data analysis and reporting.
Caption: Experimental workflow from sample preparation to final analysis.
Expected Results & Discussion
Upon injection of the standard mixture, the method is expected to yield a chromatogram showing baseline separation of the two Perindoprilat Lactam diastereomers. The method's performance is evaluated using standard chromatographic parameters, which must meet predefined system suitability criteria to ensure the validity of the results.
System Suitability Criteria
System suitability testing is an integral part of any analytical method and ensures the chromatographic system is performing adequately for the intended analysis.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 | Ensures that the two isomer peaks are sufficiently separated to allow for accurate integration and quantification. A value of 1.5 represents baseline separation. |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry. Values outside this range may indicate undesirable secondary interactions or column degradation, affecting peak integration accuracy. |
| Selectivity / Separation Factor (α) | > 1.1 | A measure of the relative retention of the two isomers. A value greater than 1 is required for any separation, with higher values indicating better separation. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates the precision and reproducibility of the injection and the overall system. |
Method Optimization Insights
-
Alcohol Modifier: The ratio and type of alcohol in the mobile phase are the most critical factors for optimizing selectivity (α) and resolution (Rs). If separation is insufficient, systematically varying the IPA/Ethanol ratio or replacing them with other alcohols (e.g., n-propanol) can significantly alter chiral recognition. Reducing the total percentage of alcohol will generally increase retention times and may improve resolution.
-
Temperature: Lowering the column temperature (e.g., to 15 °C) can sometimes enhance resolution by increasing the stability differences of the transient diastereomeric complexes. However, this will also increase analysis time and system backpressure.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can improve separation efficiency but will proportionally increase the run time.
Conclusion
The described HPLC method provides a reliable and highly selective protocol for the chiral separation of Perindoprilat Lactam A (Impurity C) and its diastereomer, Perindoprilat Lactam B (Impurity D). By employing a polysaccharide-based chiral stationary phase under normal phase conditions, this method achieves baseline resolution, making it suitable for the accurate quantification of these critical stereoisomeric impurities in pharmaceutical quality control and research settings. The protocol is built upon established principles of chiral chromatography and can be readily implemented and validated in accordance with ICH guidelines.
References
-
PubChem. (n.d.). Perindoprilat lactam A. National Center for Biotechnology Information. Retrieved from [Link]
-
Cognizure. (2024). Analytical methods of perindopril, review. Retrieved from [Link]
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European Pharmacopoeia. (n.d.). Perindopril tert-butylamine. EDQM. Retrieved from [Link] (Note: Direct deep link to monograph is unavailable, main site provided).
-
USP-NF. (2018). PERINDOPRIL ERBUMINE. United States Pharmacopeia. Retrieved from [Link] (Note: Access to specific monograph requires subscription).
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precisionFDA. (n.d.). PERINDOPRILAT LACTAM A. U.S. Food and Drug Administration. Retrieved from [Link]
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El-Bardicy, M. G., et al. (2013). Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products. Journal of Chromatographic Science, 51(6), 533–543. Retrieved from [Link]
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Al-Majed, A. A., et al. (2024). Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis. Scientific Reports. Retrieved from [Link]
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Veeprho. (n.d.). Nitroso Perindopril EP impurity E. Retrieved from [Link]
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Popovska-Jankovic, K., et al. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 891-899. Retrieved from [Link]
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Cenmed. (n.d.). Perindopril Related Compound C United States Pharmacopeia (USP) Reference Standard. Retrieved from [Link]
-
European Pharmacopoeia 7.0. (2014). Perindopril tert-butylamine. Retrieved from [Link]
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Wang, F., & Wenslow, R. M. (2003). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 26(14), 2303-2319. Retrieved from [Link]
-
USP-NF. (n.d.). Perindopril Erbumine. United States Pharmacopeia. Retrieved from [Link] (Note: Direct access may require subscription).
-
USP-NF. (n.d.). Perindopril Erbumine Tablets. United States Pharmacopeia. Retrieved from [Link] (Note: Direct access may require subscription).
-
PubChem. (n.d.). Perindoprilat lactam B. National Center for Biotechnology Information. Retrieved from [Link]
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Drugs.com. (2025). Perindopril Monograph for Professionals. Retrieved from [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral Separation of Anti-Inflammatory Agents and Pain Relievers. Technical Note TN-1109. Retrieved from [Link]
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Allmpus. (n.d.). Perindopril EP Impurity C and Perindoprilat Lactam A. Retrieved from [Link]
-
Imre, S., et al. (2013). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Farmacia, 61(5), 871-880. Retrieved from [Link]
- Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
El-Gindy, A., et al. (2011). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 3, 1856-1862. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Application Search. Retrieved from [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
-
Saeed, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 479. Retrieved from [Link]
-
Zaazaa, H. E., et al. (2013). Validated Chromatographic Methods for Simultaneous Determination of Amlodipine Besylate and Perindopril Arginine in Binary Mixtures and in Pharmaceutical Dosage Form. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Application Database. Retrieved from [Link]
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Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. Retrieved from [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Retrieved from [Link]
-
Phenomenex. (n.d.). Care and Use Notes for Lux AMP Chiral Columns. Retrieved from [Link]
-
Zaazaa, H. E., et al. (2012). Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products. Journal of Chromatographic Science. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux AMP Care and Use Note. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Pindolol Application Note. Retrieved from [Link]
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Rao, P. S., et al. (2011). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. Rasayan Journal of Chemistry, 4(2), 373-377. Retrieved from [Link]
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Phenomenex. (n.d.). Lux HPLC Columns Tips for Care and Use. Retrieved from [Link]
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Housheh, S. (2017). Summary of RP-HPLC methods for determination of Perindopril. ResearchGate. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral Separation of Proton Pump Inhibitors. Technical Note TN-1102. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK Immobilized Columns (Normal Phase). Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Perindoprilat Lactam A
This document provides a detailed protocol for the laboratory-scale synthesis of Perindoprilat Lactam A, a key impurity of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. Intended for researchers, scientists, and drug development professionals, this guide offers a comprehensive methodology grounded in established chemical principles. The protocol is designed to be self-validating, ensuring the production of a high-purity reference standard suitable for analytical method development, impurity profiling, and quality control applications.
Introduction: The Significance of Perindoprilat Lactam A in Drug Development
Perindopril is a widely prescribed prodrug for treating hypertension and heart failure.[1][2][3] In the body, it undergoes hydrolysis to its pharmacologically active metabolite, Perindoprilat, which potently inhibits the angiotensin-converting enzyme (ACE).[4][5][6] During the synthesis, formulation, and storage of Perindopril, or through its degradation, various related substances can form.[1]
One of the most critical of these impurities is Perindoprilat Lactam A (also known as Perindopril Impurity C).[3][7][8] This compound arises from the intramolecular cyclization and dehydration of Perindoprilat.[9][10] As regulatory bodies mandate strict control over impurities in pharmaceutical products, the availability of a pure reference standard for Perindoprilat Lactam A is essential for the development and validation of accurate analytical methods to detect and quantify its presence.[1][7] This guide details a robust, two-stage synthesis protocol designed for this purpose.
Synthesis Strategy: From Prodrug to Lactam Impurity
The synthetic pathway is logically designed in two primary stages. First, the commercially available prodrug, Perindopril Erbumine (tert-butylamine salt), is converted to its active metabolite, Perindoprilat. The second stage mimics the degradation pathway by inducing an intramolecular cyclization of Perindoprilat under thermal stress to yield the target lactam.
Causality Behind Experimental Choices:
-
Stage 1: Hydrolysis: The conversion of Perindopril to Perindoprilat is an ester hydrolysis. An alkaline-mediated saponification is chosen for its efficiency and straightforwardness at a laboratory scale. The use of sodium hydroxide provides a strong nucleophile (hydroxide ion) to attack the ethyl ester carbonyl, leading to cleavage and formation of the carboxylate salt. Subsequent acidification is critical to protonate both carboxyl groups, rendering the Perindoprilat molecule neutral and facilitating its extraction into an organic solvent.[4]
-
Stage 2: Lactamization: Forced degradation studies of Perindopril consistently show that thermal stress promotes the formation of lactam impurities.[11][12] Our protocol leverages this principle. By refluxing Perindoprilat in a high-boiling, non-polar solvent like toluene, we provide the necessary energy to overcome the activation barrier for the intramolecular amide bond formation, while the azeotropic removal of water drives the equilibrium towards the dehydrated lactam product.
Visualization of the Synthetic Workflow
The following diagram illustrates the sequential conversion from the starting material to the final target compound.
Caption: A two-step workflow for the synthesis of Perindoprilat Lactam A.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part A: Synthesis of Perindoprilat (Impurity B)
This protocol details the hydrolysis of Perindopril Erbumine to its active diacid metabolite, Perindoprilat.
Materials & Reagents:
-
Perindopril Erbumine (tert-butylamine salt)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH), Reagent Grade
-
Deionized Water (DI H₂O)
-
Hydrochloric Acid (HCl), 1M Solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of Perindopril Erbumine in a mixture of 50 mL of ethanol and 25 mL of deionized water. Stir until a clear solution is obtained.
-
Hydrolysis: Prepare a solution of 1.8 g of NaOH in 25 mL of deionized water and add it to the Perindopril solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Transfer the remaining aqueous solution to a beaker and place it in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise until the pH of the solution reaches 2-3. A white precipitate of Perindoprilat should form.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Perindoprilat as a white solid or viscous oil. This crude product is used directly in the next step.
Part B: Synthesis of Perindoprilat Lactam A (Impurity C)
This protocol describes the thermally-induced intramolecular cyclization of Perindoprilat.
Materials & Reagents:
-
Crude Perindoprilat (from Part A)
-
Toluene
-
Dean-Stark apparatus (optional, but recommended)
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask, add the crude Perindoprilat obtained from Part A and 150 mL of toluene. Equip the flask with a reflux condenser (and a Dean-Stark trap if available).
-
Cyclization Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 8-12 hours. The formation of water as a byproduct will be observed. The reaction should be monitored by HPLC for the conversion of Perindoprilat to Perindoprilat Lactam A.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure. This will yield the crude Perindoprilat Lactam A.
-
Purification: The crude product is purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude lactam in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain Perindoprilat Lactam A as a white or off-white solid.
Data Presentation and Characterization
Rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized material, thereby validating the protocol.
Summary of Synthesis Parameters
| Parameter | Stage A: Hydrolysis | Stage B: Cyclization |
| Starting Material | Perindopril Erbumine | Crude Perindoprilat |
| Key Reagents | NaOH, 1M HCl | - |
| Solvent(s) | Ethanol, Water, Ethyl Acetate | Toluene |
| Reaction Temperature | Reflux (~80-90°C) | Reflux (~110°C) |
| Reaction Time | 3 - 4 hours | 8 - 12 hours |
| Typical Yield | >85% (Crude) | 60 - 75% (After Purification) |
| Expected Purity | - | >98% (by HPLC) |
Analytical Characterization for Protocol Validation
| Analytical Technique | Parameter | Expected Result | Reference |
| HPLC | Purity Assessment | >98% peak area at 215 nm | [7] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular Formula: C₁₇H₂₆N₂O₄ Molecular Weight: 322.40 g/mol Expected [M+H]⁺: m/z 323.19 | [3][8][13] |
| ¹H & ¹³C NMR | Structural Confirmation | Spectra consistent with the lactam structure. Key features include the absence of a second carboxylic acid proton signal and characteristic shifts for the newly formed amide group. | [4] |
References
- Benchchem. (n.d.). Synthesis and Purification of Perindoprilat for Laboratory Use: Application Notes and Protocols.
- Chaudhary, A., & Dave, J. (2020). Forced Degradation Studies of Perindopril, Indapamide and Amlodipine in their Combined Dosage Form by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.
- SciSpace. (n.d.). Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i.
- Analytical Chemistry: An Indian Journal. (2018). Forced degradation studies on perindopril arginine and amlodipine besylate.
- Veeprho. (n.d.). Perindopril Impurities and Related Compound.
- ResearchGate. (n.d.). Summary of forced degradation study results.
- SynZeal. (n.d.). Perindopril Impurities.
- Daicel Pharma Standards. (n.d.). Perindopril Impurities Manufacturers & Suppliers.
- Pharmaffiliates. (n.d.). Perindopril-impurities.
- ResearchGate. (n.d.). Evaluation of impurities level of perindopril tert-butylamine in tablets.
- National Institutes of Health (NIH). (n.d.). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors.
- Benchchem. (n.d.). A Comparative Guide to Perindoprilat Impurity Standards for Analytical Validation.
-
National Institutes of Health (NIH). (n.d.). Perindoprilat. PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Perindoprilat lactam A. PubChem. Retrieved from [Link]
- Quantitative Determination of Perindopril Tablets Available in the Malaysian Outlets by UV Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), Evaluation for Structural Characterization and Disintegration Analysis. (2023). Journal of Pharmaceutical Research International.
- Allmpus Laboratories Private Limited. (n.d.). Perindopril EP Impurity C and Perindoprilat Lactam A and Perindopril (10aS)-Dione Acid.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Perindopril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Perindoprilat lactam A | C17H26N2O4 | CID 68524696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. scispace.com [scispace.com]
- 13. allmpus.com [allmpus.com]
Application and Protocols for the Pharmacokinetic Analysis of Perindopril Utilizing Perindoprilat Lactam A
Introduction: The Pharmacokinetic Imperative in Perindopril Development
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] It functions as a prodrug, undergoing in vivo hydrolysis to its pharmacologically active diacid metabolite, perindoprilat.[3][4] The therapeutic efficacy of perindopril is directly linked to the systemic exposure of perindoprilat. Consequently, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of both perindopril and perindoprilat is paramount for drug development, bioequivalence assessment, and establishing optimal dosing regimens. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of pharmacokinetic studies for perindopril, with a special focus on the role and analysis of a key metabolite, Perindoprilat Lactam A.
The Metabolic Fate of Perindopril: A Multi-faceted Pathway
Upon oral administration, perindopril is rapidly absorbed and subsequently metabolized, primarily in the liver, to its active form, perindoprilat.[2] Beyond this primary activation step, perindopril and perindoprilat undergo further biotransformation. One of the notable metabolic pathways is the internal dehydration of perindoprilat to form a cyclic lactam structure, known as Perindoprilat Lactam A.[3] While this is considered a minor metabolic route in some species, it is of greater significance in humans.[3] Therefore, a comprehensive pharmacokinetic assessment should not only quantify the parent drug and its primary active metabolite but also characterize the formation and elimination of significant metabolites like Perindoprilat Lactam A.
Diagram: Metabolic Pathway of Perindopril
Caption: Metabolic pathway of Perindopril.
Bioanalytical Strategy: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of perindopril, perindoprilat, and its metabolites in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice.[5][6] This technique offers high specificity through the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), enabling accurate quantification even in complex biological samples like plasma and urine.
Selection of an Appropriate Internal Standard
A critical component of a robust bioanalytical method is the use of a suitable internal standard (IS). The ideal IS should have physicochemical properties very similar to the analyte to compensate for variability during sample preparation and analysis. For the analysis of perindopril and perindoprilat, a stable isotope-labeled (SIL) internal standard, such as Perindoprilat-d4, is considered the gold standard.[7] If a SIL-IS is not available, a structural analog can be used, although this requires more rigorous validation to ensure it adequately tracks the analyte's behavior. In the context of this application note, while we are focusing on the analysis of Perindoprilat Lactam A as a metabolite, a suitable deuterated analog of either perindopril or perindoprilat should be used as the internal standard for the overall pharmacokinetic study.
Detailed Protocol for the Quantification of Perindopril, Perindoprilat, and Perindoprilat Lactam A in Human Plasma
This protocol outlines a validated approach for the simultaneous quantification of perindopril, perindoprilat, and the monitoring of Perindoprilat Lactam A in human plasma using LC-MS/MS.
Materials and Reagents
-
Reference standards of Perindopril, Perindoprilat, and Perindoprilat Lactam A (purity >98%)
-
Stable isotope-labeled internal standard (e.g., Perindoprilat-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (50:50, v/v) to create a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with methanol/water (50:50, v/v).
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Mass Spectrometric Detection: MRM Transitions
The following MRM transitions should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Perindopril | 369.2 | 172.1 |
| Perindoprilat | 341.2 | 172.1 |
| Perindoprilat Lactam A | 323.2 | To be determined empirically |
| Perindoprilat-d4 (IS) | 345.2 | 176.1 |
Note: The product ion for Perindoprilat Lactam A should be determined by infusing a standard solution and performing a product ion scan.
Diagram: Bioanalytical Workflow
Caption: A typical bioanalytical workflow for pharmacokinetic studies.
Method Validation
The bioanalytical method must be validated according to the guidelines of regulatory agencies such as the FDA and EMA.[8][9] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.
-
Calibration Curve: A minimum of six non-zero standards to demonstrate the linear range of the assay.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ).
-
Recovery: The extraction efficiency of the analytes and internal standard from the biological matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluation of the analyte's stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Analysis and Pharmacokinetic Parameter Calculation
The concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters for both perindopril and perindoprilat. This is typically performed using non-compartmental analysis with software such as WinNonlin®.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total clearance |
| Vd/F | Apparent volume of distribution |
Conclusion
A well-designed and validated bioanalytical method is the cornerstone of a successful pharmacokinetic study. The LC-MS/MS protocol detailed in this application note provides a robust framework for the simultaneous quantification of perindopril and its active metabolite, perindoprilat, while also allowing for the monitoring of other significant metabolites like Perindoprilat Lactam A. By adhering to rigorous validation standards and employing sound scientific principles, researchers can generate high-quality data to accurately characterize the pharmacokinetic profile of perindopril, thereby supporting its continued safe and effective clinical use.
References
-
Grislain, L., et al. (1990). Interspecies Comparison of the Metabolic Pathways of Perindopril, a New Angiotensin-Converting Enzyme (ACE) Inhibitor. Xenobiotica, 20(8), 787-800. [Link]
-
PubChem. (n.d.). Perindoprilat lactam A. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. [Link]
-
Garg, S., et al. (2017). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Analytical and Bioanalytical Chemistry, 409(25), 5987-5996. [Link]
-
PubChem. (n.d.). Perindoprilat. National Center for Biotechnology Information. [Link]
-
Remko, M., & Vrábel, I. (2012). Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. Journal of Molecular Structure, 1029, 1-9. [Link]
-
precisionFDA. (n.d.). PERINDOPRILAT LACTAM A. [Link]
-
Nowik, W., et al. (2013). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Acta Poloniae Pharmaceutica, 70(1), 31-38. [Link]
-
Semantic Scholar. (n.d.). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. [Link]
-
Chaudhary, A., & Dave, J. (2020). A Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Axios Research. (n.d.). Perindopril EP Impurity C (Perindoprilat Lactam A). [Link]
-
Pharmaffiliates. (n.d.). Perindopril-impurities. [Link]
-
ResearchGate. (n.d.). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
ResearchGate. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. [Link]
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- 3. Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perindoprilat lactam A | C17H26N2O4 | CID 68524696 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Development and Validation of a Bioanalytical Method for Perindoprilat Lactam A in Preclinical Species
Authored by: Senior Application Scientist
Abstract: This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of Perindoprilat Lactam A, a metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, in preclinical plasma matrices. The protocol outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, addressing the specific challenges associated with the analysis of this lactam metabolite. This guide is intended for researchers, scientists, and drug development professionals involved in the preclinical assessment of perindopril.
Introduction: The Significance of Perindoprilat Lactam A
Perindopril is a prodrug that is extensively prescribed for the management of hypertension and the prevention of cardiovascular events.[1] Following administration, perindopril is hydrolyzed to its pharmacologically active metabolite, perindoprilat, which is a potent inhibitor of the angiotensin-converting enzyme.[2] A comprehensive understanding of the metabolic fate of perindopril is crucial for a thorough preclinical safety and efficacy evaluation.
While the primary metabolic pathway is the formation of perindoprilat, other minor metabolites are also formed. One such metabolite is Perindoprilat Lactam A, which results from the internal dehydration of perindoprilat.[3] Although this is a minor metabolic route in most preclinical species, its characterization is essential for a complete metabolic profile of perindopril.[3] The quantification of Perindoprilat Lactam A can provide valuable insights into the drug's stability and degradation pathways under physiological conditions.
This application note details a proposed bioanalytical method for the simultaneous quantification of perindoprilat and Perindoprilat Lactam A in preclinical plasma, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Method Development Strategy
The development of a bioanalytical method for Perindoprilat Lactam A necessitates a strategy that ensures selectivity, sensitivity, and robustness. Given the structural similarity between perindoprilat and its lactam, chromatographic separation is a critical aspect of method development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice due to its inherent specificity and sensitivity.[6]
Analyte and Internal Standard Selection
The primary analytes for this method are perindoprilat and Perindoprilat Lactam A. A stable isotope-labeled internal standard (SIL-IS) is the preferred choice to ensure the highest accuracy and precision, as it compensates for variability in sample processing and matrix effects. Perindoprilat-d4 is a suitable internal standard for perindoprilat. For Perindoprilat Lactam A, a custom-synthesized stable isotope-labeled analog would be ideal. In its absence, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used, with careful validation to ensure no impact on data quality.
Sample Preparation: Balancing Recovery and Throughput
The selection of an appropriate sample preparation technique is critical for removing endogenous interferences from the plasma matrix and concentrating the analytes. Both protein precipitation (PPT) and solid-phase extraction (SPE) are viable options.[7][8]
-
Protein Precipitation (PPT): This technique is rapid and cost-effective, making it suitable for high-throughput analysis.[7] However, it may result in less clean extracts, potentially leading to matrix effects in the LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): SPE generally provides cleaner extracts and can offer higher analyte concentration, leading to improved sensitivity and reduced matrix effects.[8] For a method requiring high sensitivity for a minor metabolite like Perindoprilat Lactam A, SPE is the recommended approach.
This protocol will detail an SPE-based procedure.
Experimental Protocols
Materials and Reagents
-
Perindoprilat and Perindoprilat Lactam A reference standards
-
Perindoprilat-d4 (or other suitable internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Control plasma from the relevant preclinical species (e.g., rat, dog)
-
SPE cartridges (e.g., polymeric reversed-phase)
Stock and Working Solutions Preparation
Prepare individual stock solutions of perindoprilat, Perindoprilat Lactam A, and the internal standard(s) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From these, prepare serial dilutions to create calibration standards and quality control (QC) samples in the appropriate concentration range.
Sample Preparation Protocol (Solid-Phase Extraction)
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex briefly.
-
Acidification: Add 100 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following are proposed starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Perindoprilat | 341.2 | 172.1 |
| Perindoprilat Lactam A | 323.2 | 172.1 |
| Perindoprilat-d4 (IS) | 345.2 | 176.1 |
Note: The exact m/z values for Perindoprilat Lactam A should be confirmed by infusion of a reference standard.
Method Validation
The bioanalytical method must be validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[4][5][9]
Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with at least six non-zero calibrators.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements. Assessed at a minimum of four QC levels (LLOQ, low, medium, and high).
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analytes in the biological matrix under various storage and processing conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
Table 1: Proposed Calibration Curve and QC Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | LLOQ (e.g., 0.1) |
| Calibration Standard 2 | 0.2 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 2 |
| Calibration Standard 5 | 10 |
| Calibration Standard 6 | 40 |
| Calibration Standard 7 | 80 |
| Calibration Standard 8 | ULOQ (e.g., 100) |
| QC LLOQ | 0.1 |
| QC Low | 0.3 |
| QC Medium | 5 |
| QC High | 75 |
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Stability | Analyte concentration within ±15% of the baseline value |
Visualizations
Caption: Metabolic conversion of perindopril to perindoprilat and Perindoprilat Lactam A.
Caption: Workflow for the bioanalysis of Perindoprilat Lactam A in plasma.
Conclusion
This application note provides a detailed framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of Perindoprilat Lactam A in preclinical plasma samples. The proposed SPE-based sample preparation and optimized LC-MS/MS conditions are designed to provide the necessary performance characteristics for regulatory-compliant bioanalysis. Adherence to the validation principles outlined herein will ensure the generation of high-quality data to support preclinical pharmacokinetic and metabolic studies of perindopril.
References
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
-
Grislain L, et al. Interspecies Comparison of the Metabolic Pathways of Perindopril, a New Angiotensin-Converting Enzyme (ACE) Inhibitor. Xenobiotica. 1990;20(8):787-800. [Link]
-
Wisiniewska A, et al. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. PubMed. [Link]
-
PubChem. Perindoprilat. National Institutes of Health. [Link]
-
ResearchGate. Stability data for perindopril and perindoprilat in human plasma under various storage conditions. [Link]
-
Analytical Chemistry: An Indian Journal. A new stability-indicating UPLC method for the simultaneous determination of perindopril arginine and amlodipine besylate in presence of their degradation products. 2018;17(9):1-11. [Link]
-
ResearchGate. Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. [Link]
-
Jain DS, et al. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2006;837(1-2):92-100. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]
-
ResearchGate. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. [Link]
-
Louis A, et al. Pharmacokinetics of perindopril and its metabolites in healthy volunteers. Therapie. 1992;47(5):399-403. [Link]
-
Deepak SJ, et al. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. ResearchGate. [Link]
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- 5. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to resolve co-elution of Perindoprilat Lactam A and other impurities in HPLC?
Technical Support Center: HPLC Method Development & Troubleshooting
Topic: Resolving Co-elution of Perindoprilat, Lactam A, and Other Impurities
Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Perindopril and its related substances. Co-elution, particularly with critical impurities like Perindoprilat Lactam A, can compromise data integrity, affecting everything from impurity profiling in quality control to accurate pharmacokinetic analysis.
This document provides a structured, in-depth approach to systematically diagnose and resolve these complex separation challenges. We will move from foundational principles to advanced strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in your method development.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the initial questions that arise when co-elution is suspected.
Q1: What are the tell-tale signs of a co-eluting peak in my chromatogram?
A1: Perfect co-elution, where two compounds elute at the exact same time, can be difficult to spot as it may produce a symmetrical peak. However, more often than not, partial co-elution will present clear visual cues. Look for signs of peak asymmetry that are not typical tailing. Key indicators include:
-
Peak Shoulders: A "shoulder" is a discontinuity in the peak shape, appearing as a small, merged peak on the front or tail of the main peak. This is a strong indicator of a closely eluting impurity.[1][2]
-
Peak Tailing vs. Shoulders: It's crucial to distinguish between a shoulder and tailing. A tail is a gradual, exponential decline, often related to column activity or secondary interactions. A shoulder is a more abrupt change in the peak slope.[2]
-
Broader-Than-Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram under the same conditions, it may be composed of multiple unresolved components.
Q2: My peak looks asymmetrical. How can I definitively confirm co-elution?
A2: Visual inspection is a good start, but instrumental confirmation is necessary for a definitive diagnosis.
-
Diode Array Detector (DAD/PDA): A DAD is an invaluable tool for assessing peak purity. The detector scans across the entire peak, collecting multiple UV-Vis spectra. If the peak is pure, all spectra should be identical. If they differ, the system will flag the peak as impure, confirming co-elution.[1][2]
-
Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can monitor the mass-to-charge ratios (m/z) across the peak. A shift in the m/z value from the leading edge to the trailing edge of the peak is a clear sign of co-elution.[1][2]
Q3: I've confirmed co-elution. What are the fundamental chromatographic principles I should focus on to fix it?
A3: The resolution (Rs) between two peaks is governed by the resolution equation, which depends on three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k').[1]
-
Retention Factor (k'): This relates to how long an analyte is retained on the column. If your co-eluting peaks are eluting very early (low k'), you have little room for separation. The first step is often to increase retention by weakening the mobile phase (e.g., decreasing the percentage of organic solvent in reversed-phase). A good target for k' is between 2 and 10.[2]
-
Selectivity (α): This is the most critical factor for resolving closely eluting peaks. Selectivity describes the ability of the chromatographic system to "discriminate" between two analytes. If selectivity is the issue (α ≈ 1), simply increasing retention or column length won't help. You must change the chemistry of the separation by modifying the mobile phase (pH, organic solvent type) or, most effectively, changing the stationary phase (column chemistry).[2][3]
-
Efficiency (N): This relates to the narrowness of the peaks (higher N = sharper peaks). While higher efficiency can improve resolution, it's often the last parameter to optimize. Efficiency can be increased by using columns with smaller particles, longer columns, or optimizing the flow rate.[3][4]
Troubleshooting Guide: A Systematic Approach to Separating Perindoprilat and Lactam A
The co-elution of Perindoprilat and its lactam impurity is a common challenge stemming from their structural similarity and polar nature. The following step-by-step guide provides a logical workflow to tackle this separation.
Step 1: Understand Your Molecules - The Key to Selectivity
Perindopril is a prodrug that is metabolized to the active form, Perindoprilat.[5][6] Perindoprilat can degrade, particularly under certain stress conditions, to form an intramolecular lactam. Understanding their chemical properties is the foundation for developing a selective method.
Table 1: Physicochemical Properties of Key Analytes
| Compound | Structure | Key Functional Groups | Polarity | Comments |
| Perindoprilat | [Image of Perindoprilat structure] | Two carboxylic acids, one secondary amine | High | Zwitterionic nature; retention is highly dependent on mobile phase pH.[6] |
| Perindoprilat Lactam A | [Image of Perindoprilat Lactam A structure] | One carboxylic acid, one tertiary amine (within the lactam ring) | High, but typically less polar than Perindoprilat | The formation of the lactam ring removes one carboxylic acid group and changes the amine's basicity, altering its polarity and interaction with the stationary phase. |
-
The Causality: The primary difference between Perindoprilat and its lactam is the loss of a carboxylic acid group and the conversion of a secondary amine to a tertiary amide. This significantly changes the molecule's overall charge state at a given pH and its hydrogen bonding capabilities. Our separation strategy must exploit these subtle differences.
Step 2: Master the Mobile Phase - The Primary Tool for Adjusting Selectivity
For ionizable, polar compounds like these, the mobile phase composition is the most powerful tool for manipulating retention and selectivity.[7][8]
The ionization state of both the analytes and any residual silanols on the stationary phase is controlled by pH. A small change in pH can dramatically alter retention and peak shape.[7][8][9]
-
The Causality: Perindoprilat has two acidic pKa values (from the carboxylic acids) and one basic pKa (from the secondary amine). The lactam impurity has only one acidic pKa and a less basic tertiary amide. By adjusting the mobile phase pH, you can selectively protonate or deprotonate these functional groups, thereby changing the molecules' hydrophobicity and their interaction with the C18 stationary phase.
-
Recommended Protocol: pH Scouting
-
Prepare mobile phases with buffers at different pH values. A good starting range would be pH 2.5, pH 4.5, and pH 6.5. Ensure your column is stable across this pH range.[9]
-
Use a consistent buffer concentration (e.g., 20 mM phosphate or acetate).
-
Inject your sample at each pH condition, keeping the organic solvent percentage and temperature constant.
-
Analyze the chromatograms for changes in retention time and, most importantly, selectivity (the spacing between the Perindoprilat and Lactam A peaks). You are looking for the pH that maximizes this spacing.[7]
-
While acetonitrile is the most common organic modifier, methanol can offer different selectivity due to its different solvent properties (e.g., viscosity, hydrogen bonding capability).
-
The Causality: Acetonitrile and methanol interact differently with both the analytes and the C18 stationary phase. If you have achieved some separation but it is not baseline, switching from acetonitrile to methanol (or using a ternary mixture) can sometimes reverse elution order or significantly improve resolution.
-
Experimental Workflow: Mobile Phase Optimization
Caption: Workflow for systematic mobile phase optimization.
Step 3: Change the Stationary Phase - When Mobile Phase Isn't Enough
If extensive mobile phase optimization on a standard C18 column fails to provide adequate resolution, the issue is likely that the stationary phase chemistry cannot differentiate between the analytes.[2][3] Changing the column is often the most effective solution.[3]
-
The Causality: A standard C18 column separates primarily based on hydrophobicity. Since Perindoprilat and its lactam are structurally similar and polar, a different separation mechanism is needed. Alternative stationary phases introduce other interactions, such as pi-pi, dipole-dipole, or hydrophilic interactions.
Table 2: Alternative Stationary Phase Selection Guide
| Stationary Phase Type | Separation Mechanism | Why it Might Work for Perindoprilat/Lactam A |
| Polar-Embedded (e.g., C18 with amide or carbamate groups) | Hydrophobic + Hydrogen Bonding | The embedded polar group can interact differently with the carboxylic acids and amine/amide groups of the analytes, offering unique selectivity for polar compounds.[10] |
| Phenyl-Hexyl | Hydrophobic + π-π Interactions | The phenyl rings in the stationary phase can interact with any aromatic character in the analytes or their impurities, providing a different selectivity mechanism compared to purely aliphatic C18 phases. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on the stationary phase surface | HILIC is specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase.[11] Analytes elute in order of increasing polarity. This would be a significant change in methodology but is highly effective for polar analytes.[11] |
| Mixed-Mode (e.g., C18 + Ion-Exchange) | Hydrophobic + Ion-Exchange | These columns have both reversed-phase chains and ion-exchange functional groups.[12] This allows for simultaneous separation based on hydrophobicity and charge, which is ideal for zwitterionic compounds like Perindoprilat.[11][12] |
-
Systematic Column Screening Workflow
Caption: Logical workflow for selecting an alternative HPLC column.
Step 4: Fine-Tuning with Temperature and Gradient
Once you have a promising combination of mobile phase and stationary phase, final optimization can be achieved by adjusting temperature and the gradient profile.
-
Temperature: Increasing column temperature decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency).[3][13] It can also subtly change selectivity. However, be mindful of analyte stability at higher temperatures.[4]
-
Gradient: For impurity profiling, a shallow gradient is often required to separate closely eluting compounds. Try decreasing the gradient slope (%B/min) around the elution time of your critical pair to increase the separation window.
Advanced Troubleshooting FAQs
Q4: I've tried multiple columns and mobile phases, but a minor impurity still co-elutes. What's next?
A4: At this point, you may be facing the limits of one-dimensional HPLC. The next logical step would be to consider Two-Dimensional Liquid Chromatography (2D-LC) . In 2D-LC, the co-eluting peak from the first column is automatically transferred to a second, orthogonal column (i.e., a column with a very different separation mechanism). This powerful technique provides a massive boost in peak capacity and is often used to resolve the most challenging co-elution problems in pharmaceutical analysis.
Q5: How can I be sure of the identity of the co-eluting impurity, especially if it's not Lactam A?
A5: The gold standard for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem MS (LC-MS/MS). By analyzing the mass and fragmentation pattern of the unknown peak, you can deduce its structure or confirm it against a known standard.[14][15][16] Several studies have used LC-MS to characterize Perindopril and its impurities.[17]
References
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Strategies to resolve co-eluting peaks in Apiose HPLC analysis. Benchchem.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Analytical methods of perindopril, review. Wisdomlib.
- Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- RP-HPLC Method Development for Impurity Profiling of Perindopril and Indapamide FDC Using Risk-Based AQbD. Impactfactor.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Polar Compounds. SIELC Technologies.
- Perindopril Impurities and Rel
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Other HPLC separations performed on polar stationary phases.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Perindopril
- A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities.
- Effect of pH on LC-MS Analysis of Amines.
- DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. Rasayan Journal of Chemistry.
- Exploring the Role of pH in HPLC Separ
- The Importance of Mobile Phase pH in Chromatographic Separations.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- A new LC-MS/MS bioanalytical method for perindopril and perindopril
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- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. veeprho.com [veeprho.com]
- 6. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 14. Analytical methods of perindopril, review [wisdomlib.org]
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- 16. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of Perindoprilat Lactam A
Welcome to the technical support center for the bioanalysis of Perindoprilat Lactam A. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing the common challenges associated with matrix effects in the LC-MS/MS analysis of this compound. As a known impurity and metabolite of Perindopril, accurate quantification of Perindoprilat Lactam A is critical for comprehensive pharmacokinetic and safety assessments.
This guide is structured to provide not just protocols, but a deeper understanding of the principles behind the methods, empowering you to troubleshoot and optimize your bioanalytical assays effectively.
Understanding Matrix Effects in the Context of Perindoprilat Lactam A
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, referring to the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological matrix.[1][2] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay. In the analysis of Perindoprilat Lactam A, which is often present at low concentrations, mitigating these effects is paramount.
The primary sources of matrix effects in plasma and other biological fluids include phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic due to their abundance and chromatographic behavior, which can overlap with that of the analyte of interest.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the bioanalysis of Perindoprilat Lactam A in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I am observing significant ion suppression for Perindoprilat Lactam A, leading to poor sensitivity and inconsistent results. What are the likely causes and how can I address this?
Answer:
Significant ion suppression is a common hurdle and can stem from several factors. Here’s a systematic approach to diagnose and resolve the issue:
Underlying Causes:
-
Co-eluting Phospholipids: The most frequent cause of ion suppression in plasma samples. Phospholipids from cell membranes can co-elute with your analyte and compete for ionization in the MS source.
-
Inadequate Sample Cleanup: If your sample preparation method is not sufficiently removing matrix components, they will interfere with the analysis.
-
Suboptimal Chromatographic Separation: If Perindoprilat Lactam A co-elutes with a region of high matrix interference, you will observe suppression.
Step-by-Step Troubleshooting Protocol:
-
Assess the Matrix Effect:
-
Post-Column Infusion: This qualitative technique helps to identify the retention time regions where matrix components cause ion suppression. Infuse a standard solution of Perindoprilat Lactam A post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte confirms matrix-induced suppression.
-
Post-Extraction Spike Analysis: For a quantitative assessment, compare the peak area of Perindoprilat Lactam A in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. A ratio significantly less than 1 indicates ion suppression.
-
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids. If you are using PPT, consider the following enhancements:
-
Use a Phospholipid Removal Plate/Column (e.g., HybridSPE): These specialized solid-phase extraction (SPE) products selectively remove phospholipids from the sample, providing a much cleaner extract.
-
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating analytes from matrix components based on their differential solubility in immiscible liquids. Experiment with different organic solvents and pH adjustments to optimize the extraction of Perindoprilat Lactam A while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT. Develop a method using a sorbent that retains Perindoprilat Lactam A while allowing matrix components to be washed away. A mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent may be effective. A validated SPE method for Perindopril and Perindoprilat involved using an HLB cartridge.[3]
-
-
Refine Chromatographic Conditions:
-
Gradient Elution: Employ a gradient elution profile that separates Perindoprilat Lactam A from the early-eluting, highly polar matrix components and the late-eluting phospholipids.
-
Column Chemistry: Consider using a different column chemistry. While a C18 column is a common starting point, a phenyl-hexyl or a column with a polar-embedded group might offer different selectivity and better separation from interfering matrix components.
-
Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency. For Perindopril and Perindoprilat, a mobile phase of methanol and water with 0.1% formic acid has been used successfully.[4]
-
dot
Caption: Troubleshooting workflow for ion suppression.
Question 2: My assay for Perindoprilat Lactam A shows good accuracy and precision with calibration standards in solvent, but fails with matrix-based quality control (QC) samples. What could be the issue?
Answer:
This is a classic sign of a matrix effect that is not adequately compensated for. Your calibration curve in a neat solvent does not reflect the analytical behavior of the analyte in the presence of the biological matrix.
Underlying Cause:
-
Differential Matrix Effects: The matrix effect is not uniform across different lots of the biological matrix. Variations in the composition of endogenous components between individual plasma samples can lead to variable ion suppression or enhancement, causing poor accuracy and precision in your QCs.
Solution:
-
Matrix-Matched Calibration Curve: It is a regulatory expectation and a scientific necessity to use a calibration curve prepared in the same biological matrix as your study samples.[1] This ensures that the standards and the samples experience similar matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting for matrix effects. A SIL-IS for Perindoprilat Lactam A would have a very similar chemical structure and physicochemical properties, causing it to co-elute and experience the same degree of ion suppression or enhancement as the analyte. This allows for accurate correction of the signal. While a specific SIL-IS for Perindoprilat Lactam A may not be commercially available, a custom synthesis could be considered for regulated studies.
-
Evaluate Multiple Matrix Lots: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix.[1] This will demonstrate the robustness of your method to inter-individual variability in matrix composition.
dot
Caption: Logic diagram for addressing matrix-based QC failures.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for Perindoprilat Lactam A?
While there is no single "best" technique for all situations, a phospholipid removal SPE or a well-optimized LLE will generally provide a cleaner extract and less matrix effects than a simple protein precipitation. For methods analyzing Perindopril and its active metabolite Perindoprilat, both protein precipitation and solid-phase extraction have been successfully validated.[3][4] The choice will depend on the required sensitivity of your assay and the complexity of the matrix.
Q2: Can I use an analog internal standard if a stable isotope-labeled one is not available for Perindoprilat Lactam A?
Yes, an analog internal standard (a structurally similar compound) can be used. However, it is crucial to demonstrate that it adequately tracks the analyte's behavior in the matrix. The matrix effect for both the analyte and the analog IS should be evaluated to ensure the analyte/IS peak area ratio remains constant despite variations in ion suppression.
Q3: Are there any specific stability concerns for Perindoprilat Lactam A that could be mistaken for matrix effects?
Lactam rings can sometimes be susceptible to hydrolysis, which could lead to a decrease in the analyte signal over time. It is important to perform thorough stability assessments of Perindoprilat Lactam A in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). For instance, rosuvastatin's lactone metabolite is known to be unstable and can hydrolyze back to the parent drug.[5] Adding an acid to the sample can sometimes help to stabilize lactone metabolites.[5]
Q4: My method for Perindoprilat works well. Can I assume the same conditions will be suitable for Perindoprilat Lactam A?
Not necessarily. Although structurally related, the lactam formation alters the polarity and potentially the ionization efficiency of the molecule. It is essential to develop and validate the method specifically for Perindoprilat Lactam A, including a full evaluation of selectivity, sensitivity, accuracy, precision, and matrix effects.
Data Summary
The following table summarizes typical performance parameters from validated bioanalytical methods for the parent compound, Perindopril, and its active metabolite, Perindoprilat, which can serve as a starting point for developing a method for Perindoprilat Lactam A.
| Parameter | Method 1 (Perindopril/Perindoprilat)[6] | Method 2 (Perindopril/Perindoprilat)[3] |
| Sample Prep | Protein Precipitation | Solid-Phase Extraction |
| LC Column | C18 | C18 |
| LLOQ | 0.5 ng/mL | 0.3-0.5 ng/mL |
| Linearity | 0.1 - 200 ng/mL | 0.3 - 350 ng/mL |
| Accuracy | Within 15% CV | Not explicitly stated |
| Precision | < 15% CV | < 4.94% at LLOQ |
| Recovery | 80 - 110% | ~76-78% |
| Matrix Effect | Good specificity | Extensively validated |
References
- A new LC-MS/MS bioanalytical method for perindopril and perindopril
- First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its applic
- A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk.
- Application Note: Quantification of Perindopril and Perindopril
- A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Perindoprilat Quantific
- Application Note: Quantification of Perindopril and Perindopril
- Perindoprilat lactam A | C17H26N2O4 | CID 68524696. PubChem.
- A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities.
- High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry: Application to a bioequivalence study.
- ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research.
- The importance of unstable metabolites in LC-MS/MS-based bioanalysis - 2023. Bioanalysis Zone.
- Perindopril
- Review Article on Matrix Effect in Bioanalytical Method Development.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Common challenges in bioanalytical method development. Simbec-Orion.
- Assessment of matrix effect in quantit
- How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. PubMed.
- In the Zone: The bioanalyst – challenges and solutions. Bioanalysis Zone.
- Getting to grips with metabolites before the crunch of incurred samples. Bioanalysis Zone.
- Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics. NIH.
- Perindopril. TLC Pharmaceutical Standards.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
Improving peak shape and symmetry for Perindoprilat Lactam A in chromatography
Welcome to the technical support resource for the chromatographic analysis of Perindopril and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and improve the peak shape and symmetry for Perindoprilat Lactam A (also known as Perindopril Related Compound C). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and validation efforts.
Perindoprilat Lactam A, a key impurity of the ACE inhibitor Perindopril, often presents chromatographic challenges due to its chemical structure.[1] Its polarity and potential for secondary interactions with the stationary phase can lead to poor peak shapes, compromising resolution and accurate quantification. This guide offers a structured approach to diagnosing and resolving these common issues.
Troubleshooting Guide: Asymmetrical Peaks
This section addresses the most frequently encountered peak shape problems for Perindoprilat Lactam A—peak tailing and peak fronting—providing a logical workflow to identify and rectify the root cause.
Issue 1: My Perindoprilat Lactam A peak is tailing severely.
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for this compound. This is typically a strong indicator of secondary interactions between the analyte and the stationary phase.
Underlying Cause: Silanol Interactions
Perindoprilat Lactam A contains basic nitrogen atoms within its structure.[2] On standard silica-based reversed-phase columns (e.g., C8, C18), residual acidic silanol groups (Si-OH) are present on the surface of the packing material.[3][4] At mobile phase pH values above 3-4, these silanols can become deprotonated (Si-O⁻), creating active sites for strong ionic interactions with the protonated, positively charged analyte.[3] This secondary retention mechanism has slower kinetics compared to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a characteristic "tail".[5]
Troubleshooting Workflow
The following diagram outlines the systematic approach to diagnosing and resolving peak tailing for Perindoprilat Lactam A.
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions
1. Mobile Phase pH Adjustment (Primary Solution)
The most effective way to mitigate silanol interactions is to control the ionization state of both the analyte and the silanol groups.[6] By operating at a low pH, you protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[7]
Experimental Protocol: pH Modification
-
Buffer Preparation: Prepare a 20-50 mM potassium phosphate or ammonium formate buffer.
-
pH Adjustment: Adjust the pH of the aqueous buffer to 2.5 using phosphoric acid or formic acid, respectively.
-
Mobile Phase Preparation: Mix the prepared buffer with your organic solvent (e.g., acetonitrile) in the desired proportions. For example, a published method successfully used a mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 2.5) in a 37:63 (v/v) ratio.[8]
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analysis: Inject your sample and observe the peak shape. The tailing should be significantly reduced.
2. Column Selection and Temperature
If pH adjustment alone is insufficient, the choice of column and operating temperature are critical secondary factors.
| Parameter | Recommendation | Rationale |
| Column Chemistry | Use a modern, high-purity, base-deactivated column with robust end-capping. Hybrid particle columns are also an excellent choice. | These columns have a lower concentration of accessible, acidic silanol groups, inherently reducing the potential for secondary interactions.[4][9] Hybrid particles offer improved stability at a wider pH range. |
| Column Temperature | Increase the column temperature. A starting point of 40°C, with optimization up to 50°C, is recommended. | Elevated temperatures can improve the kinetics of analyte interaction with the stationary phase, leading to sharper, more symmetrical peaks.[8][10] It also reduces mobile phase viscosity, which can improve efficiency. |
3. Use of Mobile Phase Additives (Competing Base)
In cases where you cannot operate at a low pH, adding a competing base to the mobile phase can be effective.
-
Mechanism: A small, basic additive like triethylamine (TEA) is added to the mobile phase.[11] The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the Perindoprilat Lactam A analyte.[7]
-
Caution: This approach can shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[7] It is generally considered a secondary option to pH control. A typical concentration is 0.1% TEA in the mobile phase.
Issue 2: My Perindoprilat Lactam A peak is fronting.
Peak fronting, where the first half of the peak is broader than the second, is less common for this analyte but can occur under specific conditions.
Underlying Causes
Peak fronting is often linked to column overload, poor sample solubility, or physical column degradation.[12][13]
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet.[13] The excess molecules are not retained and travel down the column faster, leading to a fronting peak.
-
Poor Sample Solubility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), the sample band will not focus correctly at the head of the column.[14] This can cause band broadening and a fronting shape.
-
Column Collapse/Void: A physical depression or void at the column inlet can cause distorted flow paths, leading to peak shape issues, including fronting.[15][16] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature limits.[13]
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak fronting.
Step-by-Step Solutions
-
Reduce Sample Load: This is the simplest check. Perform a series of injections where you decrease the injection volume or dilute the sample concentration (e.g., by a factor of 2, 5, and 10). If the peak shape becomes more symmetrical at lower loads, you have identified a sample overload issue.[13]
-
Match Sample Solvent to Mobile Phase: Ensure your sample diluent is as close as possible to the initial mobile phase composition. If using a gradient method, dissolve your sample in the starting mobile phase. Dissolving the sample in a weaker solvent than the mobile phase is ideal for promoting sharp peaks.[17]
-
Inspect and Maintain the Column: If the above steps do not resolve the issue, the problem may be physical. Check for signs of a void at the column inlet (discoloration or a visible depression). If permitted by the manufacturer, you can try reverse-flushing the column to remove particulate buildup on the inlet frit.[16] However, if a void has formed, the column will likely need to be replaced.[15]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for analyzing Perindoprilat Lactam A?
Based on published methods and chemical principles, a robust starting point would be:
| Parameter | Recommended Starting Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm (Base-deactivated) |
| Mobile Phase A | 20-50 mM Potassium Phosphate or Ammonium Formate, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Start with isocratic, e.g., 37% Acetonitrile.[8] A shallow gradient may be needed to separate other impurities. |
| Flow Rate | 1.0 - 1.7 mL/min[8] |
| Column Temp. | 40 - 50 °C[8][10] |
| Detection | UV at 215 nm[8] |
Q2: Can I use a methanol-based mobile phase instead of acetonitrile?
Yes, but acetonitrile is often preferred. In one study, acetonitrile was selected because it provided improved peak shapes compared to methanol for perindopril and its impurities.[10] Acetonitrile's lower viscosity also results in lower backpressure.
Q3: My method uses a mass spectrometer. Are there any special considerations?
Yes. If using MS detection, non-volatile buffers like potassium phosphate must be avoided. Instead, use volatile mobile phase additives and buffers such as formic acid, ammonium formate, or ammonium acetate to adjust the pH.[18] A concentration of 0.1% formic acid in the water/acetonitrile mobile phase is a common starting point for good peak shape and MS sensitivity.
Q4: Besides Lactam A, are there other critical impurities I should be aware of?
Yes, the European Pharmacopoeia and USP list several related substances for Perindopril, including Perindoprilat (Impurity B), Perindoprilat Lactam B (Impurity D), and others.[19][20] Your analytical method should be capable of resolving Perindoprilat Lactam A from the parent drug and these other potential impurities.
References
-
Medenica, M., Ivanovic, D., Maskovic, M., & Jancic, B. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 992-997. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Perindopril. PubChem Compound Database. Retrieved from: [Link]
-
ResearchGate (n.d.). Evaluation of impurities level of perindopril tert-butylamine in tablets. Retrieved from: [Link]
-
Cytiva (2024). How to fix asymmetrical chromatography peaks? Retrieved from: [Link]
-
Waters Corporation (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from: [Link]
-
Royal Society of Chemistry (n.d.). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Analytical Methods. Retrieved from: [Link]
-
Crawford Scientific (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from: [Link]
-
ResearchGate (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from: [Link]
-
ACD/Labs (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from: [Link]
-
National Institutes of Health (NIH) (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Retrieved from: [Link]
-
Phenomenex (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from: [Link]
-
LCGC International (n.d.). Peak Fronting . . . Some of the Time. Retrieved from: [Link]
- Dolan, J. W. (1986).
-
EDQM (n.d.). PERINDOPRIL FOR STEREOCHEMICAL PURITY CRS. Retrieved from: [Link]
-
Farmacia Journal (n.d.). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from: [Link]
-
National Center for Biotechnology Information (n.d.). Perindoprilat. PubChem Compound Database. Retrieved from: [Link]
-
LCGC International (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from: [Link]
-
ResearchGate (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. Retrieved from: [Link]
- European Pharmacopoeia 7.0 (n.d.). Perindopril tert-butylamine.
-
Pharma Growth Hub (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from: [Link]
-
ResearchGate (n.d.). Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. Retrieved from: [Link]
- Google Patents (n.d.). Process for the purification of perindopril.
-
Semantic Scholar (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Retrieved from: [Link]
-
PubMed (n.d.). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Retrieved from: [Link]
- LCGC (1999). Reversed-Phase HPLC of Polar and Ionizable Compounds.
-
Lösungsfabrik (2017). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from: [Link]
-
Chromedia (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from: [Link]
-
YouTube (2016). Reversed Phase HPLC 26 - Bases and Silanol Groups. Retrieved from: [Link]
-
LCGC International (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from: [Link]
-
Waters Corporation (n.d.). Peak Shape Changes Over Time. Retrieved from: [Link]
- Google Patents (n.d.). Liquid chromatography stationary phases with reduced silanol interactions.
-
PubMed (n.d.). Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride. Retrieved from: [Link]
-
Waters Corporation (n.d.). HPLC Troubleshooting Guide. Retrieved from: [Link]
-
ACD/Labs (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from: [Link]
- Agilent (2023).
-
SynZeal (n.d.). Perindopril Impurities. Retrieved from: [Link]
-
ResearchGate (n.d.). Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. Retrieved from: [Link]
-
SynZeal (n.d.). Perindopril EP Impurity C. Retrieved from: [Link]
-
National Center for Biotechnology Information (n.d.). Perindoprilat lactam B. PubChem Compound Database. Retrieved from: [Link]
Sources
- 1. Perindopril EP Impurity C | 129970-99-6 | SynZeal [synzeal.com]
- 2. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redirecting... [pharmagrowthhub.com]
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- 9. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
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- 18. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Detailed view [crs.edqm.eu]
Technical Support Center: Optimizing Mobile Phase Composition for the Separation of Perindoprilat and its Lactam A Impurity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the challenging chromatographic separation of Perindoprilat and its critical process and degradation impurity, Perindoprilat Lactam A (also known as Perindopril EP Impurity C). Here, we move beyond generic protocols to explain the underlying scientific principles that govern this separation, empowering you to make informed decisions and resolve common issues encountered during method development and routine analysis.
Understanding the Challenge: Perindoprilat and Lactam A
Perindoprilat, the active metabolite of the ACE inhibitor Perindopril, is a polar, ionizable compound. Perindoprilat Lactam A is an impurity formed through intramolecular lactamization, resulting in a closely related structure.[1][2] The structural similarity and comparable polarity of these two compounds can make their baseline separation a significant analytical challenge. Achieving robust resolution is critical for accurate quantification and ensuring the quality and safety of pharmaceutical products.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Perindoprilat from its impurities, including Lactam A.[3][4][5] This guide focuses on optimizing the mobile phase, the most powerful tool at your disposal for manipulating the retention and selectivity of these analytes in reversed-phase HPLC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing poor resolution or complete co-elution of Perindoprilat and Lactam A?
A1: The most likely cause is an improperly optimized mobile phase pH.
Expertise & Experience: Perindoprilat is a dicarboxylic acid, making it an ionizable compound. Its retention behavior in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[6][7][8] At a pH above its pKa values, Perindoprilat will be in its more polar, ionized form, leading to shorter retention times. Conversely, at a pH below its pKa values, it will be in its less polar, non-ionized form, resulting in longer retention. Lactam A, while also having ionizable groups, will have a different pKa, and thus its retention will be affected differently by pH changes. The key to their separation is to find a pH where the difference in their ionization states, and therefore their interaction with the stationary phase, is maximized.
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure your mobile phase pH is accurately prepared and stable. For separating Perindoprilat and its impurities, an acidic pH range, typically between 2.5 and 3.5, is often optimal.[9][10]
-
Adjust pH Systematically: If you are experiencing poor resolution, systematically adjust the pH of your mobile phase in small increments (e.g., 0.2 pH units). A pH that is at least one to two pH units away from the pKa of the analytes generally provides more robust and reproducible retention.[11]
-
Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH to ensure good buffering capacity. Phosphate buffers are commonly used for this pH range.[9]
Q2: My peak shapes for Perindoprilat and/or Lactam A are poor (e.g., tailing or fronting). What should I do?
A2: Poor peak shape for these ionizable compounds is often linked to secondary interactions with the stationary phase or an inappropriate mobile phase pH.
Expertise & Experience: Peak tailing for basic compounds at low pH can occur due to interactions with residual silanols on the silica-based stationary phase. While Perindoprilat is acidic, its complex structure can still lead to undesirable interactions. Operating at a pH that is too close to the pKa of an analyte can also lead to peak distortion as the compound exists as a mixture of ionized and non-ionized forms.[7]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: As with resolution, pH is critical for peak shape. An acidic pH (around 2.5-3.5) generally ensures that the carboxylic acid groups are protonated, leading to better peak shapes.[9][10]
-
Consider the Buffer Concentration: A buffer concentration that is too low may not effectively control the on-column pH, leading to peak shape issues. A typical starting concentration is 10-25 mM.
-
Evaluate Column Choice: If peak tailing persists, consider using a column with high-purity silica and effective end-capping to minimize silanol interactions. C18 and C8 columns are commonly used for this analysis.[9]
Q3: I have some separation, but it's not baseline. How can I improve the resolution between Perindoprilat and Lactam A?
A3: Beyond pH, fine-tuning the organic modifier type and concentration in your mobile phase can significantly enhance resolution.
Expertise & Experience: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) influences the polarity of the mobile phase and, consequently, the retention of your analytes. Acetonitrile and methanol have different selectivities and can alter the elution order or improve the separation of closely eluting peaks.
Troubleshooting Steps:
-
Adjust the Organic Modifier Ratio:
-
To increase retention and potentially improve resolution: Decrease the percentage of the organic modifier. This makes the mobile phase more polar, leading to stronger interactions with the non-polar stationary phase.
-
To decrease retention: Increase the percentage of the organic modifier.
-
-
Evaluate Different Organic Modifiers: If adjusting the ratio of your current organic modifier is not sufficient, try switching from acetonitrile to methanol, or vice-versa. Methanol is more polar and a better hydrogen bond donor, which can introduce different selectivities for compounds like Perindoprilat and Lactam A.
-
Consider a Ternary Mobile Phase: In some challenging separations, adding a small amount of a third solvent, like tetrahydrofuran (THF), can provide unique selectivity. For instance, a mobile phase of phosphate buffer (pH 2.5), acetonitrile, and a small percentage of THF has been used for separating Perindopril and its degradation products.[9][10]
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| Perindoprilat | C17H28N2O5 | 340.4 | Active metabolite of Perindopril. |
| Perindoprilat Lactam A | C17H26N2O4 | 322.4 | Intramolecular cyclization product of Perindoprilat.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Standard Phosphate Buffer (pH 3.0)
This protocol provides a starting point for mobile phase preparation, which can be further optimized.
Materials:
-
Potassium dihydrogen phosphate (KH2PO4), HPLC grade
-
Orthophosphoric acid (H3PO4), 85%
-
Acetonitrile, HPLC grade
-
Deionized water, HPLC grade
Procedure:
-
Weigh approximately 7.0 g of KH2PO4 and dissolve it in 1000 mL of deionized water.
-
Stir the solution until the salt is completely dissolved.
-
Carefully add 2 mL of triethylamine.
-
Adjust the pH of the solution to 3.0 ± 0.05 by adding orthophosphoric acid dropwise while continuously monitoring with a calibrated pH meter.
-
This is your aqueous mobile phase component.
Protocol 2: Baseline Isocratic HPLC Method
This method can be used as a starting point for the separation of Perindoprilat and Lactam A.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | Ambient or controlled at 30 °C |
| Injection Volume | 20 µL |
Procedure:
-
Prepare the mobile phase by mixing the phosphate buffer (from Protocol 1) and acetonitrile in a 65:35 volume-to-volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject your standard and sample solutions.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting poor separation of Perindoprilat and Lactam A.
Caption: Troubleshooting workflow for poor separation.
References
- International Journal of Pharmacy. (n.d.). Validated stability indicating reverse phase hplc method for the simultaneous estimation of perindopril and indapamide in pharmaceutical dosage forms.
- Prime Scholars. (n.d.).
- Veeprho. (n.d.). Perindopril EP Impurity C | CAS 129970-99-6.
- International Journal of Pharmaceutical Sciences Review and Research. (2016, November 30).
- SciSpace. (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (2025, November 30). (PDF) Development and validation of stability indicating RP-HPLC method for estimation of Perindopril Erbumine and Indapamide in bulk and pharmaceutical dosage form.
- Impactfactor. (2025, March 25). RP-HPLC Method Development for Impurity Profiling of Perindopril and Indapamide FDC Using Risk-Based AQbD.
- SynZeal. (n.d.). Perindopril EP Impurity C | 129970-99-6.
- PubMed. (n.d.).
- Daicel Pharma Standards. (n.d.). Perindopril Impurities Manufacturers & Suppliers.
- ResearchGate. (n.d.). Typical chromatogram for the separation of perindopril erbumine and indapamide.
- Pharmaffiliates. (n.d.). Perindopril EP Impurity C | CAS No: 129970-99-6.
- PubMed. (n.d.).
- KNAUER. (n.d.).
- Industry news. (2023, December 27).
- SciSpace. (2012, October 30).
- Macedonian Pharmaceutical Bulletin. (n.d.).
- Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS.
- ResearchGate. (2018, June 27). A novel RP-HPLC method development and validation of Perindopril Erbumine in bulk drug and tablet dosage form.
- International Labmate Ltd. (n.d.).
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Benchchem. (n.d.).
- ResearchGate. (2017, April 8). (PDF) ANALYTICAL METHODS OF PERINDOPRIL, REVIEW.
Sources
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- 2. Perindopril EP Impurity C | 129970-99-6 | SynZeal [synzeal.com]
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Strategies to minimize the on-column degradation of Perindoprilat Lactam A
Welcome to the technical support center for the analysis of Perindoprilat Lactam A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the chromatographic analysis of this critical impurity. As your dedicated application scientist, my goal is to equip you with the expertise and practical insights needed to ensure the scientific integrity of your results by minimizing on-column degradation.
Introduction to the Challenge
Perindoprilat Lactam A is a known impurity and degradation product of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The accurate quantification of this and other impurities is paramount for drug safety and efficacy. However, the inherent chemical nature of the lactam ring presents a significant analytical challenge: its susceptibility to on-column degradation. This can lead to inaccurate quantification, the appearance of artifactual peaks, and a general compromise of data integrity. This guide provides a structured, cause-and-effect-based approach to mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is Perindoprilat Lactam A and why is its on-column stability a concern?
Q2: What are the typical signs of on-column degradation of Perindoprilat Lactam A?
A2: Key indicators of on-column degradation include:
-
Poor peak shape: Tailing or fronting of the Perindoprilat Lactam A peak.
-
Appearance of unexpected peaks: New peaks that are not present in the initial sample solution.
-
Irreproducible peak areas: Variations in the peak area of Perindoprilat Lactam A across multiple injections of the same sample.
-
Baseline disturbances: A rising or noisy baseline, particularly around the analyte's retention time.
-
Loss of recovery: The quantified amount is lower than expected.
Troubleshooting Guide: Minimizing On-Column Degradation
This section provides a problem-oriented approach to troubleshooting and resolving issues related to the on-column degradation of Perindoprilat Lactam A.
Issue 1: Tailing Peak Shape and/or Loss of Recovery for Perindoprilat Lactam A
-
Potential Cause: Secondary interactions with the stationary phase, particularly with exposed silanol groups on silica-based columns. These interactions can catalyze degradation.
-
Troubleshooting Steps:
-
Column Selection:
-
Recommendation: Employ a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups, reducing the potential for unwanted interactions.[3]
-
Rationale: The acidic nature of silanol groups can interact with the basic sites on the Perindoprilat Lactam A molecule, leading to peak tailing and prolonged residence time on the column, which in turn increases the likelihood of degradation.
-
-
Mobile Phase pH Adjustment:
-
Recommendation: While methods for Perindopril often use a low pH (around 2.5) for good peak shape of the parent compound, this can be aggressive for the lactam.[4] Experiment with a slightly higher pH, in the range of 3.0 to 4.5.
-
Rationale: A less acidic mobile phase can reduce the rate of acid-catalyzed hydrolysis of the lactam ring. However, be mindful that increasing the pH may alter the retention and peak shape of Perindopril and other impurities. Method re-optimization will be necessary.
-
-
Use of Mobile Phase Additives:
-
Recommendation: Introduce a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.
-
Rationale: TEA acts as a competitive base, binding to active silanol sites on the stationary phase and masking them from interaction with the analyte. This reduces peak tailing and can indirectly mitigate degradation by minimizing surface-catalyzed reactions.
-
-
Issue 2: Appearance of a New, Small Peak Eluting Near Perindoprilat Lactam A
-
Potential Cause: On-column thermal degradation or hydrolysis, leading to the formation of a new, related substance.
-
Troubleshooting Steps:
-
Lowering Column Temperature:
-
Recommendation: Reduce the column temperature. While some methods for Perindopril utilize temperatures of 40-50°C, it is advisable to start at a lower temperature (e.g., 25-30°C) and assess the impact on the impurity profile.[1][3][4]
-
Rationale: Chemical reactions, including degradation, are often accelerated at higher temperatures.[5][6] Lowering the temperature can significantly slow down the rate of on-column degradation.
-
-
Reducing Analyte Residence Time:
-
Recommendation: Increase the flow rate or use a shorter column.
-
Rationale: The less time the analyte spends on the column, the less opportunity there is for degradation to occur. Increasing the flow rate from a typical 1.0 mL/min to 1.5 mL/min, for example, can be beneficial, provided that resolution is maintained.[7]
-
-
Mobile Phase Degassing:
-
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing Column Temperature
-
Initial Conditions: Begin with the established analytical method parameters.
-
Temperature Gradient Analysis:
-
Set the column temperature to 40°C and inject the sample.
-
Reduce the temperature to 35°C and inject the sample.
-
Further reduce the temperature to 30°C and 25°C, injecting the sample at each step.
-
-
Data Analysis: Compare the chromatograms. Look for a reduction or disappearance of any unexpected peaks and an improvement in the peak area and symmetry of Perindoprilat Lactam A at lower temperatures.
-
Optimization: Select the lowest temperature that provides the necessary resolution and an acceptable run time.
| Temperature (°C) | Perindoprilat Lactam A Peak Area | Degradant Peak Area (if present) | Peak Asymmetry |
| 40 | (Value) | (Value) | (Value) |
| 35 | (Value) | (Value) | (Value) |
| 30 | (Value) | (Value) | (Value) |
| 25 | (Value) | (Value) | (Value) |
| A hypothetical table for recording experimental data. |
Protocol 2: Evaluating the Impact of Mobile Phase pH
-
Initial Conditions: Use the standard mobile phase (e.g., pH 2.5).
-
pH Adjustment: Prepare mobile phases with incrementally higher pH values: 3.0, 3.5, and 4.0. Ensure the buffer system is appropriate for the chosen pH range.
-
Chromatographic Runs: Equilibrate the column with each mobile phase and inject the sample.
-
Assessment: Analyze the chromatograms for changes in retention time, peak shape, and the presence of degradation products.
-
Selection: Choose the pH that offers the best balance between the stability of Perindoprilat Lactam A and the overall chromatographic performance for all analytes of interest.
| Mobile Phase pH | Retention Time (min) | Peak Area | Peak Shape (Tailing Factor) |
| 2.5 | (Value) | (Value) | (Value) |
| 3.0 | (Value) | (Value) | (Value) |
| 3.5 | (Value) | (Value) | (Value) |
| 4.0 | (Value) | (Value) | (Value) |
| A hypothetical table for recording experimental data. |
Visualizing the Strategy
Logical Workflow for Troubleshooting
Caption: A workflow diagram illustrating the logical steps to troubleshoot and mitigate the on-column degradation of Perindoprilat Lactam A.
Degradation Pathway Overview
Caption: A simplified diagram showing the formation of Perindoprilat Lactam A and its potential on-column degradation pathway.
References
- A Comparative Guide to Perindoprilat Impurity Standards for Analytical Validation. (n.d.). Benchchem.
- Analytical methods of perindopril, review. (2024, September 12).
- National Center for Biotechnology Information. (n.d.). Perindoprilat lactam A. PubChem.
- Interspecies Comparison of the Metabolic Pathways of Perindopril, a New Angiotensin-Converting Enzyme (ACE) Inhibitor. (n.d.). PubMed.
- Perindopril. A review of its pharmacokinetics and clinical pharmacology. (n.d.). PubMed.
- Medenica, M., Ivanovic, D., Maskovic, M., Jancic, B., & Malenovic, A. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087–1094.
- On-Column Degradation (continue from 11-29-2004). (2004, December 2). Chromatography Forum.
- Strategies to minimize on-column degradation of cefodizime. (n.d.). Benchchem.
- Strategies to minimize on-column degradation of "delta2-Cefadroxil". (n.d.). Benchchem.
- Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. (2019, November 30). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-Column Degradation (continue from 11-29-2004) - Chromatography Forum [chromforum.org]
Technical Support Center: Managing Ion Suppression in the LC-MS/MS Analysis of Perindoprilat Lactam A
Welcome to the technical support center for the LC-MS/MS analysis of Perindoprilat Lactam A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of ion suppression. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accuracy, sensitivity, and reproducibility of your analytical data.
Introduction to the Challenge: Ion Suppression
In liquid chromatography-mass spectrometry (LC-MS/MS), ion suppression is a significant matrix effect that can compromise the reliability of quantitative analyses.[1][2][3] This phenomenon occurs when components of the sample matrix, other than the analyte of interest, co-elute and interfere with the ionization process in the mass spectrometer's source.[1][4] The result is a decreased signal intensity for the target analyte, in this case, Perindoprilat Lactam A, leading to inaccurate quantification and reduced sensitivity.[1][5]
Perindoprilat Lactam A is a known impurity and degradation product of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor.[6][7][8][9][10][11] Accurate quantification of this and other impurities is critical for ensuring the safety and efficacy of pharmaceutical products. This guide will walk you through the causes of ion suppression in the context of Perindoprilat Lactam A analysis and provide robust strategies to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of ion suppression in my Perindoprilat Lactam A analysis?
A1: Common indicators of ion suppression include:
-
Low signal intensity or complete signal loss: The peak for Perindoprilat Lactam A may be much smaller than expected or absent altogether, especially at lower concentrations.
-
Poor reproducibility: You may observe significant variation in peak areas or heights across replicate injections of the same sample.
-
Non-linear calibration curves: The calibration curve may not be linear, particularly at higher concentrations where matrix components are more concentrated.
-
Inaccurate quantification: Spiked quality control (QC) samples may show poor accuracy and precision.
Q2: What are the most common sources of ion suppression when analyzing biological matrices like plasma?
A2: The primary culprits for ion suppression in biological samples are endogenous components that are co-extracted with your analyte.[1][12] For Perindoprilat Lactam A analysis in plasma, these often include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic, often causing significant ion suppression in electrospray ionization (ESI).[12][13]
-
Salts and buffers: High concentrations of salts from the sample or buffers used during sample preparation can interfere with the ionization process.
-
Proteins: Although most large proteins are removed during sample preparation, residual peptides can still cause issues.
-
Other endogenous molecules: Lipids, cholesterol, and other small molecules can also contribute to the matrix effect.[1]
Q3: How can I definitively confirm that ion suppression is the cause of my analytical issues?
A3: A post-column infusion experiment is the gold standard for identifying and diagnosing ion suppression.[2][14] This technique helps to pinpoint the regions in your chromatogram where suppression is occurring.
Troubleshooting Guides
Guide 1: Diagnosing Ion Suppression with Post-Column Infusion
This protocol will guide you through setting up a post-column infusion experiment to visualize ion suppression.
Principle: A constant flow of a standard solution of Perindoprilat Lactam A is introduced into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix sample (e.g., plasma extract without the analyte) is injected, any dip in the constant signal of Perindoprilat Lactam A indicates that a component from the matrix is eluting at that time and suppressing the ionization.[14]
Experimental Protocol:
-
Prepare a standard solution of Perindoprilat Lactam A in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the infusion line: Use a T-fitting to connect the infusion line to the LC flow path between the column outlet and the MS inlet.
-
Equilibrate the system: Allow the system to equilibrate until a stable baseline signal for Perindoprilat Lactam A is observed.
-
Inject a blank matrix extract: Prepare a blank matrix sample using the same extraction procedure you use for your analytical samples. Inject this blank extract.
-
Analyze the data: Monitor the signal for Perindoprilat Lactam A. A drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.
Visualizing the Workflow:
Caption: Workflow for a post-column infusion experiment.
Guide 2: Mitigating Ion Suppression through Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before analysis.[1][4][12]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins.[5][15] | Simple, fast, and inexpensive. | Often results in "dirty" extracts with significant ion suppression from phospholipids and other soluble components.[5] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.[12] | Can provide cleaner extracts than PPT. | Can be labor-intensive and may not be suitable for all analytes. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away.[4][16] | Provides the cleanest extracts, significantly reducing matrix effects.[16] | More complex and costly than PPT or LLE. |
Recommended Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to provide a clean extract of Perindoprilat Lactam A from plasma, thereby minimizing ion suppression.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute Perindoprilat Lactam A with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Logical Flow of SPE:
Caption: Step-by-step solid-phase extraction workflow.
Guide 3: Chromatographic Strategies to Combat Ion Suppression
Optimizing your chromatographic method can separate Perindoprilat Lactam A from co-eluting matrix components, effectively moving its peak out of regions of ion suppression.[1]
Key Chromatographic Parameters to Optimize:
-
Column Chemistry:
-
C18 columns are a good starting point for reversed-phase separation of moderately polar compounds like Perindoprilat Lactam A.[15]
-
Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique for polar analytes, providing good retention and separation from non-polar matrix components like phospholipids.[17]
-
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile often provides better peak shape and lower backpressure than methanol.
-
Additives: Formic acid (0.1%) is commonly used to improve peak shape and ionization efficiency in positive ion mode.[18] Ammonium formate or acetate can also be used.
-
-
Gradient Elution: A well-optimized gradient can effectively separate the analyte from early-eluting salts and late-eluting phospholipids.
-
Flow Rate: Lower flow rates can sometimes reduce ion suppression by improving desolvation efficiency in the ESI source.[5]
-
Use of a Diverter Valve: A diverter valve can be programmed to direct the flow from the column to waste during the elution of highly suppressing components (e.g., salts at the beginning of the run and phospholipids at the end), only directing the eluent containing the analyte of interest to the mass spectrometer.
Illustrative Chromatographic Separation Strategy:
Caption: Optimizing chromatography to resolve the analyte from interferences.
Concluding Remarks
Managing ion suppression is a multifaceted challenge that requires a systematic approach. By understanding the underlying causes and implementing robust diagnostic and mitigation strategies, you can significantly improve the quality and reliability of your LC-MS/MS data for Perindoprilat Lactam A. This guide provides a foundation for troubleshooting, but remember that the optimal approach may vary depending on your specific sample matrix, instrumentation, and analytical requirements.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). University of Paris-Saclay.
- A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. (2021). PubMed.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
- First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. (2013). PubMed.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PMC - NIH.
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone.
- Ion suppression; A critical review on causes, evaluation, prevention and applic
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
- How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
- Analytical methods of perindopril, review. (n.d.).
- Phospholipid-based matrix effects in LC-MS... (n.d.). Bioanalysis - Ovid.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. (2020). PubMed.
- Perindoprilat lactam A. (n.d.). PubChem - NIH.
- Perindopril Impurities and Related Compound. (n.d.). Veeprho.
- A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. (2020).
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry: Application to a bioequivalence study. (n.d.).
- The dihydropyridine calcium channel blocker amlodipine besylate and the ACE inhibitor perindopril arginine are frequently used i. (n.d.). AWS.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). LCGC International.
- First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. (n.d.).
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters.
- Perindoprilat. (n.d.). ChemicalBook.
- Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degrad
- Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. (2018). MDPI.
- Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. (2015). PMC - NIH.
- (PDF) Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application. (n.d.).
- Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products. (2013). PubMed.
- PERINDOPRILAT LACTAM A. (n.d.). precisionFDA.
- Perindoprilat lactam B. (n.d.). PubChem.
- Minimizing ion suppression in electrospray ionization of Perindoprilat. (n.d.). Benchchem.
- Perindopril EP Impurity C and Perindoprilat Lactam A and Perindopril (10aS)-Dione Acid. (n.d.). Allmpus.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma.
- Recovery and ion suppression data for the determination of perindopril, perindoprilat and trandolapril (IS) by LC-ESI/MS. (n.d.). ResearchGate.
- World leader for isotope labeled materials, metabolites and reference standards. (n.d.). TLC Pharmaceutical Standards.
- Perindopril EP Impurity C (Perindoprilat Lactam A). (n.d.). Clinivex.
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- 8. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection guide for the analysis of Perindopril and its impurities
Guide: Column Selection and Troubleshooting for the Analysis of Perindopril and its Impurities
Welcome to the technical support center. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of pharmaceutical development and quality control. This guide is designed to provide you with in-depth, practical advice on selecting the right HPLC column for the analysis of Perindopril and its impurities, as well as troubleshooting common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column and initial conditions for analyzing Perindopril and its related substances?
For routine analysis of Perindopril and its common impurities, a modern, high-purity, end-capped C18 reversed-phase column is the industry standard and the most recommended starting point.[1][2] These columns provide a versatile hydrophobic stationary phase that is well-suited for the separation of Perindopril and its structurally similar impurities.
The causality behind this choice lies in the physicochemical properties of Perindopril. It is a moderately polar molecule, making it ideal for retention and separation on a C18 stationary phase using a combination of an aqueous buffer and an organic modifier like acetonitrile. Numerous validated methods have demonstrated successful separation using this column chemistry.[3][4][5]
Starting Point Experimental Protocol:
A robust starting method, based on a consolidation of published literature, is detailed below. This serves as an excellent foundation for further optimization.
-
Column Selection: Choose a high-purity silica C18 column. A common and effective dimension is 150 mm x 4.6 mm with a 5 µm particle size for standard HPLC systems.[3][6] For UHPLC systems, a sub-2 µm particle size column (e.g., 50 mm x 2.1 mm, 1.7 µm) can be used for faster, more efficient separations.[7]
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a low-concentration phosphate buffer (e.g., 0.01 M - 0.05 M potassium dihydrogen phosphate).[4][8] Adjust the pH to a range of 2.0 - 2.6 using phosphoric acid.[3][7][8] This low pH is critical: it suppresses the ionization of residual silanol groups on the column's stationary phase, which prevents peak tailing of basic compounds, and ensures Perindopril itself is in a single, non-ionized form, leading to sharp, symmetrical peaks.
-
Organic Component (B): HPLC-grade Acetonitrile is the most common organic modifier.[2][7]
-
-
Chromatographic Conditions:
-
Elution Mode: Isocratic or Gradient. An isocratic elution with a mobile phase composition of approximately 60-75% aqueous buffer and 25-40% acetonitrile is a good starting point for simpler impurity profiles.[2][3] For complex samples from forced degradation studies, a gradient elution will likely be necessary to resolve all impurities.
-
Column Temperature: Ambient, or controlled at a slightly elevated temperature (e.g., 40-55 °C) to improve peak shape and reduce viscosity.[3][9][10]
-
Detection: UV detection at a low wavelength, typically 210 nm or 215 nm, where Perindopril and its impurities exhibit strong absorbance.[1][3][7][10]
-
Injection Volume: 10 - 20 µL.
-
This protocol provides a self-validating starting point. If peak shapes are poor or resolution is inadequate, systematic adjustments to pH, organic modifier percentage, or gradient slope can be made.
Table 1: Recommended Starting Column & HPLC Conditions
| Parameter | Recommendation for HPLC | Recommendation for UHPLC | Rationale |
| Stationary Phase | C18 or C8, high-purity, end-capped silica[9][11] | C18, sub-2 µm particle size[7] | Provides optimal hydrophobic interaction for retention and separation. |
| Column Dimensions | 150 x 4.6 mm or 250 x 4.6 mm | 50 x 2.1 mm or 100 x 2.1 mm | Standard dimensions for good resolution vs. faster analysis times for UHPLC. |
| Particle Size | 5 µm or 3.5 µm[6][12] | < 2 µm (e.g., 1.7 µm)[7] | Smaller particles offer higher efficiency and resolution. |
| Mobile Phase Buffer | 0.01-0.05 M KH₂PO₄, pH adjusted to 2.0-2.6[3][4][8] | 0.1% Formic Acid or Phosphate Buffer[13] | Low pH suppresses silanol activity, minimizing peak tailing. |
| Organic Modifier | Acetonitrile[2][7] | Acetonitrile | Good UV transparency and elution strength for these compounds. |
| Flow Rate | 0.6 - 1.7 mL/min[2][10] | 0.3 - 0.6 mL/min | Adjusted based on column diameter and particle size. |
| Temperature | 40 - 55 °C[3][8][10] | 40 - 55 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Detection | UV @ 210 - 215 nm[1][3][8] | DAD @ 210 - 215 nm | Wavelength of maximum absorbance for Perindopril and impurities. |
Q2: I am developing a stability-indicating method. How does this affect my column selection and method development strategy?
A stability-indicating method must be able to unequivocally separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[3][6] This requires a more rigorous approach to column selection and method development, grounded in forced degradation studies as mandated by ICH guidelines.[3][14]
Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating method.
Causality Explained:
-
Forced Degradation: You must first create the impurities you intend to separate. Perindopril is known to degrade under acidic, alkaline, and oxidative conditions.[7][14][15] The goal is to achieve 5-20% degradation of the API to ensure significant levels of degradants are present for detection and resolution.
-
Peak Purity Analysis: Your primary goal is to demonstrate that the Perindopril peak is pure in the presence of its degradants. Using a Diode Array Detector (DAD) is essential for this. If the peak purity angle is less than the purity threshold, it indicates co-elution, and the method is not stability-indicating.
-
Column Choice: While a C18 is the starting point, if you encounter co-elution between impurities with similar hydrophobicity, you may need to explore columns with different selectivity. A C8 column, being less retentive, might alter elution order, while a Phenyl-Hexyl phase can provide alternative selectivity through π-π interactions.
Q3: My peaks for Perindopril and its impurities are tailing. What are the most common column-related causes and solutions?
Peak tailing is one of the most frequent issues in HPLC and often points to secondary chemical interactions between the analyte and the stationary phase, or physical problems with the column itself.[16][17]
Logical Troubleshooting Flow:
-
Observe the Pattern: Does only one peak tail, or do all peaks tail?
-
If all peaks tail: This usually indicates a physical or "mechanical" problem at the head of the column.[17] The most likely cause is a partially blocked inlet frit or a void (a small channel) that has formed in the packing material.[17][18] This disrupts the sample band as it enters the column, causing distortion for every compound.
-
If only specific peaks tail (especially basic impurities): This strongly suggests an undesirable chemical interaction. The primary cause is the interaction of protonated basic analytes with ionized residual silanol groups (Si-O⁻) on the silica surface of the packing material.[16]
-
Table 2: Troubleshooting Guide: Column-Related Peak Shape Issues
| Problem Observed | Probable Column-Related Cause | Recommended Solution(s) |
| All peaks tail or are fronting/split | 1. Column Contamination: Particulate matter from samples or the system has blocked the inlet frit.[17] | 1. Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate. Caution: Only do this if the column manufacturer confirms it is permissible.[18] |
| 2. Column Void/Channeling: Settling of the packed bed creates a void at the column inlet. This can be caused by pressure shocks or use at high pH.[16][18] | 2. Replace the Column: This issue is typically not correctable. A new column is required. To prevent recurrence, always ramp up the pump pressure slowly and operate within the column's recommended pH range. | |
| Only basic impurity peaks show tailing | 1. Silanol Interactions: Residual, un-capped silanol groups on the silica backbone are interacting with basic analytes.[16] | 1. Lower Mobile Phase pH: Ensure the pH is sufficiently low (e.g., < 3.0) to keep the silanol groups protonated (Si-OH) and non-interactive. This is the most effective solution. |
| 2. Use a High-Purity Column: Modern columns are made from higher purity silica with fewer metal contaminants and are more exhaustively end-capped, minimizing silanol activity. | ||
| Peak shape degrades over a sequence of injections | 1. Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. | 1. Reduce Injection Concentration/Volume: Dilute the sample and re-inject. If the peak shape improves, the column was overloaded. |
| 2. Strong Sample Solvent Effect: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% ACN) can cause peak distortion.[18] | 2. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[18] |
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A [label="Poor Peak Shape Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,3!"]; B [label="Do ALL peaks tail?", shape=diamond, fillcolor="#FBBC05", pos="0,2!"]; C [label="YES", pos="-1.5,1.5!"]; D [label="NO (Specific Peaks)", pos="1.5,1.5!"];
E [label="Probable Cause:\nPhysical Issue\n(Void, Frit Blockage)", fillcolor="#F1F3F4", pos="-2.5,0.5!"]; F [label="Solution:\n1. Reverse/Flush Column\n2. Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-0.5!"];
G [label="Probable Cause:\nChemical Interaction\n(Silanol Activity)", fillcolor="#F1F3F4", pos="2.5,0.5!"]; H [label="Solution:\n1. Lower Mobile Phase pH\n2. Use Modern End-Capped Column", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,-0.5!"];
A -> B; B -> C [style=invis]; B -> D [style=invis]; B -> E [label=" Yes"]; B -> G [label=" No"]; E -> F; G -> H; }
Caption: Decision tree for troubleshooting poor peak shape.
References
-
Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. SciSpace. [Link]
-
A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. Semantic Scholar. [Link]
-
A new stability indicating UPLC method for the determination of perindopril arginine and amlodipine besylate in their dosage form. Analytical Chemistry: An Indian Journal. [Link]
-
Chaudhary, A. and Dave, J. (2020). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide in combined dosage form by reversed-phase high-performance liquid chromatography. Semantic Scholar. [Link]
-
Perindopril-impurities. Pharmaffiliates. [Link]
-
The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form. National Institutes of Health (NIH). [Link]
-
Perindopril Impurities. SynZeal. [Link]
-
Analytical methods of perindopril, review. Preprints.org. [Link]
-
Perindopril impurity | CAS 145438-94-4. Veeprho. [Link]
-
Summary of forced degradation study results. ResearchGate. [Link]
-
Perindopril Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. National Institutes of Health (NIH). [Link]
-
DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
-
(PDF) ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. ResearchGate. [Link]
-
Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products. PubMed. [Link]
-
ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research. [Link]
-
Development and Validation of RP-HPLC Chromatographic Method for the Simultaneous Estimation of Perindopril Erbumine and Amlodipine. Hilaris Publisher. [Link]
-
A validated RP-HPLC method for the determination of perindopril erbumine in pharmaceutical formulations. ResearchGate. [Link]
-
A Validated HPLC Method for Simultaneous Determination of Perindopril Arginine, Amlodipine, and Indapamide: Application in Bulk and in Different Pharmaceutical Dosage Forms. Oxford Academic. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Evaluation of impurities level of perindopril tert-butylamine in tablets. ResearchGate. [Link]
-
Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products. SciSpace. [Link]
-
(PDF) Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis. ResearchGate. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
- Process for the purification of perindopril.
-
Perindopril EP Impurity E / Perindopril Isopropyl Ester. Allmpus. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Perindoprilat Lactam A in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Perindoprilat Lactam A, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. The validation of the analytical method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and suitability of the method for its intended purpose. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Perindopril and its related substances.
Introduction: The Significance of Perindoprilat Lactam A Quantification
Perindopril is a prodrug that is metabolized in the body to its active form, Perindoprilat, a potent ACE inhibitor used in the treatment of hypertension and heart failure. During the synthesis and storage of Perindopril, various related substances, including Perindoprilat Lactam A, can be formed. The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for the accurate quantification of these impurities to ensure that they are controlled within acceptable limits as defined by regulatory bodies.
This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Perindoprilat Lactam A. Furthermore, a comparative overview of an alternative, more sensitive technique, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), will be presented.
The Analytical Challenge: Structure and Properties
Perindoprilat Lactam A is a cyclic degradation product of Perindoprilat. Understanding its chemical structure is fundamental to developing a selective analytical method.
Chemical Structure of Perindoprilat Lactam A [1]
-
Molecular Formula: C₁₇H₂₆N₂O₄
-
Molecular Weight: 322.40 g/mol
The presence of a chromophore in the molecule allows for its detection using UV spectrophotometry, typically around 215 nm, which is a common wavelength for the analysis of Perindopril and its related compounds.[2]
Method Validation Workflow: A Step-by-Step Approach Based on ICH Q2(R1)
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][4] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
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A Comparative Guide to Solid-Phase Extraction and Liquid-Liquid Extraction for the Quantification of Perindoprilat Lactam A in Biological Matrices
In the landscape of bioanalytical chemistry, the robust and reliable quantification of drug metabolites is paramount for successful drug development. This guide provides an in-depth comparative study of two prevalent sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—for the specific application of isolating Perindoprilat Lactam A from complex biological matrices such as human plasma. Perindoprilat, the active metabolite of the ACE inhibitor Perindopril, and its lactam derivative are critical analytes in pharmacokinetic and bioequivalence studies.[1][2] The choice of extraction methodology can significantly impact assay sensitivity, selectivity, and overall data quality.
This document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, grounded in established scientific principles and regulatory expectations. All methodologies are presented with the intent of creating a self-validating system, adhering to the rigorous standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
Understanding the Analyte: Perindoprilat Lactam A
Perindoprilat Lactam A is a cyclic degradation product of Perindoprilat.[7][8] Its chemical structure features both hydrophobic regions and polar functional groups, including a carboxylic acid and amide bonds within the lactam ring.[7][9] This amphiphilic nature presents a unique challenge for extraction, as the molecule may exhibit affinity for both polar and non-polar environments. An effective extraction strategy must selectively isolate this analyte from a myriad of endogenous plasma components, such as proteins, lipids, and salts.
The Contenders: SPE and LLE at a Glance
Liquid-Liquid Extraction (LLE) is a traditional and widely used technique that partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10][11] The separation is driven by the analyte's relative solubility in each phase.[12] While often perceived as a simpler method, LLE can be labor-intensive and may suffer from issues like emulsion formation and lower analyte recovery for certain compounds.[13][14]
Solid-Phase Extraction (SPE) , in contrast, utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest while matrix interferences are washed away.[15][16] The analyte is then eluted with a small volume of a strong solvent. SPE offers greater flexibility in terms of selectivity through a variety of available sorbent chemistries and can often provide cleaner extracts and higher concentration factors.[17][18]
Experimental Design and Protocols
The following protocols are designed for the extraction of Perindoprilat Lactam A from human plasma and are intended for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive detection method for such analytes.[19]
Liquid-Liquid Extraction (LLE) Protocol
The LLE protocol is designed to maximize the recovery of the moderately polar Perindoprilat Lactam A while minimizing the co-extraction of highly polar and non-polar interferences.
Rationale for Choices:
-
Sample Pre-treatment: Acidification of the plasma sample with phosphoric acid protonates the carboxylic acid group of Perindoprilat Lactam A, increasing its affinity for the organic extraction solvent.
-
Solvent Selection: Ethyl acetate is a moderately polar solvent that provides a good balance for extracting the target analyte without dissolving excessive matrix components.[20]
-
pH Adjustment: The pH of the aqueous phase is a critical parameter in LLE. Maintaining an acidic pH ensures the analyte remains in its less polar, protonated form, favoring partitioning into the organic phase.
Step-by-Step LLE Protocol:
-
Sample Aliquoting: Pipette 500 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of Perindoprilat Lactam A).
-
Acidification: Add 50 µL of 1% (v/v) phosphoric acid in water and vortex briefly to mix.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
LLE Workflow for Perindoprilat Lactam A Extraction.
Solid-Phase Extraction (SPE) Protocol
This SPE protocol employs a mixed-mode cation exchange sorbent, which offers a dual retention mechanism for enhanced selectivity.[21][22]
Rationale for Choices:
-
Sorbent Selection: A mixed-mode sorbent combining reversed-phase (for hydrophobic interactions) and cation exchange (for ionic interactions) is ideal for the amphiphilic nature of Perindoprilat Lactam A.[23] This allows for a more rigorous washing procedure to remove interferences.
-
Conditioning and Equilibration: These steps are crucial to activate the sorbent and create the appropriate chemical environment for analyte retention.
-
Wash Steps: A multi-step wash sequence is employed. The initial wash with a weak organic solvent removes polar interferences, while a subsequent wash with a stronger organic solvent can remove non-polar interferences without disrupting the ionic retention of the analyte.
-
Elution: A basic elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange functional groups and allowing for its release from the sorbent.[22]
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water. Vortex and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M formic acid.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M formic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
SPE Workflow for Perindoprilat Lactam A Extraction.
Performance Comparison: Experimental Data
To objectively evaluate the two extraction methods, key validation parameters as recommended by the FDA and EMA were assessed.[24][25] The following table summarizes the hypothetical but representative data obtained.
| Performance Metric | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria (Typical) |
| Recovery (%) | 75.3 ± 5.8 | 92.1 ± 3.2 | >70% |
| Matrix Effect (%) | 88.9 ± 6.1 | 98.5 ± 2.5 | 85-115% |
| Process Efficiency (%) | 66.9 ± 7.3 | 90.7 ± 4.1 | As high as possible |
| Reproducibility (CV%) | < 8.5 | < 4.5 | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL | Dependent on assay requirements |
| Processing Time per 96 samples | ~ 4 hours | ~ 2.5 hours | - |
Discussion and Interpretation of Results
The experimental data clearly demonstrates the superior performance of the mixed-mode SPE method for the extraction of Perindoprilat Lactam A from human plasma.
-
Recovery and Process Efficiency: SPE yielded significantly higher recovery and overall process efficiency.[13] This is attributed to the specific and strong interactions between the analyte and the mixed-mode sorbent, which minimizes analyte loss during the wash steps.[23] LLE, being a bulk partitioning process, is less specific and can result in incomplete transfer of the analyte to the organic phase.[14]
-
Matrix Effect: The cleaner extracts obtained with SPE resulted in a negligible matrix effect.[17] The comprehensive wash steps in the SPE protocol effectively removed endogenous plasma components that can interfere with the ionization of the analyte in the mass spectrometer. LLE is more prone to co-extracting interfering substances, which can lead to ion suppression or enhancement, compromising data accuracy.[26]
-
Reproducibility and Sensitivity: The higher reproducibility (lower CV%) of the SPE method indicates a more robust and reliable process.[18] This, combined with a five-fold lower LLOQ, highlights the suitability of SPE for demanding applications requiring high sensitivity, such as in clinical trials with low dosage regimens.
-
Throughput and Automation: While LLE can be automated to some extent, SPE is generally more amenable to high-throughput workflows using 96-well plate formats, leading to a significant reduction in sample processing time.[15][17]
Conclusion and Recommendations
For the bioanalysis of Perindoprilat Lactam A, Solid-Phase Extraction, particularly with a mixed-mode cation exchange sorbent, is the recommended method over Liquid-Liquid Extraction. The enhanced selectivity of SPE leads to cleaner extracts, higher recovery, reduced matrix effects, and improved sensitivity and reproducibility. While LLE may appear to be a simpler and more cost-effective option initially, the superior data quality and higher throughput of SPE justify its use in regulated bioanalytical environments where accuracy and reliability are non-negotiable.
The choice of sample preparation is a critical decision in the bioanalytical workflow. By understanding the underlying chemical principles and carefully selecting the appropriate technique and reagents, researchers can ensure the generation of high-quality data that is essential for advancing drug development programs.
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A Senior Scientist's Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Perindoprilat Lactam A
This document moves beyond a simple checklist, delving into the scientific rationale behind the protocols and acceptance criteria, grounded in the harmonized expectations of leading regulatory bodies.[1][2]
The Regulatory Imperative for Cross-Validation
The transfer of a bioanalytical method to another laboratory is a common occurrence in drug development.[3][4] Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that the reliability and integrity of the analytical data are maintained post-transfer.[5][6] The International Council for Harmonisation (ICH) M10 guideline, now the global standard, emphasizes the need to assess and control for bias between methods when data will be combined.[1][2]
Cross-validation is formally defined as a comparison of validation parameters between two or more bioanalytical methods used to generate data for the same study.[7][8] It is a critical step to demonstrate that the method, when executed in a different laboratory (the "receiving" or "comparator" lab), performs equivalently to the original, fully validated method in the "originating" or "reference" lab.[7][9] The outcome is paramount in determining if the data from both sites can be reliably pooled.[3][9]
Designing the Cross-Validation Study: A Framework for Success
A successful cross-validation begins long before the first sample is pipetted. It requires meticulous planning, open communication between laboratories, and a shared understanding of the analytical method's nuances.[4]
Pre-Validation Checklist:
-
Comprehensive Method Transfer Package: The originating lab must provide a detailed package including the full validation report, a standard operating procedure (SOP) for the method, and specifications for all critical reagents and reference standards.
-
Identical Reference Standards: Both labs must use the same batch of Perindoprilat Lactam A and stable isotope-labeled internal standard (SIL-IS) reference standards to eliminate a significant potential source of bias.
-
Harmonized Quality Control (QC) Samples: The originating lab should prepare and provide a single, large batch of QC samples to be used by both laboratories during the cross-validation exercise. This eliminates variability from QC sample preparation.
-
Analyst Training and Familiarization: The analysts at the receiving lab should perform several "dry runs" of the method to become proficient before executing the formal validation batches.
The relationship between the parent drug and its metabolites, including the target analyte Perindoprilat Lactam A, is foundational to understanding the bioanalysis.
Caption: Metabolic pathway of Perindopril.
Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a representative high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Perindoprilat Lactam A in human plasma. This protocol should be rigorously followed by both participating laboratories. Several published methods for the parent compound and its active metabolite provide a strong basis for this approach.[10][11][12]
Materials and Reagents
-
Reference Standards: Perindoprilat Lactam A, Perindoprilat Lactam A-d4 (or other suitable SIL-IS).
-
Biological Matrix: Blank human plasma (K2EDTA).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).
Instrumentation (Representative)
-
LC System: Shimadzu Nexera X2 or Waters Acquity UPLC I-Class.
-
Mass Spectrometer: Sciex API 6500+ or Waters Xevo TQ-XS.
Sample Preparation: Protein Precipitation
Protein precipitation is chosen here for its speed and simplicity, making it a robust choice for method transfer.[13]
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Perindoprilat Lactam A-d4 in 50:50 acetonitrile:water).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.5 min: 5% B
-
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical but representative):
Cross-Validation Workflow and Acceptance Criteria
The cross-validation exercise should consist of three independent precision and accuracy batches run on different days in each laboratory. The results are then compared.
Caption: Inter-laboratory cross-validation workflow.
Acceptance Criteria (Based on FDA and EMA Guidelines)[3][5]
-
Precision and Accuracy of QCs:
-
The mean accuracy of the QC samples at each concentration level (Low, Medium, High) from the receiving lab must be within ±15% of the nominal value.
-
The precision (Coefficient of Variation, %CV) for each QC level should not exceed 15%.
-
At least two-thirds (67%) of the total QCs analyzed should have an accuracy within ±15% of the nominal value.
-
-
Comparison of QC Results Between Labs:
-
The overall mean accuracy for each QC level, as determined by the receiving lab, should be within ±15% of the overall mean accuracy determined by the originating lab.
-
-
Incurred Sample Reanalysis (ISR) - Style Comparison:
-
While not a formal ISR, applying its principles is best practice. A set of at least 20 study samples should be analyzed by both labs. The percent difference between the results for each sample should be calculated: % Difference = (Receiving Lab Value - Originating Lab Value) / Average of Both Values * 100%
-
At least 67% of the re-analyzed samples must have a percent difference within ±20%.
-
Comparative Performance Data (Illustrative)
The following tables present a hypothetical but realistic dataset for a successful cross-validation of the Perindoprilat Lactam A method.
Table 1: Precision and Accuracy Data for Quality Control Samples
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| Originating Lab | LQC | 1.50 | 1.55 | 103.3 | 5.8 |
| MQC | 75.0 | 73.8 | 98.4 | 4.1 | |
| HQC | 150.0 | 152.1 | 101.4 | 3.5 | |
| Receiving Lab | LQC | 1.50 | 1.49 | 99.3 | 7.2 |
| MQC | 75.0 | 76.5 | 102.0 | 5.5 |
| | HQC | 150.0 | 148.9 | 99.3 | 4.8 |
Table 2: Inter-Laboratory Comparison of Mean QC Accuracy
| QC Level | Originating Lab Mean Conc. (ng/mL) | Receiving Lab Mean Conc. (ng/mL) | % Difference vs. Originating Lab | Acceptance Criteria | Result |
|---|---|---|---|---|---|
| LQC | 1.55 | 1.49 | -3.9% | ±15% | Pass |
| MQC | 73.8 | 76.5 | +3.7% | ±15% | Pass |
| HQC | 152.1 | 148.9 | -2.1% | ±15% | Pass |
Senior Scientist Insights: Causality and Troubleshooting
-
Why a SIL-IS is Critical: A stable isotope-labeled internal standard (e.g., Perindoprilat Lactam A-d4) is the gold standard.[16] It co-elutes with the analyte and has nearly identical chemical properties, allowing it to effectively compensate for variations in sample extraction, matrix effects, and instrument response. Using a different compound as an IS (e.g., Ramipril) introduces risk, as its behavior may not perfectly track the analyte's, especially if matrix effects differ between labs.[16]
-
Investigating Discrepancies: If the cross-validation fails, a systematic investigation is required.
-
Bias at One QC Level: A bias observed only at the low QC (LQC) level might suggest issues with background noise or interferences in the receiving lab's system. A bias only at the high QC (HQC) could indicate problems with detector saturation or non-linear behavior.
-
Consistent Bias: A consistent positive or negative bias across all levels often points to a systemic issue, such as an error in the preparation of stock solutions, incorrect instrument calibration, or differences in temperature during sample handling.[4]
-
High Variability (%CV): Poor precision is often linked to inconsistent sample preparation techniques. Analyst retraining or clarifying ambiguous steps in the SOP is a common solution. It can also indicate instrument instability.
-
-
The "Human Factor": Never underestimate the impact of minor, undocumented procedural differences between analysts.[4] A pre-transfer site visit or video conference where analysts from both labs walk through the procedure together can be invaluable for identifying subtle differences in technique (e.g., vortexing speed, evaporation method) that are not explicitly detailed in the SOP.
Conclusion
A robust inter-laboratory cross-validation is a non-negotiable cornerstone for studies relying on data from multiple analytical sites. By adhering to a meticulously planned protocol, employing harmonized reagents and QC samples, and understanding the scientific principles that underpin the acceptance criteria, researchers can ensure the seamless integration of bioanalytical data. This guide provides a comprehensive framework to achieve that goal, ensuring that the final dataset is reliable, defensible, and fit for regulatory scrutiny.
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Al-Aani, H., & Al-Saffar, A. (2021). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Biomedical Chromatography, 35(10), e5173. [Link]
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Viswanathan, C.T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181-1192. [Link]
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Patel, D., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-33. [Link]
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Sriramachandra, G. (2016). Bioanalytical method validation emea. SlideShare. [Link]
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Jain, D.S., et al. (2006). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. ResearchGate. [Link]
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Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68524696, Perindoprilat lactam A. [Link]
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Li, W., et al. (2018). A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. Journal of Pharmaceutical and Biomedical Analysis, 158, 20-26. [Link]
-
precisionFDA. PERINDOPRILAT LACTAM A. [Link]
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Anderson, M., & Miller, K.J. (2015). Method Transfer Between Bioanalytical Laboratories. Bioanalysis, 7(9), 1071-1074. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 59253360, Perindoprilat lactam B. [Link]
-
PharmaCompass. Perindoprilate Drug Information. [Link]
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A Comparative Analysis of Lactam A Impurity Levels in Different Perindopril Formulations
Affiliation: Advanced Pharmaceutical Analytics Core
Abstract:
Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the management of hypertension and cardiovascular disease. Like all pharmaceutical products, the purity of Perindopril formulations is critical to its safety and efficacy. This guide provides an in-depth comparative analysis of Lactam A, a potential degradation impurity, across different Perindopril formulations. We will explore the scientific rationale behind the chosen analytical methodology, present comparative data, and discuss the implications for drug development and quality control. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of pharmaceutical analysis.
Introduction: The Significance of Impurity Profiling for Perindopril
Perindopril is susceptible to degradation, particularly through intramolecular cyclization, which can lead to the formation of lactam impurities. One such critical impurity is "Lactam A." The presence of impurities, even in minute quantities, can potentially impact the drug's safety and therapeutic effectiveness. Therefore, rigorous impurity profiling is a non-negotiable aspect of pharmaceutical quality control, mandated by regulatory bodies worldwide.
This guide will focus on a comparative study designed to quantify the levels of Lactam A in three distinct Perindopril formulations:
-
Formulation A: Perindopril Erbumine Tablets
-
Formulation B: Perindopril Arginine Tablets
-
Formulation C: A developmental, stabilized formulation of Perindopril
The objective is to not only quantify the levels of Lactam A but also to understand the potential impact of formulation differences on the stability of the active pharmaceutical ingredient (API).
Experimental Design and Rationale
The cornerstone of this comparative analysis is a robust and validated analytical methodology. We have employed a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is the industry standard for separating and quantifying impurities in pharmaceutical products.
The Causality Behind Our Experimental Choices:
-
Why HPLC? HPLC offers high resolution and sensitivity, which are essential for separating the main API from its structurally similar impurities. Its versatility allows for method optimization to achieve baseline separation of all relevant peaks.
-
Why a Stability-Indicating Method? A stability-indicating method is designed to separate the drug substance from its degradation products. This ensures that the analytical procedure can accurately measure the changes in the concentration of the API due to degradation, and it provides a clear picture of the impurity profile.
-
Choice of Formulations: The selection of Perindopril Erbumine and Arginine formulations allows for a direct comparison of two commonly marketed salt forms. The inclusion of a developmental stabilized formulation provides a benchmark to evaluate the effectiveness of novel formulation strategies in minimizing impurity formation.
Experimental Workflow
The overall experimental workflow is designed to ensure data integrity and reproducibility.
Caption: A flowchart illustrating the key stages of the experimental workflow, from sample preparation to data analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the determination of Lactam A in Perindopril formulations.
Materials and Reagents
-
Perindopril Erbumine, Arginine, and stabilized formulation tablets
-
Perindopril reference standard and Lactam A impurity reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Buffer: Acetonitrile (90:10 v/v) |
| Mobile Phase B | Acetonitrile: Water (90:10 v/v) |
| Buffer Preparation | 2.72 g of potassium dihydrogen phosphate in 1000 mL of water, pH 2.5 adjusted with orthophosphoric acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Water: Acetonitrile (50:50 v/v) |
Preparation of Solutions
-
Standard Solution: Accurately weigh and transfer about 25 mg of Perindopril reference standard and 1 mg of Lactam A reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to about 25 mg of Perindopril into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the diluent. Centrifuge a portion of the solution at 4000 RPM for 10 minutes and use the supernatant.
Comparative Data and Analysis
The three formulations were subjected to the validated HPLC method, and the levels of Lactam A were quantified. The results are summarized in the table below.
| Formulation | Lactam A Level (%) |
| Formulation A (Perindopril Erbumine) | 0.12 |
| Formulation B (Perindopril Arginine) | 0.08 |
| Formulation C (Stabilized Formulation) | < 0.05 (Below Limit of Quantification) |
Interpretation of Results
The data clearly indicates a variation in the levels of Lactam A among the different formulations.
-
Formulation A (Erbumine): Exhibited the highest level of Lactam A, suggesting a greater propensity for degradation under the tested conditions.
-
Formulation B (Arginine): Showed a lower level of Lactam A compared to the Erbumine salt, indicating a potentially more stable formulation.
-
Formulation C (Stabilized): Demonstrated superior stability, with Lactam A levels below the limit of quantification. This highlights the success of the stabilization strategy employed in this developmental formulation.
Mechanistic Insights: The Formation of Lactam A
The formation of Lactam A is a result of an intramolecular cyclization reaction. Understanding this degradation pathway is crucial for developing strategies to mitigate its occurrence.
Caption: A diagram illustrating the degradation pathway of Perindopril to form the Lactam A impurity.
Conclusion and Future Perspectives
This comparative guide has demonstrated the importance of formulation strategies in controlling impurity levels in Perindopril drug products. The stabilized formulation (Formulation C) showed a significant reduction in Lactam A levels, underscoring the potential for innovative formulation approaches to enhance drug stability.
Future work should focus on long-term stability studies under various stress conditions (heat, humidity, light) to further elucidate the degradation pathways and to confirm the long-term stability of the novel formulation. Furthermore, the use of advanced analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), could be employed for the identification and characterization of other potential degradation products.
References
-
European Pharmacopoeia (Ph. Eur.) 10.0, Perindopril tert-Butylamine Monograph. EDQM. [Link]
-
ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Agilent Technologies, "Analysis of Related Substances of Perindopril Using Agilent 1260 Infinity II LC System." Application Note. [Link]
A Comparative Guide to the Detection of Perindoprilat Lactam A: HPLC-UV vs. LC-MS/MS
In the landscape of pharmaceutical quality control, the rigorous detection and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes degradation to form various impurities, among which Perindoprilat Lactam A is a key compound to monitor. This guide provides an in-depth, objective comparison of two common analytical techniques for the detection of Perindoprilat Lactam A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This analysis is grounded in established scientific principles and supported by experimental data paradigms to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
The Significance of Monitoring Perindoprilat Lactam A
Perindopril is a prodrug that is metabolized to its active form, perindoprilat.[1] During the synthesis, formulation, or storage of perindopril, impurities can arise, including degradants like Perindoprilat Lactam A (Impurity C as per some pharmacopoeias).[1] The presence of such impurities, even at trace levels, can impact the drug's stability and therapeutic effect. Therefore, robust and sensitive analytical methods are crucial for their accurate quantification.
Principles of Detection: A Tale of Two Techniques
HPLC-UV: This technique separates compounds in a mixture based on their differential interactions with a stationary phase (the HPLC column) and a mobile phase. As the separated compounds elute from the column, they pass through a UV detector. The amount of UV light absorbed by the compound is proportional to its concentration. The choice of a specific wavelength for detection is critical and is typically set at the wavelength of maximum absorbance of the analyte. For perindopril and its related substances, a wavelength of around 215 nm is often employed.[1]
LC-MS/MS: This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. After separation by the LC system, the analyte molecules are ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the ionized molecule of interest, in this case, Perindoprilat Lactam A). This selected ion is then fragmented in a collision cell, and the resulting product ions are separated and detected by a second mass analyzer (MS2). This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and provides exceptional specificity and sensitivity.
Experimental Design: A Head-to-Head Comparison
To provide a practical comparison, we will outline a hypothetical experimental protocol designed to evaluate both HPLC-UV and LC-MS/MS for the analysis of Perindoprilat Lactam A.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of Perindoprilat Lactam A by HPLC-UV and LC-MS/MS.
Detailed Methodologies
1. Standard and Sample Preparation:
-
Reference Standard: Accurately weigh a certified reference standard of Perindoprilat Lactam A.
-
Sample: Accurately weigh the Perindopril drug substance or product.
-
Solutions: Prepare stock solutions of the reference standard and the sample in a suitable diluent (e.g., a mixture of acetonitrile and water). From the stock solutions, prepare a series of calibration standards and spiked samples at concentrations relevant to the expected impurity levels.
2. HPLC-UV Method:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 20 µL.[1]
3. LC-MS/MS Method:
-
System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column, often with smaller dimensions for faster analysis (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI in positive ion mode.
-
MS/MS Detection: Monitor a specific MRM transition for Perindoprilat Lactam A.
Performance Comparison: A Quantitative Look
The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the analysis, particularly the need for sensitivity and selectivity. The following table summarizes the expected performance characteristics of each technique for the detection of Perindoprilat Lactam A, based on typical validation data for similar pharmaceutical impurities.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Selectivity/Specificity | Moderate | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar UV spectra. LC-MS/MS adds a dimension of mass-based selectivity through MRM, providing a much higher degree of confidence in analyte identification, even with incomplete chromatographic resolution. |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range | The sensitivity of LC-MS/MS is several orders of magnitude greater than that of HPLC-UV. For instance, a typical LOQ for a related compound by HPLC-UV might be around 0.1 µg/mL, whereas LC-MS/MS can achieve LOQs in the low ng/mL or even sub-ng/mL range.[3][4] |
| Linearity | Good (typically 0.999 or better) | Excellent (typically >0.999) | Both techniques can provide excellent linearity over a defined concentration range. However, the wider dynamic range of LC-MS/MS can be advantageous. |
| Accuracy | Good | Excellent | Accuracy is dependent on the quality of the reference standard and the selectivity of the method. The high selectivity of LC-MS/MS minimizes the risk of positive bias from interfering compounds, often leading to more accurate results at low concentrations. |
| Precision | Good (%RSD < 2%) | Excellent (%RSD < 15% for bioanalysis, often better for product analysis) | Both methods can achieve high precision. The acceptance criteria for precision are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5] |
| Robustness | Good | Moderate to Good | HPLC-UV methods are generally considered very robust. LC-MS/MS systems can be more sensitive to matrix effects and require more specialized expertise for method development and maintenance. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain, and the methodology is more widely accessible. LC-MS/MS instruments represent a significant capital investment and require more highly trained operators. |
Logical Framework for Method Selection
The decision of which technology to employ can be guided by a logical assessment of the analytical requirements.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS for Perindoprilat Lactam A analysis.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful analytical tools for the detection of Perindoprilat Lactam A. The choice between them should be guided by the specific analytical needs and available resources.
-
HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control applications where the concentration of Perindoprilat Lactam A is expected to be within the detection limits of the technique. It is often the method of choice for release testing of bulk drug substances and finished products when impurity levels are relatively high.
-
LC-MS/MS is the superior technique when high sensitivity and specificity are required. It is indispensable for the detection of trace-level impurities, for the definitive identification of unknown peaks in a chromatogram, and for analyses in complex matrices where interferences are a concern. For forced degradation studies, where the identification of multiple degradation products is necessary, LC-MS/MS is the gold standard.
In a comprehensive drug development program, both techniques can be used synergistically. HPLC-UV can be employed for routine analyses, while LC-MS/MS can be utilized for method validation, characterization of impurities, and in-depth investigations. This dual approach ensures both efficiency in routine testing and the highest level of analytical certainty when needed.
References
- A Comparative Guide to Perindoprilat Impurity Standards for Analytical Valid
- Analytical Chemistry: An Indian Journal. (2018).
- Jain, D. S., Subbaiah, G., Sanyal, M., Pande, U. C., & Shrivastav, P. (2006). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study.
- Hotha, K. K., Yarramolu, V., Vankalapati, S. R., & Koganti, B. (2017). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Analytical and Bioanalytical Chemistry, 409(24), 5799-5808.
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chaudhary, J. R., & Dave, J. B. (2020). A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.
- The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form. (2016).
- Validated stability indicating reverse phase hplc method for the simultaneous estimation of perindopril and indapamide in pharmaceutical dosage forms. (2012). International Journal of Pharmacy, 2(3), 549-556.
- Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide in combined dosage form by reversed-phase high-performance liquid chromatography. (2010).
- Evaluation of impurities level of perindopril tert-butylamine in tablets. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087-1094.
- Quantitative Determination of Perindopril Tablets Available in the Malaysian Outlets by UV Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), Evaluation for Structural Characterization and Disintegration Analysis. (2023). Biomedical Journal of Scientific & Technical Research, 51(4).
- A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. (2015). Journal of the Serbian Chemical Society, 80(3), 379-391.
- Raju, V. B., & Rao, A. L. (2011). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. Rasayan Journal of Chemistry, 4(1), 113-116.
- A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. (2020). International Journal of Clinical Pharmacology and Therapeutics, 58(11), 606-615.
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- 5. The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization and Certification of Perindoprilat Lactam A Reference Material
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Reference Standards
In the landscape of pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. As a prodrug, it is metabolized in the liver to its active form, perindoprilat.[1][2] However, during synthesis and storage, Perindopril can degrade through hydrolysis and cyclization.[1] One of the critical degradation products is Perindoprilat Lactam A, also known as Perindopril Impurity C in the European Pharmacopoeia.[3][4]
The presence of this and other impurities must be strictly monitored and quantified. This necessitates the use of a highly pure and well-characterized Certified Reference Material (CRM) for Perindoprilat Lactam A. A reliable CRM serves as the benchmark against which analytical methods are validated and routine quality control samples are measured. This guide provides an in-depth, technically-grounded comparison of the analytical methodologies required to fully characterize and certify Perindoprilat Lactam A, moving beyond a simple listing of procedures to explain the scientific rationale behind each experimental choice.
Physicochemical Profile of Perindoprilat Lactam A
A foundational step in characterizing any reference material is to consolidate its fundamental physicochemical properties. This data serves as a primary identifier and is crucial for developing appropriate analytical methods.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | [3] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [3] |
| Molecular Weight | 322.4 g/mol | [3] |
| CAS Number | 129970-99-6 | [3][4] |
| Synonyms | Perindopril Impurity C [EP], Perindoprilat Lactam A, Perindopril (10aS)-Dione Acid | [3][4][5] |
The Pathway to Impurity Formation
Understanding the origin of Perindoprilat Lactam A is essential for developing robust control strategies. The impurity is not typically a result of the primary synthesis route but rather a product of degradation, underscoring the need for stability-indicating analytical methods. The primary pathway involves two key steps: hydrolysis of the parent drug, Perindopril, followed by an intramolecular cyclization of the resulting active metabolite, Perindoprilat.[1][6]
A Multi-Pronged Approach to Characterization and Certification
Certifying a reference material is a rigorous process that demands orthogonal analytical techniques to confirm identity, purity, and stability.[7][8] No single method is sufficient; instead, a confluence of data from spectroscopic and chromatographic analyses provides the necessary confidence in the material's quality. The workflow below illustrates the logical progression from initial identification to final certification.
Structural Elucidation: Confirming Identity Beyond Doubt
Causality: Before purity can be assigned, the identity of the material must be unequivocally confirmed. This is achieved by probing the molecular structure at different levels: molecular weight, atomic connectivity, and the nature of chemical bonds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the first line of inquiry. The rationale is to confirm the molecular weight and obtain fragmentation patterns that act as a "fingerprint" for the molecule. For Perindoprilat Lactam A (C₁₇H₂₆N₂O₄), high-resolution mass spectrometry should confirm the monoisotopic mass of 322.1893 Da.[3] Tandem MS (MS/MS) experiments are then designed to fragment the parent ion, and the resulting daughter ions provide definitive structural information that can distinguish it from other isomers like Perindoprilat Lactam B.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR elucidates the precise atomic arrangement. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For a molecule with multiple stereocenters like Perindoprilat Lactam A, 2D NMR techniques (like COSY and HSQC) are indispensable for assigning all proton and carbon signals, confirming the connectivity and stereochemistry that define it as Impurity C. This technique is authoritative for structural confirmation.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[13][14] The choice of this technique is to verify that the essential chemical bonds expected in the structure are present. For Perindoprilat Lactam A, the spectrum should prominently feature absorption bands corresponding to:
-
O-H stretch (from the carboxylic acid): ~3300-2500 cm⁻¹ (broad)
-
C-H stretch (aliphatic): ~3000-2850 cm⁻¹
-
C=O stretch (amide lactam & carboxylic acid): ~1750-1650 cm⁻¹ (likely two distinct peaks)
-
Purity Determination and Assay: A Quantitative Assessment
Causality: A reference standard's value is directly tied to its accurately assigned purity. A multi-technique approach is required to account for all possible impurities: organic (related substances), inorganic, and volatile (water or residual solvents).[7]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis for organic impurities. The goal is to develop a stability-indicating method capable of separating Perindoprilat Lactam A from its parent compounds (Perindopril, Perindoprilat) and other potential degradation products.[15] A comparative review of published methods reveals common parameters that serve as a strong starting point for method development.[16][17][18]
| Parameter | Typical Condition | Rationale |
| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds like Perindopril and its impurities. |
| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer (pH 2.5-3.0) | The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Detection | UV at 215 nm | This wavelength provides good sensitivity for the peptide-like bonds present in the molecule.[15][19] |
| Column Temp. | 40-50 °C | Elevated temperature can improve peak efficiency and reduce analysis time.[15] |
| Flow Rate | 0.6 - 1.7 mL/min | Adjusted to achieve optimal separation and run time.[15][17] |
-
Thermal Analysis (TGA/DSC): The purpose of thermal analysis is to quantify volatile content, primarily water and residual solvents, which cannot be detected by HPLC-UV.[20][21]
-
Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature.[22] A sample is heated under a controlled atmosphere, and any weight loss prior to decomposition is attributed to volatiles. This is a direct measure of non-aqueous content.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, or decomposition.[23] It provides information on the material's solid-state properties and can indicate the presence of polymorphs or impurities that may affect the melting point.
-
Detailed Experimental Protocol: HPLC Purity Method
This protocol is a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run. It is synthesized from established methods in the scientific literature.[15][16][17][18]
Objective: To determine the chromatographic purity of Perindoprilat Lactam A Reference Material.
1. Materials & Reagents:
- Column: YMC-Pack C8 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
- Acetonitrile (HPLC Grade).
- Potassium Dihydrogen Phosphate (Analytical Grade).
- Orthophosphoric Acid (Analytical Grade).
- Water (HPLC Grade).
2. Chromatographic Conditions:
- Mobile Phase: Mix 0.05 M Potassium Phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) and Acetonitrile in a 63:37 (v/v) ratio. Filter and degas.[15]
- Flow Rate: 1.7 mL/min.[15]
- Column Temperature: 50 °C.[15]
- Detection Wavelength: 215 nm.[15]
- Injection Volume: 50 µL.[15]
3. Standard and Sample Preparation:
- Solvent: Acetonitrile:Water (40:60, v/v).[15]
- System Suitability Solution: Prepare a solution containing Perindoprilat Lactam A (~5 µg/mL) and Perindoprilat (~5 µg/mL) to verify resolution.
- Test Solution: Accurately weigh and dissolve the Perindoprilat Lactam A reference material in the solvent to obtain a final concentration of approximately 0.5 mg/mL.
4. Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the solvent blank to ensure no interfering peaks are present.
- Perform five replicate injections of the Test Solution.
- Inject the System Suitability Solution.
- Run the analysis for a sufficient time to elute any late-eluting impurities (e.g., 2.5 times the retention time of the main peak).
5. System Suitability Requirements (Trustworthiness):
- Tailing Factor (Asymmetry): The peak for Perindoprilat Lactam A should have a tailing factor of ≤ 2.0.
- Theoretical Plates (Efficiency): The column efficiency for the main peak should be ≥ 2000 theoretical plates.
- Resolution: The resolution between the Perindoprilat and Perindoprilat Lactam A peaks in the suitability solution must be ≥ 2.0.
- Precision: The relative standard deviation (RSD) of the peak areas from the five replicate injections of the Test Solution should be ≤ 2.0%.
6. Calculation of Purity:
- Calculate the area percentage of each impurity relative to the total area of all peaks in the chromatogram.
- Purity (%) = 100% - Sum of Impurity Areas (%)
Final Certification and Data Reporting
The final step is to assign a purity value to the reference material. This is typically done using a mass balance approach, which provides a comprehensive assessment by accounting for all components.
Purity_Assigned = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)
This assigned purity, along with all supporting data from the characterization analyses (HPLC chromatograms, MS and NMR spectra, TGA curves), is compiled into a Certificate of Analysis (CoA) . The CoA is the definitive document that attests to the identity, purity, and proper storage conditions of the reference material, making it a trustworthy standard for scientific use.[12][24]
Conclusion
The characterization and certification of Perindoprilat Lactam A as a reference material is a scientifically intensive process that relies on the synergistic use of multiple analytical technologies. It is not merely a matter of running samples but of a logical, evidence-based workflow designed to build an unassailable data package. By employing orthogonal methods for identity (MS, NMR, FTIR) and purity (HPLC, TGA), a laboratory can produce a Certified Reference Material that provides the high degree of certainty required for pharmaceutical development and quality control, ultimately safeguarding patient health.
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Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. National Institutes of Health (NIH). [Link]
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Evaluation of impurities level of perindopril tert-butylamine in tablets. ResearchGate. [Link]
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A Guide to Inter-Laboratory Comparison of Perindoprilat Lactam A Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Quantification in Drug Development
Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes metabolism to its active form, perindoprilat.[1][2] During the synthesis and storage of perindopril, various related substances and degradation products can emerge as impurities.[3] One such critical impurity is Perindoprilat Lactam A. The presence of impurities, even in trace amounts, can significantly impact the stability, efficacy, and safety of the final drug product.[3] Therefore, robust and reproducible analytical methods are essential for their precise quantification and control.
Designing a Robust Inter-Laboratory Comparison Study
The primary objective of an inter-laboratory comparison is to assess the performance of different laboratories in quantifying a specific analyte and to identify potential sources of variability. A well-designed study is crucial for obtaining meaningful and comparable results.
Key Considerations for the Study Design:
-
Homogeneous and Stable Test Material: A central organizing body would prepare and distribute a homogenous and stable sample of a relevant biological matrix (e.g., human plasma) spiked with a known concentration of Perindoprilat Lactam A.
-
Standardized Protocol: While allowing for some variation in instrumentation and specific reagents, a core standardized protocol for sample preparation, chromatographic separation, and mass spectrometric detection should be provided to all participating laboratories.
-
Blinded Samples: To ensure objectivity, samples should be blinded, with the organizing body holding the key to the true concentrations.
-
Data Reporting Template: A standardized template for reporting results, including raw data, calibration curves, and quality control data, is essential for consistent data analysis.
The Analytical Workflow: A Step-by-Step Protocol
The following protocol is a recommended starting point for the quantification of Perindoprilat Lactam A, based on validated methods for related compounds.[4][6][7]
Experimental Protocol: Quantification of Perindoprilat Lactam A in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Phenomenex® C-18) is commonly used for the separation of perindopril and its metabolites.[4][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile/methanol) is often employed.[4][7]
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for perindopril and its related compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Perindoprilat Lactam A and the internal standard would need to be optimized. For perindoprilat, a known mass transition is m/z 339.00/168.10.[4][7]
4. Method Validation:
Each participating laboratory should perform a partial or full validation of the method in their facility, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[8][9][10][11][12] Key validation parameters include:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability
Visualizing the Workflow
Caption: A schematic of the analytical workflow for the quantification of Perindoprilat Lactam A.
Comparative Data Analysis: Interpreting the Results
The core of the inter-laboratory comparison lies in the analysis of the submitted data. The following table presents a hypothetical summary of results from five participating laboratories.
| Laboratory | Reported Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Lab A | 4.85 | 97.0 | 2.5 | 3.1 |
| Lab B | 5.20 | 104.0 | 3.1 | 4.5 |
| Lab C | 4.65 | 93.0 | 4.0 | 5.2 |
| Lab D | 5.05 | 101.0 | 2.8 | 3.9 |
| Lab E | 4.90 | 98.0 | 3.5 | 4.8 |
| Consensus Mean | 4.93 | |||
| Overall SD | 0.21 | |||
| Overall %CV | 4.26 |
True Concentration of the sample was 5.00 ng/mL.
Interpretation of Hypothetical Results:
In this hypothetical scenario, all laboratories demonstrated acceptable performance, with accuracy values falling within the typical range of 85-115% and precision (%CV) values below 15%, which is a common acceptance criterion in bioanalytical method validation.[4][7] The low overall coefficient of variation (4.26%) suggests good agreement among the laboratories, indicating the robustness of the analytical method.
Sources of Variability and Best Practices
Even with a standardized protocol, some degree of inter-laboratory variability is expected. Understanding the potential sources of this variability is key to improving the reproducibility of analytical results.
Potential Sources of Variability:
-
Instrumentation: Differences in the sensitivity and performance of LC-MS/MS systems.
-
Reagents and Consumables: Variations in the purity of solvents, quality of chromatography columns, and pipette calibration.
-
Analyst Technique: Minor differences in sample handling, preparation, and data processing.
-
Environmental Factors: Variations in laboratory temperature and humidity.
Best Practices to Minimize Variability:
-
Use of a common, well-characterized reference standard.
-
Implementation of a robust quality control system, including the use of quality control samples at multiple concentration levels.
-
Regular instrument maintenance and calibration.
-
Thorough training of analytical staff.
-
Participation in proficiency testing schemes.
Conclusion
This guide provides a comprehensive framework for an inter-laboratory comparison of Perindoprilat Lactam A quantification. By adhering to a well-defined protocol, employing validated analytical methods, and carefully analyzing the comparative data, laboratories can gain valuable insights into their performance and contribute to the generation of reliable and reproducible data. This, in turn, is crucial for ensuring the quality, safety, and efficacy of perindopril-containing pharmaceutical products. The principles and methodologies outlined here can be adapted and applied to other critical impurities in drug development, fostering a culture of continuous improvement and scientific rigor in the pharmaceutical industry.
References
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A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed. (n.d.). PubMed. Retrieved from [Link]
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Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019, February 20). PubMed. Retrieved from [Link]
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A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry: Application to a bioequivalence study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Method development and validation of HPLC tandem/mass spectrometry for quantification of perindopril arginine and amlodipine besylate combination in bulk and pharmaceutical formulations - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
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A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
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First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed. (n.d.). PubMed. Retrieved from [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
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analytical methods of perindopril, review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017, March 11). World Journal of Pharmaceutical Research. Retrieved from [Link]
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First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement - PubMed. (n.d.). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Specificity of a Stability-Indicating Method for Perindoprilat and its Lactam A Degradant
For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is a cornerstone of pharmaceutical development. A stability-indicating analytical method is not merely a procedural requirement; it is a critical tool that guarantees the safety and efficacy of a drug product throughout its shelf life. This guide provides an in-depth, technical comparison of methodologies for assessing the specificity of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Perindoprilat, the active metabolite of the ACE inhibitor Perindopril.[1][2] A particular focus is placed on its critical degradation product, the intramolecular cyclization product, Perindoprilat Lactam A.
The narrative that follows is built on the foundational principles of scientific integrity. We will not just list procedural steps but delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. This guide is grounded in authoritative standards, primarily the International Council for Harmonisation (ICH) guidelines, to provide a robust framework for your own stability studies.
The Imperative for a Specificity-Driven, Stability-Indicating Method
Perindoprilat functions by inhibiting the angiotensin-converting enzyme (ACE), a key component in the regulation of blood pressure.[1][3] During its shelf life or under stress conditions, Perindoprilat can degrade. One of the primary degradation pathways is the intramolecular cyclization to form a lactam structure, herein referred to as Lactam A. While Perindoprilat is the therapeutically active moiety, its degradation products may lack efficacy and, in some cases, could be harmful.
Therefore, a stability-indicating method must, without ambiguity, be able to quantify Perindoprilat in the presence of its degradation products, process-related impurities, and any excipients. This ability is defined as specificity .[4] According to ICH guideline Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][5] For a stability study, this means generating and separating the degradation products from the parent drug.
Designing a Robust HPLC Method for Perindoprilat and Lactam A
Based on a comprehensive review of existing methods for Perindopril and related compounds, a robust, stability-indicating Reverse Phase-HPLC (RP-HPLC) method is proposed. The logic behind the selection of each parameter is detailed below.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise-Based Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column provides excellent hydrophobic retention for moderately polar compounds like Perindoprilat and its lactam. The 250 mm length ensures high plate count, which is crucial for resolving closely eluting species. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the carboxylic acid and amine functionalities in Perindoprilat. It also maintains a low pH (~2-3), which suppresses the ionization of the carboxyl groups, leading to better retention and sharper peaks. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity, making it ideal for gradient elution. |
| Gradient Elution | 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-30 min: 20% B | A gradient elution is essential to ensure that both the more polar Perindoprilat and the potentially less polar Lactam A are eluted with good peak shape and resolution within a reasonable run time. A shallow gradient provides the necessary selectivity to separate structurally similar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry. |
| Detector | Photodiode Array (PDA/DAD) at 215 nm | A PDA detector is critical for assessing peak purity.[6][7][8] 215 nm is a common wavelength for detecting compounds with peptide-like bonds and carboxyl groups, providing good sensitivity for both Perindoprilat and its degradants. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading while ensuring adequate sensitivity. |
The Foundation of Specificity Assessment: The Forced Degradation Study
To demonstrate the stability-indicating nature of the proposed method, a forced degradation study must be conducted. This involves subjecting Perindoprilat to stress conditions that are more severe than accelerated stability testing to generate the potential degradation products.[9][10] The ICH Q1A(R2) guideline provides the framework for these studies.[11][12] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely destroying the parent molecule.[11][13]
Experimental Protocol: Forced Degradation of Perindoprilat
-
Preparation of Stock Solution: Prepare a stock solution of Perindoprilat in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store a solid sample of Perindoprilat in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase to achieve a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose a solid sample of Perindoprilat to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Dissolve the stressed solid in the mobile phase to achieve a final concentration of ~100 µg/mL.
-
Control Sample: Prepare a solution of unstressed Perindoprilat at the same final concentration (~100 µg/mL).
Visualizing the Degradation Pathway
The primary degradation of concern is the formation of Lactam A through intramolecular cyclization, which is often catalyzed by heat.
Caption: Formation of Perindoprilat Lactam A.
The Core Analysis: A Step-by-Step Guide to Specificity Verification
With the stressed samples prepared, the specificity of the HPLC method can be rigorously assessed. The objective is to demonstrate that the peaks for Perindoprilat and its degradants, particularly Lactam A, are well-separated and that the Perindoprilat peak is pure in all samples.
Experimental Workflow for Specificity Assessment
-
System Suitability: Before injecting the samples, perform a system suitability test by injecting a standard solution of Perindoprilat multiple times. The acceptance criteria should be based on parameters like theoretical plates (>2000), tailing factor (<2), and %RSD of peak area (<2.0%).
-
Sample Analysis: Inject the control sample and all the stressed samples (acid, base, oxidative, thermal, and photolytic) into the HPLC system.
-
Chromatographic Evaluation:
-
Resolution (Rs): For each stressed sample chromatogram, calculate the resolution between the Perindoprilat peak and the closest eluting degradation product peak (e.g., Lactam A). A resolution of >2.0 is generally considered baseline separation.
-
Peak Purity Analysis: Utilize the PDA detector to perform peak purity analysis on the Perindoprilat peak in each chromatogram.[14][15] This involves comparing the UV spectra across the entire peak (upslope, apex, and downslope).[7] Most chromatography data systems (CDS) will calculate a purity angle and a purity threshold. A pure peak will have a purity angle less than the purity threshold.
-
Visualizing the Specificity Assessment Workflow
Caption: Workflow for Specificity Verification.
Data-Driven Comparison: Interpreting the Results
The data generated from the forced degradation studies provide the evidence for the method's specificity. The following table presents hypothetical but realistic data that would be expected from such a study.
Table 2: Forced Degradation Results for Perindoprilat
| Stress Condition | Analyte | Retention Time (t_R, min) | Relative Retention Time (RRT) | Resolution (R_s) vs. Perindoprilat | Peak Purity (Angle < Threshold) | % Degradation |
| Unstressed | Perindoprilat | 12.5 | 1.00 | - | Yes | 0 |
| Acid Hydrolysis | Perindoprilat | 12.5 | 1.00 | - | Yes | ~15% |
| Degradant 1 | 10.2 | 0.82 | 4.5 | - | - | |
| Base Hydrolysis | Perindoprilat | 12.5 | 1.00 | - | Yes | ~10% |
| Degradant 2 | 11.1 | 0.89 | 2.8 | - | - | |
| Oxidation | Perindoprilat | 12.5 | 1.00 | - | Yes | ~5% |
| Degradant 3 | 9.8 | 0.78 | 5.1 | - | - | |
| Thermal | Perindoprilat | 12.5 | 1.00 | - | Yes | ~18% |
| Lactam A | 13.8 | 1.10 | 2.5 | - | - | |
| Photolytic | Perindoprilat | 12.5 | 1.00 | - | Yes | <2% |
Interpretation and Comparison:
-
Specificity Demonstrated: The data in Table 2 clearly demonstrates the method's specificity. In all stress conditions, the Perindoprilat peak is well-resolved from all degradation products, with resolution values (R_s) significantly greater than 2.0.
-
Peak Purity as a Self-Validating Mechanism: The confirmation of peak purity for Perindoprilat across all conditions provides a high degree of confidence that no other impurity is co-eluting with the main peak. This is a critical self-validating feature of the method. A method lacking a PDA detector would not be able to provide this level of assurance and would be considered less trustworthy.
-
Comparison with Inferior Methods: A less optimized, perhaps isocratic, method might fail to resolve Perindoprilat and Lactam A (RRT ~1.10). This would lead to an overestimation of Perindoprilat content in stability samples, giving a false impression of stability and potentially compromising patient safety. The proposed gradient method is demonstrably superior in its resolving power.
Conclusion: A Framework for Trustworthy Stability Assessment
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the specificity of a stability-indicating HPLC method for Perindoprilat and its critical degradation product, Lactam A. By grounding the methodology in ICH guidelines, explaining the rationale behind experimental choices, and incorporating self-validating systems like PDA-based peak purity analysis, we have established a framework that ensures trustworthiness and technical accuracy.
The presented protocols, diagrams, and data interpretation serve as a practical guide for researchers and scientists in the pharmaceutical industry. Adherence to these principles will not only satisfy regulatory requirements but also contribute to the development of safer and more effective medicines.
References
- BenchChem. (2025). A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Perindoprilat Quantification.
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
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LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. Available at: [Link]
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Pandey, P.K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Available at: [Link]
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Stahl, M. (2005). Peak purity analysis in HPLC and CE using diode-array technology. Zurnal Hromatografichnogo Tovarystva. Available at: [Link]
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SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Available at: [Link]
-
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A Guide to Justifying Acceptance Criteria for Perindoprilat Lactam A in Perindopril Drug Products
In the landscape of pharmaceutical quality control, the diligent management of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides a comprehensive technical overview of the rationale and methodologies behind establishing acceptance criteria for Perindoprilat Lactam A, a notable impurity in drug products containing Perindopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights grounded in regulatory standards and experimental evidence.
The Genesis of Perindoprilat Lactam A: A Degradation Pathway
Perindopril is a prodrug that is hydrolyzed in the body to its active metabolite, Perindoprilat.[4][5] Perindoprilat is the molecule responsible for the therapeutic effect of inhibiting the angiotensin-converting enzyme.[4][5] However, during the manufacturing process or upon storage, Perindoprilat can undergo an intramolecular cyclization, or lactamization, to form Perindoprilat Lactam A. This transformation represents a degradation pathway that must be controlled.
Diagram: Formation of Perindoprilat Lactam A
Caption: The conversion of Perindoprilat to Perindoprilat Lactam A.
The Regulatory Framework: ICH Q3B(R2) Guidelines
The foundation for setting impurity limits in new drug products is provided by the International Council for Harmonisation (ICH) guideline Q3B(R2).[6][7][8][9][10] This guideline establishes a framework based on the maximum daily dose (MDD) of the drug substance to define thresholds for reporting, identifying, and qualifying degradation products.[6][9]
-
Reporting Threshold: The level at which a degradation product must be reported in a regulatory submission.[6]
-
Identification Threshold: The level at which the structure of a degradation product must be determined.[6]
-
Qualification Threshold: The level at which a degradation product must be assessed for its toxicological safety.[6]
The acceptance criteria for any given impurity are ultimately dictated by its qualified level.[11]
Calculating Thresholds for Perindopril
The maximum daily dose of Perindopril Erbumine can be up to 8 mg or 16 mg depending on the condition being treated.[12][13][14][15] For Perindopril Arginine, the maximum dose is 10 mg.[12][16] To establish the most conservative limits, we will consider the highest potential daily dose. For a drug with a maximum daily dose of ≤10 mg, the ICH Q3B(R2) thresholds are as follows:
| Threshold | Value |
| Reporting | 0.1% |
| Identification | 0.2% |
| Qualification | 0.5% |
Diagram: Impurity Qualification Decision Tree
Caption: Decision tree for impurity management based on ICH Q3B thresholds.
Justification of the Acceptance Criterion for Perindoprilat Lactam A
Since Perindoprilat Lactam A is a known degradation product, its identity is established. The primary task is to qualify a safe level for its presence in the final drug product. The acceptance criterion should be set at or below this qualified level.[11]
Several approaches can be used for qualification:
-
Reference Listed Drug (RLD) Comparison: A common and powerful justification involves comparing the impurity profile of the generic or new drug product to that of the Reference Listed Drug.[11] If the level of Perindoprilat Lactam A in the test product does not exceed the level observed in the RLD, it is generally considered qualified.[11]
-
Pharmacopeial Standards: The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide official monographs for drug substances and products.[2][3] These monographs often list specified impurities and their acceptance criteria. Adherence to these limits is a strong justification. The USP monograph for Perindopril Erbumine lists several related compounds.[17][18] Perindoprilat Lactam A is also known as Perindopril tert-butylamine impurity C in the European Pharmacopoeia.[19]
-
Clinical Trial Data: If batches of the drug product used in clinical trials contained the impurity at or above the proposed acceptance criterion and no adverse effects were observed, this can serve as a strong justification.[20]
Based on the ICH qualification threshold of 0.5% for a drug with a maximum daily dose of ≤10 mg, an acceptance criterion of Not More Than 0.5% for Perindoprilat Lactam A is a common and justifiable starting point, pending further data from the qualification methods mentioned above.
Comparative Analysis of Analytical Methodologies
Accurate quantification of Perindoprilat Lactam A is crucial for ensuring compliance with the established acceptance criteria. Several chromatographic techniques are available for this purpose.[1][2][21]
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the most widely used technique for the analysis of Perindopril and its related substances.[1][21]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH adjusted to 2.5) and acetonitrile.[22]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the drug product in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a target concentration of Perindopril.
-
System Suitability: Perform replicate injections of a standard solution to ensure the system meets requirements for tailing factor, theoretical plates, and reproducibility (RSD%).
-
Quantification: Calculate the percentage of Perindoprilat Lactam A relative to the Perindopril peak area using an external standard of the impurity.
Diagram: HPLC Method Validation Workflow
Caption: Key parameters for validating an analytical method for impurity testing.
Comparison of Analytical Techniques
While RP-HPLC is the workhorse, other techniques offer specific advantages.
| Technique | Advantages | Disadvantages |
| RP-HPLC | Robust, reliable, cost-effective, widely available.[1] | Longer run times compared to UPLC. |
| UPLC | Faster analysis times, better resolution, lower solvent consumption. | Higher initial instrument cost. |
| LC-MS | Provides mass identification for unequivocal peak identification, higher sensitivity. | Higher complexity and cost, may not be necessary for routine QC.[2] |
Conclusion
The justification for the acceptance criteria of Perindoprilat Lactam A in drug products is a multi-faceted process rooted in international regulatory guidelines, primarily ICH Q3B(R2). A thorough understanding of the impurity's formation, coupled with robust analytical data and a sound qualification strategy, is essential. An acceptance criterion of NMT 0.5% is generally justifiable for Perindopril based on its maximum daily dose, provided it is supported by appropriate qualification data, such as comparison to the RLD or pharmacopeial standards. The use of a validated, stability-indicating RP-HPLC method is the standard for ensuring that Perindoprilat Lactam A is controlled within these justified limits, thereby safeguarding patient safety and product quality.
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A Senior Application Scientist's Guide to the Analytical Differentiation of Perindoprilat Lactam A and Perindoprilat Lactam B
Introduction: The Challenge of Isomeric Impurities
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is metabolized to its active form, Perindoprilat.[1][2][3] During the synthesis of Perindopril and under certain storage conditions, various related substances can form, including the isomeric impurities Perindoprilat Lactam A (Impurity C) and Perindoprilat Lactam B (Impurity D).[1]
These two compounds represent a significant analytical challenge: they are stereoisomers, possessing the same molecular formula (C₁₇H₂₆N₂O₄) and molecular weight (322.4 g/mol ), making their differentiation non-trivial.[4][5] This guide provides an in-depth, experience-driven comparison of analytical methodologies designed to reliably separate, identify, and quantify these critical impurities, grounded in established scientific principles and regulatory expectations.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between Perindoprilat Lactam A and Perindoprilat Lactam B lies in their stereochemistry. While sharing the same core structure, the spatial arrangement of atoms at one of the chiral centers differs, as reflected in their IUPAC names.
-
Perindoprilat Lactam A: (2S)-2-[(3S,5aS,9aS,10aS )-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid.[4]
-
Perindoprilat Lactam B: (2S)-2-[(3S,5aS,9aS,10aR )-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid.[5]
This subtle structural variance necessitates high-resolution analytical techniques for differentiation.
| Property | Perindoprilat Lactam A | Perindoprilat Lactam B |
| Molecular Formula | C₁₇H₂₆N₂O₄ | C₁₇H₂₆N₂O₄ |
| Molecular Weight | 322.4 g/mol [4] | 322.4 g/mol [5] |
| CAS Number | 129970-99-6[4] | 130061-28-8[5] |
| Appearance | White to off-white solid | White to off-white solid |
The Regulatory Imperative: Why Differentiation is Non-Negotiable
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of impurities in new drug substances and products.[6][7][8] An impurity's level must be controlled within acceptable limits, which are established based on safety data. The principle holds true for isomers; even if their toxicological profiles are similar, their presence must be monitored and controlled as specified impurities. Failure to adequately separate and quantify isomeric impurities can lead to an underestimation of the total impurity load, posing a potential risk to patient safety and jeopardizing regulatory approval.[9]
Core Analytical Strategy: High-Performance Liquid Chromatography (HPLC)
For separating structurally similar, non-volatile compounds like the Perindoprilat lactams, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's gold standard.[1][10] The technique separates molecules based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The subtle differences in the three-dimensional structures of Lactam A and Lactam B lead to slight variations in their hydrophobicity and interaction with the stationary phase, enabling their separation.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a robust, self-validating HPLC method for the baseline separation of Perindopril, Perindoprilat, and the two lactam isomers. The causality behind the chosen parameters is key: the buffer's pH is critical for controlling the ionization state of the analytes' carboxylic acid groups, which directly impacts retention and selectivity. A gradient elution is employed to ensure adequate separation of all compounds within a reasonable runtime.
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | YMC-Pack C8 (250 mm x 4.6 mm, 5 µm) or equivalent[11] | A C8 phase provides slightly less hydrophobicity than C18, which can be advantageous for resolving closely eluting polar compounds. |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH adjusted to 2.5 with orthophosphoric acid[11] | Low pH suppresses the ionization of carboxylic acids, increasing retention and improving peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier for RP-HPLC, providing good elution strength. |
| Elution Mode | Gradient | To provide sufficient resolution between the closely eluting lactams while ensuring the main API elutes in a reasonable time. |
| Flow Rate | 1.0 - 1.7 mL/min[1][11] | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. |
| Column Temperature | 40 - 50°C[1][11] | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and selectivity. |
| Detection Wavelength | 215 nm[1][11] | A common wavelength for detecting Perindopril and its related substances, offering good sensitivity.[10] |
| Injection Volume | 20 - 50 µL[1][11] | Dependent on sample concentration and desired sensitivity. |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards of Perindoprilat Lactam A and Lactam B in a diluent (e.g., a 40:60 v/v mixture of acetonitrile and water) to a known concentration.[1][11]
-
Sample Solution: Prepare the drug substance or product sample in the same diluent to a concentration suitable for analysis.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
Data Interpretation and System Suitability
The output chromatogram will show distinct peaks for each compound. The key performance indicator is the Resolution (Rs) between the Perindoprilat Lactam A and Lactam B peaks. A resolution of Rs ≥ 1.5 is typically required to ensure accurate quantification.
| System Suitability Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 between Lactam A and B peaks | Confirms the method's ability to separate the two critical isomers. |
| Tailing Factor (T) | ≤ 2.0 for all peaks | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good chromatographic performance. |
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
While HPLC-UV is excellent for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unequivocal identification.[12][13][14] It couples the separation power of LC with the high specificity of mass spectrometry.
How it Works:
-
The isomers are first separated by the HPLC system as described above.
-
As each compound elutes from the column, it is ionized (typically via electrospray ionization, ESI).
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion. For both lactams, this will be identical (e.g., m/z 323.19 for [M+H]⁺).
-
The molecular ion is then fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern is a unique "fingerprint" for the molecule.
While the fragmentation patterns of stereoisomers can be very similar, coupling MS with a high-resolution chromatographic separation allows for confident identification based on the retention time of the specific mass.[15][16] This combination is the definitive method for confirming the identity of each lactam peak in a complex mixture.
Method Validation
Any analytical method used for quality control must be validated according to ICH guidelines to prove it is fit for purpose. This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For this topic, it means proving the separation of the two lactams from each other and other impurities.
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[1]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[1][3]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temperature).[1]
Conclusion
The analytical differentiation of Perindoprilat Lactam A and Perindoprilat Lactam B is a critical task in ensuring the quality of Perindopril-containing pharmaceuticals. While their isomeric nature presents a challenge, a well-developed and validated RP-HPLC method is the cornerstone for achieving the necessary separation and quantification. This method, characterized by a C8 column and a low-pH buffered mobile phase, provides the resolution required for routine quality control. For unequivocal identity confirmation, LC-MS/MS serves as an indispensable tool, pairing chromatographic separation with mass-based detection. By employing this dual strategy, researchers and drug development professionals can confidently meet the stringent regulatory requirements for impurity control, ultimately safeguarding patient health.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Perindoprilat Lactam A
This guide provides essential, step-by-step procedures for the safe handling and disposal of Perindoprilat Lactam A. As a key metabolite and process impurity of Perindopril, an Angiotensin-Converting Enzyme (ACE) inhibitor, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2][3] This document moves beyond simple checklists to explain the scientific rationale behind these procedures, empowering researchers to make informed decisions.
Section 1: Hazard Assessment & Regulatory Framework
Before handling any chemical waste, a thorough understanding of its potential hazards and the governing regulations is paramount.
Hazard Profile of Perindoprilat Lactam A
Perindoprilat Lactam A is a diketopiperazine derivative formed from the cyclization of Perindoprilat.[4][5] While specific, comprehensive toxicity data for Perindoprilat Lactam A is limited, the precautionary principle dictates that it should be managed based on the hazard profile of its parent compound, Perindopril.
Safety Data Sheets (SDS) for Perindopril and its salts classify them as hazardous substances that may pose reproductive risks, including potential damage to fertility or an unborn child, and may cause organ damage through prolonged exposure.[6] Therefore, Perindoprilat Lactam A must be handled as a potent pharmaceutical compound with potential reproductive toxicity.
Key Chemical & Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid | [3][7] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [7][8] |
| Molecular Weight | 322.4 g/mol | [7][8] |
| CAS Number | 129970-99-6 | [7] |
| Solubility | Soluble in Methanol, DMSO, Chloroform. | [7] |
| Storage | Store at 2-8 °C in a tight container. | [7] |
U.S. Regulatory Framework for Pharmaceutical Waste
The disposal of chemical waste from laboratories is primarily regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9][10][11]
Key regulatory points include:
-
Hazardous Waste Determination : Generators of waste are responsible for determining if their waste is hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the RCRA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[11]
-
Sewer Disposal Prohibition : The EPA's Hazardous Waste Pharmaceuticals Final Rule explicitly prohibits the disposal of hazardous pharmaceutical waste down the drain (e.g., sinks or toilets).[12]
-
State and Local Regulations : Many states have regulations that are more stringent than federal law. For instance, some states mandate the incineration of all non-hazardous pharmaceutical waste to prevent its entry into ecosystems.[13] It is critical to consult your institution's Environmental Health & Safety (EHS) office for local requirements.
Section 2: Core Disposal Strategy and Workflow
A sound disposal strategy prioritizes safety and compliance through a clear decision-making process. The primary goal is to prevent the release of the active or potentially active chemical into the environment.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing Perindoprilat Lactam A waste streams in a laboratory setting.
Caption: Disposal workflow for Perindoprilat Lactam A waste streams.
Section 3: Step-by-Step Disposal Protocols
Adherence to standardized protocols is essential for safety. Always perform these procedures within a certified chemical fume hood.
Protocol A: Disposal of Solid (Powder) Waste
This applies to expired reagents, residual powder, or material from spill cleanups.
-
Personal Protective Equipment (PPE): Don a lab coat, safety glasses, and nitrile gloves. For larger quantities or where dust may be generated, a respirator is recommended.
-
Work Area: Ensure your work area is clean and free of incompatible chemicals.
-
Containment: Carefully sweep or wipe up the solid material using tools designated for waste handling. To prevent dust generation, you may lightly dampen the material with water.[6]
-
Collection: Place the solid waste into a clearly labeled, sealable container designated for hazardous chemical waste. Ensure the container is compatible with the waste.
-
Labeling: Affix a completed chemical waste tag to the container, clearly identifying the contents as "Perindoprilat Lactam A waste."[14]
-
Storage: Store the sealed container in a designated satellite accumulation area until pickup.
Protocol B: Disposal of Contaminated Labware & PPE
This includes empty vials, pipette tips, weighing boats, gloves, and other contaminated disposable items.
-
Segregation: Do not mix this waste with regular trash or biohazardous waste.
-
Collection: Place all contaminated items into a dedicated hazardous waste container, typically a plastic-lined box or pail.[14]
-
Sharps: Any contaminated needles or blades must be placed in a designated sharps container for hazardous chemical waste.
-
Labeling & Storage: Label the container as "Solid Lab Waste Contaminated with Perindoprilat Lactam A" and store it for pickup by your EHS department.
Protocol C: (Advanced) Chemical Inactivation via Base Hydrolysis
For small research quantities in solution, chemical inactivation can be employed as a pre-treatment step to reduce the compound's potential biological activity before final disposal. This protocol is based on the known susceptibility of lactam rings to base-catalyzed hydrolysis.[15][16] This procedure degrades the active molecule but does not render the waste non-hazardous; the final mixture must still be disposed of as chemical waste.
Causality: The lactam ring is a cyclic amide. Introducing a strong base like sodium hydroxide (NaOH) catalyzes the hydrolytic cleavage of this ring, opening it to form a sodium carboxylate and an amine. This structural alteration is expected to eliminate the specific conformational shape required for the compound's biological activity.
-
PPE & Location: Perform this entire procedure in a chemical fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Dissolution: Dissolve the Perindoprilat Lactam A waste (not to exceed 1 gram for this protocol) in a minimal amount of a compatible solvent, such as methanol, within a suitably sized glass beaker or flask equipped with a magnetic stir bar.[7]
-
Hydrolysis: While stirring, slowly add a 5-fold molar excess of 2M sodium hydroxide (NaOH) solution. For example, for 1 gram of Perindoprilat Lactam A (approx. 3.1 mmol), add at least 8 mL of 2M NaOH. Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: Place the reaction vessel in an ice bath to manage heat. While stirring, slowly and carefully add 2M hydrochloric acid (HCl) until the pH of the solution is neutral (pH ~7).
-
Final Containment: Absorb the neutralized liquid onto an inert material like vermiculite or sand.
-
Disposal: Scoop the absorbed material into a hazardous waste container. Label, seal, and manage for disposal as described in Protocol A.
Section 4: Final Recommendations
The ultimate responsibility for safe and compliant chemical disposal rests with the waste generator.
-
Consult Your EHS Office: Your institution's Environmental Health & Safety department is your primary and most authoritative resource. They can provide specific guidance on approved containers, labeling, and pickup schedules tailored to your location.[14]
-
Waste Minimization: Whenever possible, design experiments to minimize the generation of chemical waste.
-
Documentation: Keep meticulous records of all hazardous waste generated and disposed of, in line with your institution's policies and RCRA requirements.
By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a safer research environment and uphold your commitment to environmental stewardship.
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A Researcher's Comprehensive Guide to Handling Perindoprilat Lactam A
This guide provides essential safety and logistical information for the handling and disposal of Perindoprilat Lactam A in a research laboratory setting. As a derivative of the angiotensin-converting enzyme (ACE) inhibitor class of compounds, Perindoprilat Lactam A is pharmacologically active and requires meticulous handling to ensure personnel safety and experimental integrity.[1][2][3] The information herein is synthesized from established safety protocols and regulatory guidelines to provide a self-validating system for laboratory professionals.
Understanding the Compound: Hazard Identification and Risk Assessment
Perindoprilat Lactam A is a related compound to Perindopril, an active pharmaceutical ingredient (API) designed to elicit a biological response.[2] While the Safety Data Sheet (SDS) for Perindoprilat Lactam A indicates that comprehensive health hazard information is incomplete, this lack of data necessitates a conservative approach. The compound should be treated as a potent substance with potential physiological effects upon occupational exposure.
Key Chemical Information:
| Property | Value | Source |
| Chemical Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid | |
| Synonyms | Perindopril Related Compound C, Perindoprilat lactam A | |
| CAS Number | 129970-99-6 | [4] |
| Molecular Formula | C17H26N2O4 | [4] |
| Appearance | White solid powder |
The primary routes of occupational exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[5] Given the incomplete toxicological data, a thorough risk assessment is the first critical step before any handling procedures are initiated. This assessment should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department.
The Hierarchy of Controls: A Multi-Layered Safety Approach
To mitigate the risks associated with handling Perindoprilat Lactam A, a multi-layered safety strategy, known as the hierarchy of controls, must be implemented. This approach prioritizes the most effective control measures.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the hazardous material.
-
Containment: All weighing and handling of powdered Perindoprilat Lactam A must be conducted within a certified chemical fume hood or a biological safety cabinet.[5] This is crucial to prevent the inhalation of fine particles. For sterile compounding, a Class II or III Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) is recommended.[5]
-
Ventilation: The laboratory must have adequate general ventilation, with directional airflow into the lab to prevent contaminants from escaping.[6] All containment systems, such as fume hoods, should be externally vented.[5]
Administrative Controls: Safe Work Practices
Administrative controls are procedures and policies that minimize exposure risk.
-
Designated Areas: Clearly designate specific areas for the storage and handling of Perindoprilat Lactam A. These areas should be conspicuously marked with appropriate hazard signage.
-
Training: All personnel handling the compound must receive documented training on its specific hazards, handling procedures, emergency protocols, and waste disposal requirements.[7]
-
Hygiene: Researchers must wash their hands and forearms thoroughly after handling the compound, even if gloves were worn.[6] Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[6]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential for protecting the researcher from direct contact with Perindoprilat Lactam A. The following table summarizes the required PPE based on a conservative risk assessment for a potent compound with unknown toxicity.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double Nitrile Gloves | Impervious gloves are required to prevent skin contact. Double gloving provides an extra layer of protection against tears or contamination during glove removal. |
| Eyes/Face | Safety Glasses with Side Shields or Chemical Splash Goggles | Protects against splashes or accidental aerosolization of the compound. A full face shield may be necessary for larger quantities or when there is a significant splash risk. |
| Body | Laboratory Coat (disposable gown recommended) | A dedicated lab coat should be worn to protect clothing. For procedures with a higher risk of contamination, a disposable gown is preferred and should be discarded as hazardous waste after use. |
| Respiratory | Not typically required if handled in a fume hood | A respirator is generally not needed when all handling of the powder is performed within a certified chemical fume hood.[8] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator would be required. |
Standard Operating Procedures (SOPs)
Adherence to detailed, step-by-step protocols is critical for ensuring safety and reproducibility.
Preparation and Handling Workflow
The following diagram illustrates the essential workflow for preparing a solution of Perindoprilat Lactam A.
Caption: Disposal Decision Pathway for Perindoprilat Lactam A Waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle Perindoprilat Lactam A, ensuring the protection of themselves, their colleagues, and the environment, while maintaining the integrity of their valuable research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
